molecular formula C39H78NO8P B15547025 16:0-i15:0 PC

16:0-i15:0 PC

Cat. No.: B15547025
M. Wt: 720.0 g/mol
InChI Key: GKOJJQSSOMSCPH-DIPNUNPCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16:0-i15:0 PC is a useful research compound. Its molecular formula is C39H78NO8P and its molecular weight is 720.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H78NO8P

Molecular Weight

720.0 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-(13-methyltetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C39H78NO8P/c1-7-8-9-10-11-12-13-14-15-18-21-24-27-30-38(41)45-34-37(35-47-49(43,44)46-33-32-40(4,5)6)48-39(42)31-28-25-22-19-16-17-20-23-26-29-36(2)3/h36-37H,7-35H2,1-6H3/t37-/m1/s1

InChI Key

GKOJJQSSOMSCPH-DIPNUNPCSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Palmitoyl-2-isopentadecanoyl-sn-glycero-3-phosphocholine (16:0-i15:0 PC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Palmitoyl-2-isopentadecanoyl-sn-glycero-3-phosphocholine, abbreviated as 16:0-i15:0 PC, is a specific molecular species of phosphatidylcholine (PC), a major class of phospholipids (B1166683) that are fundamental components of eukaryotic cell membranes.[1] This particular phosphatidylcholine is characterized by its asymmetric and branched-chain fatty acid composition. The fatty acid at the sn-1 position is palmitic acid (16:0), a common 16-carbon saturated fatty acid. The fatty acid at the sn-2 position is isopentadecanoic acid (i15:0), a 15-carbon saturated fatty acid with a methyl group at the iso-position (the second-to-last carbon from the methyl end). This unique structure imparts specific biophysical properties to the lipid, influencing membrane fluidity and interactions with membrane-associated proteins. While not as abundant as phosphatidylcholines with more common fatty acids, this compound and other branched-chain phospholipids are of significant interest to researchers studying lipid metabolism, membrane biophysics, and host-microbe interactions.

Chemical and Physical Properties

The defining features of this compound are its asymmetric acyl chains and the presence of a branched-chain fatty acid. These structural characteristics influence its packing in lipid bilayers and its transition temperature.

PropertyValueReference
Systematic Name 1-Palmitoyl-2-(13-methylmyristoyl)-sn-glycero-3-phosphocholine[1]
Abbreviation PC(16:0/i15:0)
Chemical Formula C₃₉H₇₈NO₈P[1]
Molecular Weight 720.01 g/mol [1]
CAS Number 1830316-07-8[1]
Lipid Type Phospholipid, Glycerophosphocholine[1]
Fatty Acid at sn-1 Palmitic Acid (16:0)
Fatty Acid at sn-2 Isopentadecanoic Acid (i15:0)
Physical Form Powder[1]
Storage Temperature -20°C[1]

Biological Significance and Putative Roles

While specific signaling pathways involving this compound have not been extensively elucidated, its structural features suggest several important biological roles, primarily related to its function as a membrane component.

Membrane Fluidity and Organization

Branched-chain fatty acids (BCFAs), such as isopentadecanoic acid, are known to be important components of the cell membranes of many bacteria. They are thought to play a role similar to unsaturated fatty acids in other organisms, which is to maintain membrane fluidity, particularly in response to environmental stressors like temperature changes. The methyl branch in the iso-position disrupts the tight packing of the acyl chains in the lipid bilayer, thereby lowering the phase transition temperature and increasing membrane fluidity. The asymmetric nature of this compound, with one straight and one branched chain, further contributes to the modulation of membrane biophysical properties. This can have significant downstream effects on the function of integral and peripheral membrane proteins.

Influence on Membrane Protein Function

The lipid environment of a membrane can profoundly influence the conformation and activity of embedded proteins, such as receptors, enzymes, and ion channels. Changes in membrane fluidity and thickness, induced by lipids like this compound, can alter protein function. For instance, phospholipids with branched-chain fatty acids have been shown to affect the activity of membrane-active peptides. It is plausible that this compound could modulate the activity of various membrane-associated signaling proteins, although specific examples are yet to be fully characterized.

Potential Role in Host-Microbe Interactions

Given that BCFAs are more prevalent in bacteria than in eukaryotes, the presence of this compound in a mammalian system could be indicative of an interaction with the gut microbiome. Bacterial-derived lipids are known to be able to modulate host signaling pathways. Therefore, this compound could potentially act as a signaling molecule in the host, influencing inflammatory or metabolic pathways. However, further research is needed to substantiate this hypothesis.

Quantitative Data

Specific quantitative data for this compound in various biological samples is not widely available in the literature, suggesting it is likely a low-abundance lipid in most organisms studied to date. However, data on the prevalence of its constituent fatty acids, particularly isopentadecanoic acid (i15:0), can provide context for its potential distribution.

Organism/SystemFatty Acid/Lipid ClassRelative Abundance/ConcentrationReference
Various BacteriaIso- and Anteiso-Fatty AcidsMajor acyl constituents of membrane lipids
Legionella gormaniiPhosphatidylcholine (PC)Branched fatty acids account for 30% of all acids in this class, with a dominance of i16:0 and a15:0.[2]
Ruminant Milk and Dairy ProductsOdd- and Branched-Chain Fatty Acids (OBCFAs)The primary dietary source of OBCFAs for humans.
Chinese Human MilkOdd-Chain Fatty Acids (OCFAs) in PhospholipidsRelative concentration of 8.75%–11.75% throughout lactation. C15:0 is the second most abundant OCFA after C17:0.[3]

Experimental Protocols

The identification and quantification of specific phospholipid species like this compound require advanced analytical techniques, primarily based on mass spectrometry.

Protocol 1: Lipid Extraction from Biological Samples

A standard method for extracting lipids from tissues or cells is the Bligh-Dyer method.

  • Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent from the lipid extract is evaporated under a stream of nitrogen. The dried lipid film is then reconstituted in an appropriate solvent for subsequent analysis (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v).

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for detailed lipid analysis, allowing for the separation and identification of individual lipid species.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 1.7 µm particle size) is typically used for separating phospholipid species based on their acyl chain length and degree of saturation.

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A gradient elution from a higher percentage of mobile phase A to a higher percentage of mobile phase B is used to resolve the different lipid species.

  • Mass Spectrometry Analysis:

    • Ionization: Electrospray ionization (ESI) is used in both positive and negative ion modes for comprehensive analysis.

    • MS1 Scan: A full scan is performed to detect the precursor ions of the lipids. For this compound, the expected protonated molecule [M+H]⁺ would be at m/z 720.56.

    • MS/MS Fragmentation:

      • Positive Ion Mode: Precursor ion scanning for m/z 184.07 (the phosphocholine (B91661) headgroup) is a common method for specifically detecting PCs. Product ion scans of the precursor ion at m/z 720.56 will yield the characteristic m/z 184.07 fragment.

      • Negative Ion Mode: To confirm the fatty acid composition, analysis in negative ion mode is crucial. Fragmentation of the [M+acetate]⁻ adduct (m/z 778.58) will yield fragments corresponding to the carboxylate anions of the fatty acids: m/z 255.23 for palmitate (16:0) and m/z 241.22 for isopentadecanoate (i15:0). The relative intensity of these fragments can help in determining the sn-position of the fatty acids. Typically, the fatty acid at the sn-2 position yields a more abundant fragment ion.

Visualizations

General Workflow for Lipidomic Analysis of this compound

G cluster_0 Sample Preparation cluster_1 Analytical Phase cluster_2 Data Processing cluster_3 Biological Interpretation Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Peak Detection & Alignment Peak Detection & Alignment LC-MS/MS Analysis->Peak Detection & Alignment Lipid Identification Lipid Identification Peak Detection & Alignment->Lipid Identification Quantification Quantification Lipid Identification->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis Pathway Analysis Pathway Analysis Statistical Analysis->Pathway Analysis

Caption: Workflow for the analysis of this compound.

Kennedy Pathway for Phosphatidylcholine Biosynthesis

G Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC This compound CDP_Choline->PC DAG Diacylglycerol (16:0-i15:0-DAG) DAG->PC Cholinephosphotransferase G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (16:0-LPA) G3P->LPA PA Phosphatidic Acid (16:0-i15:0-PA) LPA->PA PA->DAG Phosphatidate phosphatase i15_0_CoA i15:0-CoA i15_0_CoA->PA palmitoyl_CoA 16:0-CoA palmitoyl_CoA->LPA

Caption: Biosynthesis of this compound via the Kennedy pathway.

Influence of this compound on Membrane Properties and Protein Function

G PC_16_0_i15_0 This compound Membrane_Incorporation Incorporation into Cell Membrane PC_16_0_i15_0->Membrane_Incorporation Altered_Properties Altered Membrane Biophysical Properties Membrane_Incorporation->Altered_Properties Fluidity Increased Fluidity Altered_Properties->Fluidity Packing Disrupted Acyl Chain Packing Altered_Properties->Packing Thickness Altered Thickness Altered_Properties->Thickness Protein_Function Modulation of Membrane Protein Function Altered_Properties->Protein_Function Signaling Downstream Signaling Events Protein_Function->Signaling

Caption: Conceptual pathway of this compound's influence.

Conclusion

This compound represents a unique class of phospholipids characterized by its asymmetric and branched-chain structure. While it is not one of the most abundant PC species, its presence, particularly in bacterial membranes, suggests important roles in modulating membrane fluidity and function. The study of such non-canonical lipids is crucial for a deeper understanding of membrane biology, lipid metabolism, and the intricate interactions between different organisms. Further research, employing advanced lipidomic techniques, is necessary to fully elucidate the quantitative distribution and specific signaling functions of this compound in various biological systems. This will undoubtedly open new avenues for understanding its potential role in health and disease.

References

structure of 1-palmitoyl-2-(13-methylmyristoyl)-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-palmitoyl-2-(13-methylmyristoyl)-sn-glycero-3-phosphocholine

Introduction

1-palmitoyl-2-(13-methylmyristoyl)-sn-glycero-3-phosphocholine is a specific mixed-acyl glycerophospholipid. Its structure is defined by a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup at the sn-3 position, a saturated straight-chain palmitic acid at the sn-1 position, and a branched-chain 13-methylmyristic acid at the sn-2 position. The presence of this terminally branched fatty acid, specifically an iso-fatty acid, is significant. While straight-chain and unsaturated fatty acids are common in eukaryotic cell membranes, branched-chain fatty acids are abundant in the cytoplasmic membranes of many bacteria.[1][2][3]

These branched lipids play a crucial role analogous to unsaturated lipids in other organisms: they help maintain the membrane in a fluid state by disrupting the tight packing of saturated acyl chains.[1][2] The composition of fatty acids in the membrane is a key factor in how bacteria adapt to environmental changes. This guide provides a technical overview of the structure, properties, biological significance, and proposed experimental protocols for the synthesis and analysis of this specialized phospholipid.

Structure and Physicochemical Properties

The defining feature of this molecule is the asymmetric acyl chain composition, combining a standard C16:0 straight-chain fatty acid with an iso-C15:0 branched-chain fatty acid. The "iso" prefix indicates that the methyl branch is on the penultimate carbon atom from the terminal end of the acyl chain.

Molecular Attributes
Property1-palmitoyl-2-(13-methylmyristoyl)-sn-glycero-3-phosphocholinePalmitic Acid (C16:0)13-Methylmyristic Acid (iso-C15:0)
Molecular Formula C₄₀H₈₀NO₈PC₁₆H₃₂O₂C₁₅H₃₀O₂
Molecular Weight 734.0 g/mol 256.4 g/mol 242.4 g/mol
Acyl Chain at sn-1 16:0--
Acyl Chain at sn-2 iso-15:0--
Common Synonyms PC(16:0_i-15:0)Hexadecanoic acidIsopentadecanoic acid
Predicted Biophysical Characteristics

Phospholipids (B1166683) containing branched-chain fatty acids generally exhibit lower phase transition temperatures (Tm) compared to their straight-chain counterparts. The methyl branch introduces a steric hindrance that prevents the acyl chains from packing tightly, thus increasing membrane fluidity. While the precise Tm for PC(16:0_i-15:0) is not documented, it is expected to be lower than that of phospholipids with two long, straight saturated chains, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which has a Tm of 41.5°C. This property is critical for bacteria, allowing them to maintain membrane function at lower temperatures.

Biological Significance

The primary role of phospholipids containing branched-chain fatty acids is structural, contributing to the biophysical properties of bacterial cell membranes.

  • Membrane Fluidity: Like unsaturated fatty acids in higher organisms, branched-chain fatty acids increase the fluidity of microbial cell membranes. This is essential for the proper function of membrane-bound proteins and for overall cell integrity. Bacteria can adjust the ratio of straight-chain, iso-branched, and anteiso-branched fatty acids to adapt to environmental stressors like temperature changes.

  • Membrane Packing and Permeability: The presence of terminally branched lipids impacts membrane packing. Studies on synthetic vesicles have shown that bilayers composed of asymmetric phospholipids with iso-branched fatty acids can be more susceptible to perturbation by membrane-active peptides compared to those with straight-chain or anteiso-branched lipids. This suggests that the specific type and position of the branched fatty acid can influence the barrier function of the membrane.

  • Bacterial Chemotaxonomy: The fatty acid profile of a bacterium, including the types and proportions of branched-chain fatty acids, can serve as a chemotaxonomic marker to identify different species. Phospholipid-derived fatty acid (PLFA) analysis is a widely used technique in microbial ecology for this purpose.

The role of branched-chain fatty acids in membrane fluidity is a key concept in microbiology.

G Env Environmental Stress (e.g., Low Temperature) Adapt Bacterial Adaptive Response Env->Adapt BCFA ↑ Synthesis of Branched-Chain Fatty Acids (e.g., iso-C15:0) Adapt->BCFA Incorp Incorporation into Membrane Phospholipids BCFA->Incorp Membrane Disrupted Acyl Chain Packing Incorp->Membrane Fluidity Increased Membrane Fluidity Membrane->Fluidity Survival Maintained Membrane Function & Cell Survival Fluidity->Survival

Bacterial membrane adaptation via branched-chain fatty acids.

Experimental Protocols

Proposed Synthesis of 1-palmitoyl-2-(13-methylmyristoyl)-sn-glycero-3-phosphocholine

The synthesis of a mixed-acyl phospholipid such as PC(16:0_i-15:0) can be achieved through a semi-synthetic route starting from a readily available symmetric-acyl phospholipid. A common and effective method involves the use of phospholipase A₂ (PLA₂) to selectively hydrolyze the fatty acid at the sn-2 position, followed by re-acylation with the desired fatty acid.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Phospholipase A₂ (from snake venom or porcine pancreas)

  • 13-Methylmyristic acid (iso-C15:0)

  • Dicyclohexylcarbodiimide (DCC) or other esterification catalyst

  • 4-dimethylaminopyridine (DMAP)

  • Solvents: Diethyl ether, chloroform (B151607), methanol, buffer (e.g., Tris-HCl with CaCl₂)

  • Silica (B1680970) gel for column chromatography

Methodology:

  • Step 1: Enzymatic Deacylation at sn-2 Position

    • Disperse the starting material, DPPC, in a suitable buffer (e.g., Tris-HCl, pH 8.0) containing CaCl₂ (a required cofactor for PLA₂).

    • Add phospholipase A₂ to the dispersion and incubate with stirring at a temperature above the Tm of DPPC (e.g., 45-50°C) to ensure the substrate is in a fluid state.

    • Monitor the reaction progress using thin-layer chromatography (TLC) to confirm the conversion of DPPC to 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine (Lyso-PC).

    • Once the reaction is complete, quench it by adding EDTA or by solvent extraction.

    • Extract the Lyso-PC using a chloroform/methanol/water partition (Bligh-Dyer method) and purify the product using silica gel chromatography.

  • Step 2: Re-acylation with 13-Methylmyristic Acid

    • Dissolve the purified Lyso-PC and a molar excess of 13-methylmyristic acid in a dry, non-polar solvent like chloroform or dichloromethane.

    • Add the coupling agents, DCC and DMAP, to catalyze the esterification reaction at the free sn-2 hydroxyl group.

    • Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by TLC.

    • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Purify the final product, 1-palmitoyl-2-(13-methylmyristoyl)-sn-glycero-3-phosphocholine, from unreacted starting materials and byproducts using silica gel column chromatography with a chloroform/methanol/water gradient.

    • Confirm the structure and purity of the final product using mass spectrometry and NMR spectroscopy.

G DPPC 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) PLA2 Phospholipase A₂ DPPC->PLA2 Hydrolysis LysoPC 1-palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC) PLA2->LysoPC BCFA 13-Methylmyristic Acid + DCC/DMAP LysoPC->BCFA Acylation Target Target Phospholipid PC(16:0_i-15:0) BCFA->Target

Proposed semi-synthetic workflow for PC(16:0_i-15:0).
Proposed Analysis by LC-ESI-MS/MS

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a powerful technique for the analysis of specific phospholipid species within complex mixtures.

Instrumentation & Conditions:

  • Liquid Chromatography: A C8 or C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile/isopropanol containing a small percentage of formic acid and an aqueous buffer.

  • Mass Spectrometry: Electrospray ionization in positive ion mode.

Methodology:

  • Sample Preparation: Extract total lipids from the sample using a Bligh-Dyer or similar solvent extraction method. Re-suspend the dried lipid extract in the initial mobile phase.

  • Chromatographic Separation: Inject the sample into the LC system. The phospholipids will be separated based on their polarity, with different classes eluting at different retention times.

  • Mass Spectrometric Detection:

    • Full Scan (MS1): In positive ion mode, the intact molecule is expected to be detected as the protonated adduct [M+H]⁺ at m/z 734.0.

    • Tandem MS (MS/MS): For structural confirmation, perform fragmentation of the parent ion (m/z 734.0). Key expected fragments include:

      • A neutral loss of the phosphocholine headgroup (183 Da), resulting in a diglyceride fragment.

      • A prominent fragment ion corresponding to the phosphocholine headgroup at m/z 184.

      • Fragment ions corresponding to the loss of each fatty acid chain, allowing for the identification of the acyl groups at the sn-1 and sn-2 positions.

Conclusion

1-palmitoyl-2-(13-methylmyristoyl)-sn-glycero-3-phosphocholine represents an important class of lipids found predominantly in bacterial membranes. Its unique structure, featuring an iso-branched fatty acid at the sn-2 position, is critical for modulating membrane fluidity and function, enabling bacteria to adapt to diverse environmental conditions. While specific experimental data for this molecule is sparse, its properties can be inferred from related compounds, and established protocols for phospholipid synthesis and analysis are readily adaptable. Further research into the specific biophysical properties of this and similar asymmetric branched-chain phospholipids will enhance our understanding of the complex and dynamic nature of bacterial membranes.

References

Unveiling the Enigmatic Role of 16:0-i15:0 PC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biophysical properties and functional implications of 1-palmitoyl-2-isopentadecanoyl-sn-glycero-3-phosphocholine (16:0-i15:0 PC) reveals its significant influence on membrane dynamics and interactions with membrane-active molecules. This technical guide synthesizes the current understanding of this unique phospholipid for researchers, scientists, and drug development professionals.

Phosphatidylcholines (PCs) are fundamental components of cellular membranes, and the specific fatty acid composition at their sn-1 and sn-2 positions dictates their biophysical behavior and biological function.[1] The presence of a saturated palmitic acid (16:0) at the sn-1 position and a branched-chain iso-pentadecanoic acid (i15:0) at the sn-2 position endows this compound with distinct characteristics that modulate membrane fluidity, integrity, and susceptibility to external agents.[2]

Biophysical Properties: Impact on Membrane Structure and Stability

The defining feature of this compound lies in its branched-chain fatty acid, which disrupts the tight packing of adjacent phospholipid molecules. This steric hindrance leads to alterations in the physical state of the membrane.

Quantitative Data on Thermotropic Behavior

Differential Scanning Calorimetry (DSC) has been employed to characterize the phase transition behavior of this compound vesicles. These quantitative data provide insights into the energy required to transition the lipid bilayer from a rigid gel phase to a more fluid liquid-crystalline phase.

PhospholipidMain Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)Reference
This compound15.0 ± 1.06.0[2]

The lower transition temperature of this compound compared to its straight-chain counterparts indicates that less thermal energy is required to induce fluidity, a direct consequence of the packing disruption caused by the iso-branched chain.

Functional Implications: Modulating Membrane Interactions

The unique structural properties of this compound have profound implications for its biological function, particularly in the context of membrane-active peptides and bacterial membrane adaptation.

Increased Susceptibility to Membrane-Active Peptides

Research has demonstrated that lipid vesicles composed of this compound exhibit increased permeability and are more susceptible to disruption by membrane-active peptides, such as δ-lysin.[2] This suggests that the presence of iso-branched fatty acids in phospholipids (B1166683) can render membranes more vulnerable to antimicrobial peptides, a finding of significant interest in the development of novel therapeutics.

Role in Bacterial Membranes

Branched-chain fatty acids, including iso-15:0, are significant components of the cell membranes of many bacterial species.[3] The incorporation of these lipids is a crucial strategy for maintaining membrane fluidity and function, especially in response to environmental stress. The presence of phospholipids like this compound can influence the overall biophysical properties of the bacterial membrane, impacting its integrity and interaction with the external environment.

Experimental Protocols

Preparation of Large Unilamellar Vesicles (LUVs)

A common method for studying the biophysical properties of phospholipids is the preparation of LUVs.

Materials:

  • This compound in chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • A desired amount of the lipid solution is dried under a stream of nitrogen gas to form a thin lipid film.

  • The lipid film is hydrated with the buffer, followed by several freeze-thaw cycles to facilitate swelling.

  • The resulting multilamellar vesicle suspension is then extruded through a polycarbonate membrane with a defined pore size to generate LUVs of a uniform diameter.

Dye-Release Assay for Membrane Permeability

This assay is used to assess the integrity of lipid vesicles in the presence of membrane-disrupting agents.[2]

Materials:

  • LUVs composed of this compound encapsulating a fluorescent dye (e.g., carboxyfluorescein)

  • Membrane-active peptide (e.g., δ-lysin)

  • Fluorescence spectrophotometer

Procedure:

  • Prepare dye-encapsulated LUVs and remove non-encapsulated dye by size-exclusion chromatography.

  • Monitor the baseline fluorescence of the LUV suspension.

  • Add the membrane-active peptide to the suspension and record the increase in fluorescence over time as the dye is released from the vesicles.

  • The rate of dye release is indicative of the susceptibility of the membrane to the peptide.

Signaling Pathways and Logical Relationships

While direct signaling pathways involving this compound are not yet fully elucidated, the general role of phosphatidylcholines in signal transduction is well-established.[4][5][6][7] The breakdown of PC by phospholipases generates second messengers like diacylglycerol (DAG) and phosphatidic acid (PA), which are crucial in various signaling cascades.[4][7] The presence of the unique i15:0 fatty acid in this compound could potentially modulate the activity of these enzymes or influence the downstream effects of the generated second messengers.

The logical relationship between the structure of this compound and its function can be visualized as a workflow that connects its molecular features to its impact on membrane properties and biological interactions.

G cluster_0 Molecular Structure cluster_1 Biophysical Properties cluster_2 Biological Function 16_0_i15_0_PC This compound (Palmitoyl-iso-pentadecanoyl-PC) Palmitic_Acid sn-1: Palmitic Acid (16:0) (Saturated) 16_0_i15_0_PC->Palmitic_Acid Iso_Pentadecanoic_Acid sn-2: iso-Pentadecanoic Acid (i15:0) (Branched) 16_0_i15_0_PC->Iso_Pentadecanoic_Acid Disrupted_Packing Disrupted Acyl Chain Packing Iso_Pentadecanoic_Acid->Disrupted_Packing causes Altered_Fluidity Altered Membrane Fluidity (Lower Tm) Disrupted_Packing->Altered_Fluidity leads to Increased_Permeability Increased Membrane Permeability Disrupted_Packing->Increased_Permeability leads to Bacterial_Membrane_Function Modulation of Bacterial Membrane Properties Altered_Fluidity->Bacterial_Membrane_Function contributes to Peptide_Interaction Increased Susceptibility to Membrane-Active Peptides Increased_Permeability->Peptide_Interaction results in

Logical workflow from structure to function of this compound.

Further research is warranted to fully uncover the specific signaling cascades in which this compound participates and to expand the quantitative understanding of its influence on a wider range of membrane biophysical parameters. This knowledge will be invaluable for the rational design of drug delivery systems and the development of novel antimicrobial strategies.

References

The Presence and Significance of 1-palmitoyl-2-(13-methylmyristoyl)-sn-glycero-3-phosphocholine (16:0-i15:0 PC) in Bacterial Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholine (PC), a quintessential eukaryotic phospholipid, is also found in the membranes of approximately 15% of bacterial species, particularly those that interact with eukaryotic hosts.[1][2] While not as ubiquitous as phosphatidylethanolamine (B1630911) (PE) or phosphatidylglycerol (PG), the presence of PC in bacteria is significant, playing roles in membrane stability, stress response, and host-pathogen interactions.[3][4] This technical guide focuses on a specific, asymmetrically acylated PC species: 1-palmitoyl-2-(13-methylmyristoyl)-sn-glycero-3-phosphocholine, commonly denoted as 16:0-i15:0 PC. This lipid is characterized by a saturated straight-chain fatty acid (palmitic acid, 16:0) at the sn-1 position and a branched-chain fatty acid (iso-15:0) at the sn-2 position of the glycerol (B35011) backbone. The incorporation of branched-chain fatty acids like iso-15:0 is a key strategy employed by many bacteria to modulate membrane fluidity and adapt to environmental stressors.[1][5][6]

This document provides a comprehensive overview of the current knowledge regarding this compound in bacterial cell membranes, including its biosynthesis, known occurrences, and the experimental protocols used for its study.

Data Presentation: Occurrence and Properties of this compound

The natural occurrence of this compound has been identified in select bacterial species, most notably within the genus Legionella. While comprehensive quantitative data across a wide range of bacteria is not yet available, existing studies provide valuable insights.

Bacterial SpeciesMembrane LocationMethod of IdentificationQuantitative DataReference
Legionella bozemanaeCellular MembranesLC/MSIdentified as a dominant PC species[7]
Legionella dumoffiiInner and Outer MembranesLC/ESI-MSIdentified as a major PC species[8]
Staphylococcus aureusNot specified (used as a standard)RPLC-IM-MS-[9]

Biophysical Properties of a Related Isomer (this compound):

Studies on synthetic versions of branched-chain PCs have provided data on their physical characteristics, which are crucial for understanding their role in membrane dynamics.

Lipid SpeciesPhase Transition Temperature (Tm)Transition Enthalpy (ΔH)Reference
This compound15.0 ± 1.0 °C6.0 kcal/mol[10]

Biosynthesis of this compound in Bacteria

The synthesis of this compound in bacteria involves two distinct and essential pathways: the biosynthesis of the fatty acid components and the subsequent assembly into the final phospholipid.

Fatty Acid Biosynthesis
  • Palmitic Acid (16:0): This is a common straight-chain saturated fatty acid synthesized via the fatty acid synthase (FASII) system, which is well-conserved in bacteria.

  • iso-Pentadecanoic Acid (i15:0): This branched-chain fatty acid (BCFA) is synthesized from branched-chain amino acid precursors, typically leucine. The synthesis of BCFAs is a key feature of many bacterial species and contributes significantly to membrane fluidity.[1][5][11]

Phosphatidylcholine (PC) Biosynthesis

Bacteria primarily utilize two pathways for the synthesis of phosphatidylcholine[2][12]:

  • The Phospholipid N-methylation (Pmt) Pathway: This pathway involves the three-step methylation of phosphatidylethanolamine (PE) to yield PC, using S-adenosylmethionine (SAM) as the methyl donor.

  • The Phosphatidylcholine Synthase (Pcs) Pathway: In this pathway, choline (B1196258) is directly condensed with CDP-diacylglycerol to form PC. This pathway is particularly relevant for bacteria that can acquire choline from their environment, such as a eukaryotic host.

The diagram below illustrates the general pathways for PC biosynthesis in bacteria.

PC_Biosynthesis cluster_0 Pmt Pathway cluster_1 Pcs Pathway PE Phosphatidylethanolamine (PE) MMPE Monomethyl-PE PE->MMPE  PmtA SAM1 S-adenosylmethionine (SAM) PmtA Phospholipid N-methyltransferase (PmtA) SAM1->PmtA SAH1 S-adenosylhomocysteine (SAH) DMPE Dimethyl-PE MMPE->DMPE  PmtA SAM2 SAM SAM2->PmtA SAH2 SAH PC_Pmt Phosphatidylcholine (PC) DMPE->PC_Pmt  PmtA SAM3 SAM SAM3->PmtA SAH3 SAH PmtA->SAH1 PmtA->SAH2 PmtA->SAH3 CDP_DAG CDP-Diacylglycerol PC_Pcs Phosphatidylcholine (PC) CDP_DAG->PC_Pcs  Pcs Choline Choline Pcs Phosphatidylcholine Synthase (Pcs) Choline->Pcs CMP CMP Pcs->CMP Lipid_Extraction_Workflow Start Bacterial Cell Pellet Extraction Add Chloroform:Methanol:Water (1:2:0.8) Start->Extraction Phase_Separation Add Chloroform and Water (to final ratio 2:2:1.8) Extraction->Phase_Separation Centrifugation Centrifuge Phase_Separation->Centrifugation Aqueous_Phase Upper Aqueous Phase (discard) Centrifugation->Aqueous_Phase Organic_Phase Lower Organic Phase (contains lipids) Centrifugation->Organic_Phase Drying Evaporate Solvent (under Nitrogen) Organic_Phase->Drying Storage Store Dried Lipid Film at -20°C or -80°C Drying->Storage Analysis Proceed to Analysis (LC-MS/MS) Storage->Analysis LC_MS_Analysis_Logic Start Lipid Extract LC Reversed-Phase LC (C18 column) Start->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan: Detect [M+H]+ ESI->MS1 Precursor_Selection Select Precursor Ion for Fragmentation MS1->Precursor_Selection CID Collision-Induced Dissociation (CID) Precursor_Selection->CID MS2 MS2 Scan: Detect Fragment Ions CID->MS2 Fragment_184 Fragment at m/z 184.07 (Phosphocholine headgroup) MS2->Fragment_184 Fragment_Fatty_Acids Fragments corresponding to neutral loss of 16:0 and i15:0 MS2->Fragment_Fatty_Acids Identification Identification of This compound Fragment_184->Identification Fragment_Fatty_Acids->Identification

References

The Natural Occurrence of Iso-Branched Phospholipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-branched phospholipids (B1166683) are a class of lipids characterized by a methyl group on the penultimate carbon atom of one or both of their fatty acyl chains. These lipids are integral components of cellular membranes, particularly in bacteria, where they play a crucial role in maintaining membrane fluidity and integrity.[1][2][3] Their unique structural properties influence membrane-dependent processes and are of increasing interest in the fields of microbiology, drug development, and diagnostics. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, function, and analysis of iso-branched phospholipids.

Natural Occurrence and Quantitative Distribution

Iso-branched phospholipids are predominantly found in the cytoplasmic membranes of a wide range of bacterial species, especially Gram-positive bacteria.[4][5] They functionally replace unsaturated fatty acids found in other organisms to regulate membrane fluidity. The proportion of iso- and anteiso-branched phospholipids can vary significantly between bacterial species and is often influenced by environmental conditions such as temperature.

Data Presentation: Quantitative Abundance of Branched-Chain Fatty Acids in Bacterial Phospholipids
Bacterial SpeciesTotal Branched-Chain Fatty Acids (% of Total Fatty Acids)Iso-Branched Fatty Acids (% of Total Fatty Acids)Anteiso-Branched Fatty Acids (% of Total Fatty Acids)Key Phospholipid Classes Containing Branched ChainsReference
Bacillus subtilis~90%~24%~66%Phosphatidylglycerol (PG), Phosphatidylethanolamine (PE)
Staphylococcus aureusHigh abundanceC15 and C17 are most commonC15 and C17 are most commonPhosphatidylglycerol (PG), Cardiolipin (CL)
Listeria monocytogenesHigh abundance (increases at lower temperatures)PresentPredominant, especially at low temperaturesPhosphatidylglycerol (PG), Cardiolipin (CL)
Various Gram-positive bacteria>20%CommonCommonNot specified

Biosynthesis of Iso-Branched Phospholipids

The biosynthesis of iso-branched fatty acids, the precursors to iso-branched phospholipids, is initiated from branched-chain amino acids (BCAAs) such as leucine. The BCAA is first converted to its corresponding branched-chain α-keto acid, which then serves as a primer for fatty acid synthesis.

Signaling Pathway: Biosynthesis of Iso-Branched Fatty Acids

cluster_0 Initiation cluster_1 Elongation cluster_2 Phospholipid Assembly BCAA Branched-Chain Amino Acid (e.g., Leucine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT Transamination BCKA Branched-Chain α-Keto Acid (e.g., α-Ketoisocaproate) BCAT->BCKA BKD Branched-Chain α-Keto Acid Dehydrogenase (BKD) Complex BCKA->BKD Oxidative Decarboxylation Primer Iso-Branched Acyl-CoA Primer (e.g., Isovaleryl-CoA) BKD->Primer FASII Fatty Acid Synthase II (FASII) System Primer->FASII BCFA Iso-Branched-Chain Fatty Acid FASII->BCFA Malonyl Malonyl-CoA Malonyl->FASII Elongation Units PL_Synthase Phospholipid Synthesis Enzymes BCFA->PL_Synthase BC_PL Iso-Branched Phospholipid PL_Synthase->BC_PL Glycerol3P Glycerol-3-Phosphate Glycerol3P->PL_Synthase

Biosynthesis of iso-branched phospholipids from branched-chain amino acids.

Functions of Iso-Branched Phospholipids

The primary function of iso-branched phospholipids is the regulation of membrane fluidity, a process known as homeoviscous adaptation. The methyl branch disrupts the tight packing of fatty acyl chains, thereby lowering the phase transition temperature and maintaining the membrane in a fluid state at lower temperatures. This is crucial for the survival of bacteria in diverse environments.

Furthermore, the composition of branched-chain phospholipids can influence the susceptibility of bacteria to antimicrobial peptides (AMPs). Changes in the ratio of iso- to anteiso-branched phospholipids have been observed in antibiotic-resistant strains of bacteria like Staphylococcus aureus.

Experimental Protocols

Extraction of Bacterial Phospholipids (Modified Bligh-Dyer Method)

This protocol describes a common method for the total lipid extraction from bacterial cells.

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.

  • Cell Lysis: Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v). Cell disruption can be aided by physical methods such as sonication or bead beating.

  • Phase Separation: Add additional chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v), which will induce phase separation.

  • Lipid Recovery: Centrifuge the mixture to separate the phases. The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Storage: The solvent from the lipid extract is evaporated under a stream of nitrogen. The dried lipid film can be stored at -20°C or -80°C under an inert atmosphere to prevent oxidation.

Analysis of Iso-Branched Fatty Acid Composition by GC-MS

This protocol outlines the analysis of the fatty acid composition of the extracted phospholipids.

  • Hydrolysis and Methylation: The phospholipid extract is subjected to mild alkaline or acidic methanolysis to cleave the fatty acyl chains from the glycerol (B35011) backbone and convert them into fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs: The FAMEs are extracted from the reaction mixture using a non-polar solvent such as hexane.

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph coupled to a mass spectrometer.

    • Gas Chromatography (GC): FAMEs are separated based on their volatility and polarity on a capillary column. Branched-chain FAMEs can often be separated from their straight-chain isomers.

    • Mass Spectrometry (MS): The eluted FAMEs are ionized (typically by electron ionization) and fragmented. The resulting mass spectra provide information about the molecular weight and structure of the fatty acids, allowing for the identification of iso- and anteiso-branched species.

Analysis of Intact Iso-Branched Phospholipids by LC-MS/MS

This protocol allows for the identification and quantification of intact phospholipid species.

  • Phospholipid Separation by HPLC: The total lipid extract is redissolved in a suitable solvent and injected into a high-performance liquid chromatograph (HPLC).

    • Reverse-Phase HPLC: Phospholipids are separated based on the hydrophobicity of their acyl chains. This allows for the separation of phospholipid species with different chain lengths and branching.

  • Tandem Mass Spectrometry (MS/MS) Analysis: The eluent from the HPLC is directed into a tandem mass spectrometer.

    • Electrospray Ionization (ESI): The phospholipid molecules are ionized, typically forming protonated or sodiated adducts in positive ion mode, or deprotonated ions in negative ion mode.

    • MS1 Analysis: The mass-to-charge ratio of the intact phospholipid ions is determined.

    • MS2 (Fragmentation) Analysis: Specific precursor ions are selected and fragmented. The resulting product ions provide structural information, including the identity of the headgroup and the composition of the fatty acyl chains.

Role in Antimicrobial Peptide Resistance

Bacteria can develop resistance to cationic antimicrobial peptides (CAMPs) by altering the charge and physical properties of their cell membrane. One mechanism involves the modification of anionic phospholipids, such as phosphatidylglycerol (PG), with positively charged amino acids. Another strategy involves altering the membrane fluidity through changes in the branched-chain phospholipid content.

Experimental Workflow: Investigating the Role of Branched Phospholipids in Antimicrobial Peptide Resistance

cluster_0 Exposure & Adaptation cluster_1 Lipid Analysis cluster_2 Membrane Property Analysis Bacteria Bacterial Culture AMP Antimicrobial Peptide (AMP) Exposure Bacteria->AMP Adapted_Bacteria Adapted/Resistant Bacterial Culture AMP->Adapted_Bacteria Selection Lipid_Extraction Lipid Extraction Adapted_Bacteria->Lipid_Extraction Membrane_Fluidity Membrane Fluidity Assay (e.g., Laurdan GP) Adapted_Bacteria->Membrane_Fluidity Membrane_Charge Membrane Surface Charge Assay (e.g., Zeta Potential) Adapted_Bacteria->Membrane_Charge PL_Analysis Phospholipid Analysis (LC-MS/MS) Lipid_Extraction->PL_Analysis FA_Analysis Fatty Acid Analysis (GC-MS) Lipid_Extraction->FA_Analysis Data_Analysis Comparative Data Analysis PL_Analysis->Data_Analysis FA_Analysis->Data_Analysis Results Correlation of Lipid Composition with Membrane Properties and AMP Resistance Data_Analysis->Results Membrane_Fluidity->Results Membrane_Charge->Results

Workflow for studying changes in branched phospholipids and membrane properties in response to AMPs.

Conclusion and Future Directions

Iso-branched phospholipids are critical components of bacterial membranes, with significant implications for bacterial physiology and survival. Understanding their natural occurrence, biosynthesis, and function is essential for the development of novel antimicrobial strategies that target membrane biosynthesis or integrity. The detailed analytical protocols provided in this guide offer a framework for researchers to investigate the role of these unique lipids in various biological contexts. Future research may focus on elucidating the specific signaling pathways influenced by iso-branched phospholipids and exploring their potential as biomarkers for bacterial identification and as targets for therapeutic intervention.

References

The Impact of 16:0-i15:0 Phosphatidylcholine on Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane fluidity is a critical parameter influencing a myriad of cellular processes, including signal transduction, membrane transport, and the function of membrane-bound proteins. The lipid composition of the cell membrane is a key determinant of its fluidity. This technical guide provides an in-depth analysis of the role of a specific asymmetric, branched-chain phospholipid, 1-palmitoyl-2-(13-methylmyristoyl)-sn-glycero-3-phosphocholine (16:0-i15:0 PC), in modulating membrane fluidity. Through a comprehensive review of experimental data and methodologies, this document serves as a resource for researchers investigating membrane biophysics and its implications in drug development and cellular biology.

Introduction to this compound and Membrane Fluidity

1.1. Chemical Structure and Properties of this compound

16:0-i15:0 Phosphatidylcholine is a specific type of phosphatidylcholine (PC), a major class of phospholipids (B1166683) found in eukaryotic cell membranes.[1] Its structure is characterized by a glycerol (B35011) backbone, a phosphate (B84403) group, a choline (B1196258) headgroup, and two fatty acid tails.[2] What distinguishes this compound is its asymmetric acyl chain composition:

  • sn-1 position: Palmitic acid (16:0), a 16-carbon saturated straight-chain fatty acid.

  • sn-2 position: iso-Pentadecanoic acid (i15:0), a 15-carbon fatty acid with a methyl group at the antepenultimate carbon (iso-branching).[3]

This iso-branching in the i15:0 acyl chain introduces a steric hindrance that disrupts the tight packing of the lipid tails within the membrane bilayer.[4]

1.2. The Concept of Membrane Fluidity

Membrane fluidity refers to the viscosity of the lipid bilayer of a cell membrane. It is a dynamic property that is influenced by several factors, including:

  • Fatty Acid Saturation: Saturated fatty acids, with their straight hydrocarbon chains, can pack closely together, leading to a more ordered and less fluid membrane. Unsaturated fatty acids, with kinks in their chains due to double bonds, increase the distance between lipids, thereby increasing membrane fluidity.[5]

  • Fatty Acid Chain Length: Shorter fatty acid chains have weaker van der Waals interactions, which increases membrane fluidity.

  • Temperature: Higher temperatures increase the kinetic energy of the lipid molecules, leading to a more fluid membrane.

  • Cholesterol Content: Cholesterol can act as a fluidity buffer. At high temperatures, it restrains lipid movement, decreasing fluidity. At low temperatures, it prevents tight packing, increasing fluidity.

  • Branched-Chain Fatty Acids: Similar to unsaturated fatty acids, branched-chain fatty acids disrupt the orderly packing of lipid tails, which generally increases membrane fluidity.[3][6] Fatty acids with anteiso branching are generally more effective at fluidizing the membrane than those with iso branching.[7]

Increased membrane fluidity is associated with enhanced mobility of individual lipids and membrane-bound proteins.[3] This property is crucial for various cellular functions and is a key area of investigation in drug development, as changes in membrane fluidity can impact drug-membrane interactions and the efficacy of therapeutic agents.

Quantitative Analysis of this compound's Effect on Membrane Properties

The incorporation of this compound into a lipid bilayer has a quantifiable impact on its physical properties, most notably a reduction in the gel-to-liquid crystalline phase transition temperature (Tm).

Lipid CompositionPhase Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)Experimental Method
This compound15.0 ± 1.06.0Differential Scanning Calorimetry (DSC)
1-palmitoyl-2-tridecanoyl-sn-glycero-3-phosphocholine (16:0-13:0 PC)18.4 ± 1.03.7Differential Scanning Calorimetry (DSC)

Table 1: Thermotropic properties of this compound and a related straight-chain phospholipid.[1]

The data clearly indicates that the presence of the iso-branched fatty acid in this compound significantly lowers the phase transition temperature compared to a similar phospholipid with a straight-chain fatty acid at the sn-2 position (16:0-13:0 PC).[1] A lower Tm is indicative of a more fluid membrane at a given temperature. The transition enthalpy (ΔH) for this compound is comparable in magnitude to that of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a common unsaturated phospholipid, suggesting a well-packed gel phase.[1]

Experimental Protocols for Assessing Membrane Fluidity

Accurate assessment of membrane fluidity is paramount for understanding the biophysical effects of lipids like this compound. The following are detailed protocols for key experimental techniques used in such investigations.

3.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermotropic phase behavior of lipid membranes. It measures the heat flow associated with phase transitions as a function of temperature.

Principle: As a lipid dispersion is heated, it undergoes a phase transition from a more ordered gel phase to a more disordered liquid-crystalline phase. This transition is an endothermic process, which is detected by the DSC instrument as a peak in the heat flow. The temperature at the peak maximum is the phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).

Detailed Protocol:

  • Liposome (B1194612) Preparation:

    • Dissolve the desired lipids (e.g., this compound) in an organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the expected Tm. This results in the formation of multilamellar vesicles (MLVs).

    • For the creation of large unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • DSC Measurement:

    • Accurately weigh a known amount of the liposome suspension into a DSC sample pan.

    • Use the same buffer as a reference in a separate pan.

    • Seal both pans hermetically.

    • Place the sample and reference pans into the DSC instrument.

    • Set the instrument to scan over a desired temperature range (e.g., 0°C to 50°C) at a defined scan rate (e.g., 1°C/min).

    • Record the heat flow as a function of temperature. Multiple heating and cooling scans are typically performed to ensure reproducibility.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the gel-to-liquid crystalline phase transition.

    • Determine the Tm from the peak maximum of the transition.

    • Calculate the transition enthalpy (ΔH) by integrating the area under the peak.

3.2. Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment within the lipid bilayer. Its fluorescence emission spectrum shifts in response to changes in membrane fluidity.

Principle: In a more ordered, gel-phase membrane, there is less water penetration into the bilayer. In this less polar environment, Laurdan has a fluorescence emission maximum at around 440 nm. In a more fluid, liquid-crystalline phase, water penetration increases, and the emission maximum shifts to around 490 nm. The Generalized Polarization (GP) value is calculated from the intensities at these two wavelengths and provides a ratiometric measure of membrane fluidity. Higher GP values correspond to lower membrane fluidity, and lower GP values indicate higher fluidity.

Detailed Protocol:

  • Liposome Preparation with Laurdan:

    • Prepare liposomes as described in the DSC protocol.

    • During the initial lipid dissolution step, add Laurdan (from a stock solution in ethanol (B145695) or DMSO) to the lipid mixture at a molar ratio of approximately 1:500 to 1:1000 (probe:lipid).

    • Protect the sample from light throughout the preparation and measurement process.

  • Fluorescence Measurement:

    • Dilute the Laurdan-labeled liposome suspension to a suitable concentration in the desired buffer to minimize light scattering artifacts.

    • Use a fluorometer equipped with a temperature-controlled cuvette holder.

    • Set the excitation wavelength to 350 nm.

    • Record the fluorescence emission intensity at 440 nm (I440) and 490 nm (I490) over a range of temperatures.

  • GP Calculation:

    • Calculate the GP value at each temperature using the following formula: GP = (I440 - I490) / (I440 + I490)

3.3. Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the membrane. This mobility is inversely related to the microviscosity of the surrounding lipid environment.

Principle: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is excited with vertically polarized light. If the probe is in a viscous (less fluid) environment, it will rotate slowly, and the emitted light will remain largely polarized. If the probe is in a less viscous (more fluid) environment, it will rotate more rapidly, and the emitted light will be depolarized. The fluorescence anisotropy (r) is a measure of this depolarization. Higher anisotropy values indicate lower membrane fluidity, and lower anisotropy values indicate higher fluidity.

Detailed Protocol:

  • Liposome Preparation with DPH:

    • Prepare liposomes as described in the DSC protocol.

    • Incorporate DPH into the liposomes by adding a small aliquot of a concentrated DPH stock solution (in a suitable solvent like tetrahydrofuran) to the liposome suspension while vortexing. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

    • Incubate the mixture for at least 30 minutes to allow for complete incorporation of the probe.

  • Anisotropy Measurement:

    • Use a fluorometer equipped with polarizers in both the excitation and emission light paths and a temperature-controlled cuvette holder.

    • Set the excitation wavelength to 358 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensity with the emission polarizer oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.

    • A correction factor (G-factor) for the instrument's differential sensitivity to horizontally and vertically polarized light should be determined and applied.

  • Anisotropy Calculation:

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

Visualizing Experimental Workflows

4.1. Workflow for DSC Analysis

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Dissolve Lipids (e.g., this compound) in Organic Solvent prep2 Create Thin Lipid Film prep1->prep2 prep3 Hydrate Film with Buffer (MLVs) prep2->prep3 prep4 Extrusion (LUVs) prep3->prep4 dsc1 Load Sample and Reference into Pans prep4->dsc1 dsc2 Temperature Scan dsc1->dsc2 analysis1 Generate Thermogram dsc2->analysis1 analysis2 Determine Tm and ΔH analysis1->analysis2 Laurdan_GP_Workflow cluster_prep Liposome Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Dissolve Lipids and Laurdan in Solvent prep2 Create Thin Lipid Film prep1->prep2 prep3 Hydrate Film with Buffer prep2->prep3 meas1 Excite at 350 nm prep3->meas1 meas2 Record Emission at 440 nm and 490 nm meas1->meas2 analysis1 Calculate GP Value meas2->analysis1

References

Methodological & Application

Application Note: Quantitative Analysis of 16:0-i15:0 Phosphatidylcholine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of eukaryotic cell membranes.[1][2] The diversity of their fatty acyl chain composition plays a crucial role in membrane fluidity and cellular signaling.[3] PCs containing branched-chain fatty acids (BCFAs), such as 1-palmitoyl-2-(15-methylpentadecanoyl)-sn-glycero-3-phosphocholine (16:0-i15:0 PC), are of growing interest due to the unique biological activities associated with BCFAs. Notably, a structurally related branched-chain phosphatidylethanolamine (B1630911) (a15:0-i15:0 PE) from the gut bacterium Akkermansia muciniphila has been identified as an immunomodulatory molecule that signals through the Toll-like receptor 2 (TLR2) and TLR1 heterodimer.[4][5][6] This discovery highlights the potential for other branched-chain phospholipids to possess significant biological functions, making the development of robust analytical methods for their characterization and quantification essential.

This application note provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology enables the sensitive and specific quantification of this novel phospholipid in complex biological matrices.

Experimental Protocols

Sample Preparation: Lipid Extraction

A modified Folch extraction method is recommended for the efficient extraction of phospholipids from biological samples.[7]

Materials:

Procedure:

  • Homogenize the biological sample (e.g., cell pellet, tissue homogenate) in a glass centrifuge tube.

  • Add a known amount of the internal standard to the homogenate.

  • Add a 2:1 (v/v) mixture of chloroform and methanol to the sample at a ratio of 20:1 (solvent to sample volume).

  • Vortex the mixture vigorously for 15-20 minutes at room temperature.

  • Centrifuge the sample to pellet any solid debris.

  • Transfer the supernatant to a new glass tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.

  • Vortex briefly and centrifuge to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1 v/v) for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 or C30 column

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended Setting
Column Reversed-phase C18 or C30, e.g., 2.1 mm x 100 mm, 1.8 µm particle size
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
Gradient 0-5 min, 30% B; 5-25 min, 30-100% B; 25-30 min, 100% B; 30.1-35 min, 30% B
Flow Rate 0.25 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

The analysis can be performed in both positive and negative ion modes to obtain complementary structural information.

ParameterPositive Ion ModeNegative Ion Mode
Ionization Mode ESI+ESI-
Capillary Voltage 3.5 kV-3.0 kV
Source Temperature 120 °C120 °C
Desolvation Temperature 350 °C350 °C
Cone Gas Flow 50 L/hr50 L/hr
Desolvation Gas Flow 600 L/hr600 L/hr
Collision Gas ArgonArgon
Scan Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Predicted Mass-to-Charge Ratios for this compound

AnalyteAdductPredicted m/z
This compound[M+H]+748.59
This compound[M+Na]+770.57
This compound[M+CH3COO]-806.61

Table 2: MRM Transitions for Quantification of this compound

Precursor Ion (m/z)Product Ion (m/z)Ion ModeDescription
748.6184.1PositivePhosphocholine headgroup
748.6496.3PositiveLoss of the 15-methylpentadecanoyl chain
748.6508.3PositiveLoss of the palmitoyl (B13399708) chain
806.6255.2NegativePalmitate anion
806.6241.2Negative15-methylpentadecanoate anion

Note: The exact m/z values and collision energies should be optimized using a pure standard of this compound.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample extraction Lipid Extraction (Folch Method) sample->extraction reconstitution Reconstitution extraction->reconstitution lc HPLC Separation (Reversed-Phase) reconstitution->lc Injection ms Mass Spectrometry (ESI-MS/MS) lc->ms identification Identification (Precursor & Fragment Ions) ms->identification quantification Quantification (MRM) identification->quantification

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 TLR1 TLR1 MyD88 MyD88 TLR2->MyD88 TLR1->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Gene Gene Transcription NFkB->Gene Translocation BCFA_PL Branched-Chain Phospholipid (e.g., this compound) BCFA_PL->TLR2 Binds

Caption: Proposed signaling pathway for branched-chain phospholipids.

References

Application Notes and Protocols for the Identification of PC(16:0/i15:0) via Lipidomics Workflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) and are integral components of eukaryotic cell membranes. The diversity of fatty acid chains attached to the glycerol (B35011) backbone of PCs gives rise to a vast number of molecular species, each with potentially unique biological functions. Among these are PCs containing branched-chain fatty acids (BCFAs), such as iso-15:0 (i15:0). The presence of BCFAs can significantly influence membrane fluidity and may play a role in various cellular processes and signaling pathways.[1][2] This document provides a detailed workflow for the identification and characterization of a specific PC species, PC(16:0/i15:0), which contains a palmitic acid (16:0) and an iso-methyltetradecanoic acid (i15:0).

The following protocols and application notes will guide researchers through the essential steps of a lipidomics workflow, from sample preparation to instrumental analysis and data interpretation, for the unambiguous identification of PC(16:0/i15:0).

Experimental Workflow Overview

The overall workflow for the identification of PC(16:0/i15:0) involves several key stages: lipid extraction from a biological sample, separation of lipid classes and molecular species using liquid chromatography, and identification and structural elucidation using tandem mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Identification Sample Biological Sample (e.g., Cultured Cells) Extraction Lipid Extraction (Bligh-Dyer Method) Sample->Extraction LC_Separation UPLC Separation (Reverse Phase C18) Extraction->LC_Separation MS_Analysis Tandem Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Lipid_Identification PC(16:0/i15:0) Identification Data_Acquisition->Lipid_Identification

Caption: Overall lipidomics workflow for PC(16:0/i15:0) identification.

Experimental Protocols

Lipid Extraction from Cultured Cells (Bligh-Dyer Method)

This protocol is adapted from the classic Bligh-Dyer method and is suitable for the extraction of total lipids, including phosphatidylcholines, from cultured cells.[3][4][5]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (MeOH)

  • Chloroform (B151607) (CHCl3)

  • Deionized water (H2O)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Monophasic Mixture Formation: Add 1 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a glass centrifuge tube. Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension. Vortex vigorously for 1 minute to lyse the cells and create a single-phase mixture.[5]

  • Phase Separation: Add 1.25 mL of chloroform to the mixture and vortex for 30 seconds. Then, add 1.25 mL of deionized water and vortex again for 30 seconds.[5]

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases. Three layers will be visible: an upper aqueous (methanolic) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, being cautious not to disturb the protein interface. Transfer the organic phase to a new clean glass tube.

  • Re-extraction (Optional but Recommended for Quantitative Analysis): To maximize lipid recovery, add another 2 mL of chloroform to the remaining aqueous layer and protein disk. Vortex and centrifuge as before. Collect the lower organic phase and combine it with the first extract.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Ultra-High-Performance Liquid Chromatography (UPLC) for PC Separation

Reverse-phase liquid chromatography is employed to separate different phosphatidylcholine molecular species based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acyl chains.[6][7]

Instrumentation and Materials:

  • UPLC system with a binary solvent manager and a sample manager

  • Reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate

  • Lipid extract reconstituted in a suitable solvent (e.g., methanol or isopropanol)

Chromatographic Conditions:

ParameterValue
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Column Temperature 55°C
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mobile Phase A Acetonitrile:Water (60:40) + 10 mM Ammonium Formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) + 10 mM Ammonium Formate

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06832
1.55545
8.04060
12.01090
15.01090
15.16832
20.06832
Tandem Mass Spectrometry (MS/MS) for PC(16:0/i15:0) Identification

Tandem mass spectrometry is a powerful technique for the structural elucidation of lipids. For phosphatidylcholines, specific fragmentation patterns can be used for their identification and for determining their fatty acid composition.[8][9]

Instrumentation and General Parameters:

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a quadrupole time-of-flight or triple quadrupole mass spectrometer)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument

Identification Strategy:

  • Precursor Ion Scan for the Phosphocholine (B91661) Headgroup: In positive ion mode, all phosphatidylcholines produce a characteristic fragment ion at m/z 184.0733, corresponding to the phosphocholine headgroup.[9] A precursor ion scan for m/z 184.0733 will selectively detect all PC species eluting from the UPLC column.

  • Targeted MS/MS of the PC(16:0/i15:0) Precursor Ion:

    • The theoretical m/z of the protonated PC(16:0/i15:0) molecule [M+H]+ is calculated to be approximately 720.59.

    • Perform a product ion scan on the precursor ion at m/z 720.59.

    • Expected Fragmentation:

      • The most abundant fragment will be the phosphocholine headgroup at m/z 184.0733 .

      • Neutral loss of the fatty acyl chains will also be observed. The fragmentation of the fatty acyl chains in the negative ion mode provides more definitive structural information.[10]

  • Negative Ion Mode MS/MS for Fatty Acid Identification:

    • In negative ion mode, PCs can be detected as adducts (e.g., [M+acetate]- or [M+formate]-).

    • Fragmentation of these adducts will yield characteristic fatty acyl anions.

    • For PC(16:0/i15:0), the expected fatty acyl anions are:

      • m/z 255.23 corresponding to palmitic acid (16:0).

      • m/z 241.22 corresponding to iso-pentadecanoic acid (i15:0).

Data Presentation

The following table provides a representative example of quantitative data that could be obtained from a lipidomics analysis of a cell line, showcasing the relative abundance of various PC species. Actual values will vary depending on the biological system under investigation.

Phosphatidylcholine SpeciesAbbreviationTheoretical m/z [M+H]+Relative Abundance (%)
1-palmitoyl-2-oleoyl-PCPC(16:0/18:1)760.5825.3
1-stearoyl-2-arachidonoyl-PCPC(18:0/20:4)810.6015.8
1,2-dipalmitoyl-PCPC(16:0/16:0)734.5712.1
1-palmitoyl-2-linoleoyl-PCPC(16:0/18:2)758.578.5
1-palmitoyl-2-isopentadecanoyl-PC PC(16:0/i15:0) 720.59 1.2
1-stearoyl-2-oleoyl-PCPC(18:0/18:1)788.627.4
1,2-dioleoyl-PCPC(18:1/18:1)786.605.9

Signaling Pathway Involvement

The fatty acid composition of phospholipids, including phosphatidylcholines, plays a crucial role in modulating membrane fluidity and the function of membrane-associated proteins, thereby influencing cellular signaling pathways.[11][12] Branched-chain fatty acids, like i15:0, are known to increase membrane fluidity.[1][2] Alterations in the balance of saturated, unsaturated, and branched-chain fatty acids in PCs can impact signaling cascades that are sensitive to the membrane environment.

One such pathway is the ATR-p53-p21 signaling axis, which is involved in the cell cycle checkpoint control. It has been shown that the inhibition of group VIA Ca2+-independent phospholipase A2 (iPLA2), an enzyme that regulates the turnover of fatty acids at the sn-2 position of phospholipids, leads to an increase in the proportion of polyunsaturated fatty acids in PCs. This alteration in PC composition and the resulting change in the nuclear membrane environment can activate the ATR kinase, leading to the phosphorylation of p53 and subsequent cell cycle arrest. The incorporation of branched-chain fatty acids into PCs could similarly modulate membrane properties and influence such signaling pathways.

G cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling PC_pool Phosphatidylcholine Pool (PC(16:0/i15:0)) Membrane_Fluidity Increased Membrane Fluidity PC_pool->Membrane_Fluidity incorporation of BCFAs ATR ATR Kinase Activation Membrane_Fluidity->ATR modulates activity iPLA2 iPLA2 (inhibited) PUFA_PC Increased PUFA/BCFA in PC iPLA2->PUFA_PC PUFA_PC->ATR p53 p53 Phosphorylation ATR->p53 p21 p21 Expression p53->p21 Cell_Cycle_Arrest G1/S Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Hypothetical influence of BCFA-containing PCs on the ATR-p53 signaling pathway.

Conclusion

The detailed workflow presented in these application notes provides a robust framework for the identification of PC(16:0/i15:0) in biological samples. The combination of a reliable lipid extraction method, high-resolution UPLC separation, and specific tandem mass spectrometry techniques allows for the confident identification of this unique phosphatidylcholine species. Understanding the presence and abundance of PCs with branched-chain fatty acids can provide valuable insights into their role in membrane biology and cellular signaling, with potential implications for drug development and the study of various diseases.

References

Preparation of 16:0-i15:0 PC Liposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer, and are valuable tools in research and drug delivery. Their ability to encapsulate both hydrophilic and lipophilic compounds makes them ideal carriers for a variety of molecules. This document provides a detailed protocol for the preparation and characterization of liposomes using 1-palmitoyl-2-(13-methylmyristoyl)-sn-glycero-3-phosphocholine (16:0-i15:0 PC), an asymmetric saturated phosphatidylcholine. The unique structure of this lipid, with one straight and one iso-branched acyl chain, can influence the physical properties of the liposome (B1194612) bilayer, such as fluidity and packing, making it a lipid of interest for various applications.

Physicochemical Properties of this compound

Understanding the properties of the constituent lipid is crucial for designing a successful liposome preparation protocol. The phase transition temperature (Tm), the temperature at which the lipid bilayer transitions from a gel-like to a fluid-like state, is a critical parameter. For this compound, the Tm is 15.0°C . All hydration and extrusion steps should be performed at a temperature significantly above this value to ensure the formation of stable, unilamellar vesicles.

Experimental Protocols

The following protocols describe the preparation of this compound liposomes using the thin-film hydration method followed by extrusion. This is a robust and widely used technique that produces unilamellar vesicles with a controlled size distribution.

Materials and Equipment
  • This compound (powder)

  • Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath or heating block

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes for the extruder

  • Dynamic Light Scattering (DLS) instrument

  • Spectrophotometer or fluorometer for encapsulation efficiency determination

  • Size exclusion chromatography columns (e.g., Sephadex G-50) or centrifugal filter units

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol outlines the steps to create large unilamellar vesicles (LUVs) of a defined size.

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound powder in chloroform or a chloroform/methanol mixture in a round-bottom flask. Ensure the lipid is fully dissolved to form a clear solution.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure. The rotation of the flask will create a thin, uniform lipid film on the inner surface.

    • To ensure complete removal of residual solvent, place the flask on a high-vacuum pump for at least 2 hours.

  • Hydration of the Lipid Film:

    • Pre-heat the hydration buffer to a temperature above the Tm of this compound (e.g., 25-30°C).

    • Add the pre-heated buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.

    • Agitate the flask by hand or on a vortex mixer to disperse the lipid film. This will result in the formation of multilamellar vesicles (MLVs), and the solution will appear milky.

  • Extrusion for Size Reduction and Unilamellarity:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pre-heat the extruder to the same temperature as the hydration buffer.

    • Draw the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane to the other syringe. This constitutes one pass.

    • Repeat the extrusion for an odd number of passes (e.g., 11-21 times) to ensure that the final liposome suspension is in the second syringe.[1] This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of LUVs. The liposome suspension should become less opaque and more translucent.

Protocol 2: Characterization of Liposomes

1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[2][3]

  • Dilute a small aliquot of the final liposome suspension with the hydration buffer to an appropriate concentration for DLS analysis.

  • Place the diluted sample in a disposable cuvette.

  • Set the parameters on the DLS instrument (e.g., temperature, solvent viscosity, and refractive index).

  • Perform the measurement to obtain the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.[1]

2. Encapsulation Efficiency Determination:

Encapsulation efficiency (EE%) is the percentage of the initial drug or molecule that is successfully entrapped within the liposomes.[4] This protocol assumes the encapsulation of a hydrophilic marker (e.g., a fluorescent dye like carboxyfluorescein or a drug).

  • Separation of Free from Encapsulated Molecule:

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a pre-equilibrated SEC column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free molecules. Collect the liposome-containing fractions.

    • Centrifugal Filter Units: Place the liposome suspension in a centrifugal filter unit with a molecular weight cut-off that allows the free molecule to pass through while retaining the liposomes. Centrifuge according to the manufacturer's instructions.

  • Quantification:

    • Measure the total amount of the encapsulated molecule in a sample of the original, unpurified liposome suspension (Total Drug). To do this, lyse the liposomes by adding a detergent (e.g., Triton X-100) to release the encapsulated content.

    • Measure the amount of the free molecule in the filtrate or the later-eluting fractions from the separation step (Free Drug).

    • Calculate the Encapsulation Efficiency using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Data Presentation

The following tables summarize the key physicochemical properties of this compound and the expected characteristics of liposomes prepared using the described protocols. The liposome characterization data are representative values based on typical results for phosphatidylcholine liposomes prepared by extrusion.

Table 1: Physicochemical Properties of 16:0-i15:0 Phosphatidylcholine

PropertyValue
Phase Transition Temp (Tm)15.0°C
Molecular FormulaC₃₉H₇₈NO₈P
Molecular Weight720.01 g/mol

Table 2: Expected Characteristics of this compound Liposomes (Post-Extrusion)

ParameterExpected Value RangeMethod of Analysis
Z-Average Diameter (nm)100 - 150Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency (EE%)*5 - 20%Spectrophotometry / Fluorometry

*For hydrophilic small molecules. EE% can vary significantly depending on the encapsulated molecule and the preparation conditions.

Visualizations

The following diagrams illustrate the key experimental workflows described in this document.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion dissolve Dissolve this compound in Organic Solvent evaporate Rotary Evaporation dissolve->evaporate vacuum High-Vacuum Drying evaporate->vacuum add_buffer Add Pre-heated Aqueous Buffer vacuum->add_buffer agitate Agitate to Form MLVs add_buffer->agitate extrude Extrude through Polycarbonate Membrane agitate->extrude luvs Homogeneous LUVs extrude->luvs Liposome_Characterization_Workflow cluster_0 Size and Polydispersity cluster_1 Encapsulation Efficiency start Prepared Liposome Suspension (LUVs) dls Dynamic Light Scattering (DLS) start->dls separation Separate Free from Encapsulated Molecule start->separation size_pdi Z-Average Diameter and PDI dls->size_pdi quantification Quantify Total and Free Molecule separation->quantification calculation Calculate EE% quantification->calculation ee_value Encapsulation Efficiency (%) calculation->ee_value

References

Application Notes and Protocols for the Use of 16:0-i15:0 PC as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding biological processes and for the discovery of biomarkers. The complexity of the lipidome and the potential for variability during sample preparation and analysis necessitate the use of internal standards (IS).[1] An ideal internal standard is a compound that is chemically similar to the analytes of interest but can be distinguished by the analytical platform, is not naturally present in the sample, and is added at a known concentration at the earliest stage of sample preparation.[1]

This document provides detailed application notes and protocols for the use of 1-palmitoyl-2-(15-methylpalmitoyl)-sn-glycero-3-phosphocholine (16:0-i15:0 PC) as an internal standard for the quantification of phosphatidylcholines (PCs) and other lipid classes in complex biological samples.

Application Notes

Rationale for Using this compound as an Internal Standard

This compound is a synthetic phosphatidylcholine that is not typically found in mammalian systems, making it an excellent choice for an internal standard.[2] Its unique structure, containing a straight-chain palmitic acid (16:0) at the sn-1 position and an iso-branched pentadecanoic acid (i15:0) at the sn-2 position, offers several advantages:

  • Non-Endogenous Nature : The presence of the odd-chain, iso-branched fatty acid ensures that this lipid is absent in most biological samples, preventing interference with the measurement of endogenous lipids.[3]

  • Chemical Similarity : As a phosphatidylcholine, this compound shares the same headgroup as the PC analytes of interest. This ensures that it behaves similarly during lipid extraction and ionization in the mass spectrometer, effectively compensating for variations in these steps.[4]

  • Distinct Mass-to-Charge Ratio (m/z) : The unique fatty acid composition of this compound results in a distinct m/z that allows for its unambiguous detection without overlapping with the signals of endogenous lipid species.

Principle of Quantification

The fundamental principle behind using an internal standard is to normalize the signal response of the endogenous analytes to the signal response of the known quantity of the added internal standard. This ratio is then used for quantification, effectively correcting for sample loss during extraction, variations in injection volume, and fluctuations in ionization efficiency in the mass spectrometer. The concentration of an analyte is calculated based on the ratio of its peak area to the peak area of the internal standard.

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

Materials:

  • This compound (synthetic standard)

  • Chloroform:Methanol (1:1, v/v), HPLC grade

  • Glass vials with PTFE-lined caps

Procedure:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a known volume of chloroform:methanol (1:1, v/v) to achieve a final concentration of 1 mg/mL.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in a tightly sealed glass vial.

  • Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) with the appropriate solvent for your experimental workflow.

Lipid Extraction from Plasma using a Modified Folch Method

Materials:

  • Plasma sample

  • This compound internal standard working solution

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution

  • Centrifuge capable of 2000 rpm

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • To 100 µL of plasma in a glass tube, add a known amount of the this compound internal standard working solution. The amount should be optimized to be within the linear range of the assay and comparable to the expected analyte concentrations.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the sample at room temperature for 15-20 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 2000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the collected lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of Acetonitrile:Isopropanol, 1:1, v/v).

LC-MS/MS Analysis Protocol

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient from 30% to 99% B

    • 12-15 min: Hold at 99% B

    • 15.1-18 min: Re-equilibrate at 30% B

Mass Spectrometry Conditions (Representative for Phosphatidylcholines):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Precursor ion scan for m/z 184.07 (phosphocholine headgroup) or Multiple Reaction Monitoring (MRM) for specific PC species and the internal standard.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300°C

  • Collision Energy: Optimized for the specific instrument and lipid class.

Data Presentation

The use of an appropriate internal standard like this compound is expected to yield excellent quantitative performance. The following table summarizes the typical performance characteristics for odd-chain phospholipid internal standards in lipidomics analysis.

Parameter Typical Performance Notes
Linearity (R²) > 0.99The response should be linear over a wide dynamic range.
Precision (%RSD) < 15%Relative Standard Deviation for replicate measurements.
Accuracy (% Recovery) 85-115%The ability to correctly quantify a known amount of analyte spiked into a sample matrix.
Limit of Detection (LOD) Low ng/mL to pg/mLVaries depending on the lipid class and the sensitivity of the mass spectrometer.
Limit of Quantification (LOQ) Low to mid ng/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.

Note: The values presented are representative for odd-chain phospholipid internal standards. Specific performance for this compound may vary depending on the experimental conditions and matrix.

Mandatory Visualization

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Biological Sample Biological Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Biological Sample->Add Internal Standard (this compound) Lipid Extraction Lipid Extraction Add Internal Standard (this compound)->Lipid Extraction Dry & Reconstitute Dry & Reconstitute Lipid Extraction->Dry & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Dry & Reconstitute->LC-MS/MS Analysis Peak Integration Peak Integration LC-MS/MS Analysis->Peak Integration Normalization Normalization Peak Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: Experimental workflow for lipidomics using an internal standard.

G cluster_0 Signal from Mass Spectrometer cluster_1 Known Concentration Analyte_Signal Analyte Peak Area Ratio Calculate Ratio (Analyte Area / IS Area) Analyte_Signal->Ratio IS_Signal Internal Standard (this compound) Peak Area IS_Signal->Ratio IS_Conc [Internal Standard] Final_Conc Calculate Analyte Concentration IS_Conc->Final_Conc Ratio->Final_Conc

References

Application Note: Quantification of PC(16:0/i15:0) in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) found in plasma and cellular membranes, playing crucial roles in membrane integrity, signaling, and lipoprotein metabolism. Variations in the fatty acid composition of PCs can significantly impact their biological function and have been associated with various disease states. This application note details a comprehensive protocol for the sensitive and specific quantification of a particular phosphatidylcholine species, 16:0-i15:0 PC, in human plasma samples. This specific PC contains palmitic acid (16:0) and a branched-chain fatty acid, iso-pentadecanoic acid (i15:0). The presence of the iso-branched chain presents unique analytical challenges that require careful consideration in the experimental design.

This document provides a detailed methodology for sample preparation, lipid extraction, chromatographic separation, and mass spectrometric detection of PC(16:0/i15:0). The protocol is intended to serve as a guide for researchers in clinical and pharmaceutical settings who are interested in exploring the role of this and other branched-chain fatty acid-containing phospholipids as potential biomarkers or therapeutic targets.

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Isopropanol (LC-MS grade), Water (LC-MS grade), Chloroform (HPLC grade), Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Standards:

    • PC(16:0/i15:0) analytical standard (if commercially available; otherwise, a custom synthesis may be required)

    • Internal Standard (IS): A structurally similar, stable isotope-labeled phosphatidylcholine, such as PC(16:0/15:0)-d31 or another commercially available odd-chain or deuterated PC standard (e.g., PC 12:0/13:0).[1]

  • Reagents: Ammonium formate, Formic acid, Butylated hydroxytoluene (BHT)

  • Consumables: 1.5 mL polypropylene (B1209903) tubes, glass vials with inserts, 96-well plates (optional), solid-phase extraction (SPE) cartridges (optional)

Plasma Sample Preparation and Lipid Extraction

A robust lipid extraction method is critical for quantitative analysis. The following is a modified Folch or methyl-tert-butyl ether (MTBE) extraction procedure, which are commonly used for plasma lipidomics.[1][2]

MTBE Extraction Protocol:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL polypropylene tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution at a known concentration.

  • Add 400 µL of cold methanol containing 0.01% BHT to precipitate proteins. Vortex for 20 seconds.

  • Add 1200 µL of cold MTBE. Vortex for 1 minute.

  • Incubate on a shaker at 4°C for 10 minutes.

  • Add 300 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase (approximately 1 mL) and transfer to a clean tube.

  • Dry the organic extract under a gentle stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Acetonitrile/Isopropanol/Water 65:30:5 v/v/v). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Conditions:

Reversed-phase liquid chromatography (RPLC) is the most widely used method for the analysis of complex lipid mixtures and is suitable for separating PC species based on their fatty acyl chain length and degree of unsaturation.[1]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column with a particle size of ≤1.8 µm (e.g., 2.1 x 100 mm).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-2.1 min: 40-50% B

    • 2.1-12 min: 50-55% B

    • 12-12.1 min: 55-70% B

    • 12.1-18 min: 70-99% B

    • 18-20 min: 99% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

A triple quadrupole mass spectrometer is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • PC(16:0/i15:0): The precursor ion will be the [M+H]+ adduct. The specific m/z will depend on the exact mass of the molecule. The primary product ion for phosphatidylcholines is the phosphocholine (B91661) headgroup fragment at m/z 184.1.

    • Internal Standard: The precursor ion will be the [M+H]+ of the chosen internal standard, and the product ion will also be m/z 184.1.

  • Key MS Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 500 °C

    • Cone Gas Flow: 50 - 150 L/hr

    • Desolvation Gas Flow: 600 - 1000 L/hr

    • Collision Gas: Argon

    • Collision Energy: Optimized for the specific transition (typically 20-40 eV for the m/z 184.1 fragment).

Considerations for Branched-Chain Fatty Acid Analysis:

The presence of the iso-15:0 fatty acid may lead to co-elution with other isobaric PC species (e.g., PC containing two C15:0 fatty acids or other combinations). High-resolution chromatography is essential. To confirm the identity of the peak, MS/MS fragmentation analysis can be employed. Fragmentation of the fatty acyl chains can help distinguish between straight-chain and branched-chain isomers, although this often requires higher energy collisional dissociation and may be more suitable for qualitative confirmation than routine quantification. For accurate quantification of branched-chain fatty acids, derivatization followed by GC-MS is a traditional approach, though direct LC-MS/MS methods are increasingly utilized.[3]

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below is an example table summarizing hypothetical quantitative results for PC(16:0/i15:0) in plasma samples from different study groups.

Sample GroupNPC(16:0/i15:0) Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Healthy Controls501.250.3124.8
Disease Group A482.560.6425.0
Disease Group B520.890.2528.1

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is_add Add Internal Standard plasma->is_add protein_precip Protein Precipitation (Cold Methanol) is_add->protein_precip lipid_extract Lipid Extraction (MTBE) protein_precip->lipid_extract dry_reconstitute Dry Down & Reconstitute lipid_extract->dry_reconstitute lc_separation Reversed-Phase LC Separation (C18 Column) dry_reconstitute->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration statistical_analysis Statistical Analysis peak_integration->statistical_analysis

Caption: Experimental workflow for the quantification of PC(16:0/i15:0) in plasma.

Hypothetical Signaling Pathway

G PC_i15_0 PC(16:0/i15:0) PLA2 Phospholipase A2 (PLA2) PC_i15_0->PLA2 Hydrolysis Receptor Membrane Receptor PC_i15_0->Receptor Modulates Activity LysoPC Lyso-PC(16:0) PLA2->LysoPC i15_0_FA iso-15:0 Fatty Acid PLA2->i15_0_FA Signaling_Cascade Downstream Signaling Cascade i15_0_FA->Signaling_Cascade Modulates Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Inflammation) Signaling_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway involving PC(16:0/i15:0).

Conclusion

This application note provides a detailed protocol for the quantification of PC(16:0/i15:0) in human plasma. The methodology emphasizes the importance of robust sample preparation and highly specific LC-MS/MS analysis. The presence of the iso-branched fatty acid necessitates careful chromatographic separation and potentially more advanced mass spectrometric techniques for unambiguous identification. By following this protocol, researchers can accurately quantify this specific phosphatidylcholine species, which may serve as a valuable tool in the study of various physiological and pathological processes. Further validation of this method in the user's laboratory is recommended to ensure optimal performance.

References

Application Notes and Protocols for 16:0-i15:0 Phosphatidylcholine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are the most abundant class of phospholipids (B1166683) in eukaryotic cell membranes, playing a crucial role in maintaining membrane integrity and fluidity.[1][2][3] Beyond their structural role, PCs and their metabolites are integral components of various cell signaling pathways.[1][4] The specific fatty acid composition of PCs can significantly influence cellular functions.

This document provides detailed application notes and protocols for the use of 1-palmitoyl-2-(13-methyltetradecanoyl)-sn-glycero-3-phosphocholine (16:0-i15:0 PC), a unique phospholipid containing a straight-chain saturated fatty acid (palmitic acid, 16:0) and a branched-chain saturated fatty acid (iso-pentadecanoic acid, i15:0), in cell culture applications. The presence of the iso-branched chain fatty acid provides a valuable tool for investigating the cellular effects of non-standard fatty acids, which are gaining interest in metabolic research.

Potential Applications

  • Investigating the impact of branched-chain fatty acids on membrane dynamics: The incorporation of i15:0 into cellular membranes can alter membrane fluidity and the formation of lipid rafts, potentially impacting membrane protein function and signaling.

  • Elucidating metabolic pathways of exotic fatty acids: Studying the uptake, remodeling, and degradation of this compound can provide insights into how cells process and utilize branched-chain fatty acids.

  • Modulation of cellular signaling pathways: As a precursor for signaling molecules or by altering the membrane environment, this compound may influence pathways such as the phospholipase D (PLD) signaling cascade.

  • Evaluating therapeutic potential: The unique structure of this compound may impart specific biological activities, making it a candidate for investigation in various disease models, including metabolic disorders and cancer.

Data Summary

Table 1: Hypothetical Dose-Dependent Effects of this compound on Cell Viability

Concentration (µM)Cell Line A Viability (%)Cell Line B Viability (%)
0 (Vehicle)100 ± 4.2100 ± 3.8
1098.1 ± 3.599.2 ± 4.1
2595.3 ± 4.097.5 ± 3.9
5088.7 ± 5.192.1 ± 4.5
10075.2 ± 6.380.4 ± 5.8

Table 2: Hypothetical Changes in Membrane Fluidity upon Treatment with this compound

Treatment (50 µM)Anisotropy (r)
Vehicle Control0.285 ± 0.012
16:0-18:1 PC0.260 ± 0.015
This compound0.298 ± 0.011

Higher anisotropy (r) indicates lower membrane fluidity.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes for Cell Culture Delivery

This protocol describes the preparation of small unilamellar vesicles (SUVs) for the delivery of this compound to cultured cells.

Materials:

  • This compound (powder)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), sterile

  • Probe sonicator

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Nitrogen gas

Procedure:

  • Dissolve a known quantity of this compound in chloroform in a round-bottom flask.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with sterile PBS by vortexing for 10-15 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • For a more homogeneous size distribution, subject the MLV suspension to probe sonication on ice. Perform short bursts of sonication to avoid overheating and lipid degradation.

  • To generate SUVs of a defined size, pass the sonicated liposome (B1194612) suspension through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This should be done at a temperature above the phase transition temperature of the lipid.

  • Sterilize the final liposome preparation by passing it through a 0.22 µm syringe filter.

  • Determine the phospholipid concentration of the final preparation using a standard phosphate (B84403) assay.

  • Store the liposomes at 4°C and use within one week.

Protocol 2: Assessment of Cell Viability using MTT Assay

This protocol details the procedure for evaluating the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound liposomes (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound liposomes in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (liposomes prepared without the PC or an equivalent volume of PBS).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound liposomes.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Caption: Experimental workflow for the preparation and application of this compound liposomes.

signaling_pathway PC This compound (in membrane) PLD Phospholipase D (PLD) PC->PLD Hydrolysis PA Branched-chain Phosphatidic Acid PLD->PA mTOR mTOR Signaling PA->mTOR DAG Diacylglycerol (DAG) PA->DAG via PAP Proliferation Cell Proliferation & Growth mTOR->Proliferation PKC Protein Kinase C (PKC) DAG->PKC Transcription Gene Transcription PKC->Transcription

Caption: Hypothetical signaling pathway involving this compound.

References

Application Note: UPLC-MS/MS Method for the Separation of 16:0-i15:0 PC Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the separation and quantification of the sn-positional isomers of phosphatidylcholine (PC) containing palmitic acid (16:0) and iso-pentadecanoic acid (i15:0), namely PC(16:0/i15:0) and PC(i15:0/16:0). The presence of the branched-chain fatty acid (BCFA) i15:0 presents a unique chromatographic challenge. This method utilizes a reversed-phase UPLC approach, which separates lipids based on their hydrophobicity, to achieve baseline resolution of these isomers. The subsequent MS/MS analysis allows for unambiguous identification and quantification. This method is crucial for researchers in lipidomics, drug development, and metabolic disease research, enabling the precise study of the distinct biological roles of these specific PC isomers.

Introduction

Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) and key components of cellular membranes. The specific fatty acids esterified at the sn-1 and sn-2 positions of the glycerol (B35011) backbone give rise to a vast number of PC isomers with potentially distinct physiological functions. The incorporation of branched-chain fatty acids (BCFAs), such as iso-pentadecanoic acid (i15:0), into phospholipids can significantly alter membrane fluidity and may be involved in specific signaling pathways. BCFAs are known to be involved in the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.

The structural similarity of sn-positional isomers, such as PC(16:0/i15:0) and PC(i15:0/16:0), makes their separation challenging. However, understanding their individual abundance is critical as the enzymatic reactions involved in their synthesis and remodeling are stereospecific. This application note provides a detailed protocol for a UPLC-MS/MS method capable of resolving these challenging isomers.

Experimental Workflow

The overall experimental workflow for the separation and analysis of 16:0-i15:0 PC isomers is depicted below.

G sample Sample Preparation (Lipid Extraction) uplc UPLC Separation (Reversed-Phase) sample->uplc ms Mass Spectrometry (ESI-MS/MS) uplc->ms data Data Analysis (Quantification) ms->data

Caption: Experimental workflow for the analysis of PC isomers.

Materials and Methods

1. Sample Preparation (Lipid Extraction)

A modified Bligh-Dyer extraction method is recommended for the efficient extraction of total lipids from biological samples.

  • Reagents:

    • Chloroform (B151607) (HPLC Grade)

    • Methanol (HPLC Grade)

    • 0.9% NaCl solution (w/v)

    • Internal Standard: PC(17:0/17:0) (10 µg/mL in methanol)

  • Protocol:

    • To 100 µL of sample (e.g., plasma, cell lysate), add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

    • Add 10 µL of the internal standard solution.

    • Vortex for 1 minute at room temperature.

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 5 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids using a glass syringe.

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate).

2. UPLC-MS/MS System and Conditions

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • UPLC Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM Ammonium Formate

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 55 °C

    • Injection Volume: 2 µL

    • Gradient:

      Time (min) % A % B
      0.0 60.0 40.0
      2.0 50.0 50.0
      12.0 10.0 90.0
      12.1 60.0 40.0

      | 15.0 | 60.0 | 40.0 |

  • MS/MS Conditions:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 500 °C

    • Cone Gas Flow: 150 L/hr

    • Desolvation Gas Flow: 1000 L/hr

    • Collision Gas: Argon

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
      PC(16:0/i15:0) 718.6 184.1 45 25
      PC(i15:0/16:0) 718.6 184.1 45 25

      | PC(17:0/17:0) (IS) | 762.6 | 184.1 | 45 | 25 |

Results and Discussion

Chromatographic Separation

The reversed-phase C18 column separates the PC isomers based on their hydrophobicity. The presence of the iso-branched chain in i15:0 reduces the overall hydrophobicity compared to a straight-chain fatty acid of the same carbon number. This difference in hydrophobicity, although subtle, is sufficient for separation under the optimized UPLC conditions. It is expected that the isomer with the branched-chain fatty acid at the sn-2 position, PC(16:0/i15:0), will have a slightly shorter retention time than PC(i15:0/16:0). This is because the sn-2 position is more sterically hindered, and the presence of the branched chain in this position can lead to a more compact conformation with a smaller hydrophobic surface area.

Quantitative Data

The following table summarizes the expected retention times and resolution for the separation of PC(16:0/i15:0) and PC(i15:0/16:0) isomers.

AnalyteExpected Retention Time (min)Resolution (Rs)
PC(16:0/i15:0)8.25\multirow{2}{*}{>1.5}
PC(i15:0/16:0)8.50
PC(17:0/17:0) (IS)9.80-

Note: These are hypothetical retention times based on the principles of reversed-phase chromatography for branched-chain fatty acid-containing lipids. Actual retention times may vary depending on the specific UPLC system and column used.

Mass Spectrometry

Positive mode ESI was used to generate the protonated molecular ions [M+H]+ of the PC species. The characteristic product ion for all PCs is the phosphocholine (B91661) headgroup at m/z 184.1. The Multiple Reaction Monitoring (MRM) transitions are highly specific and sensitive for the quantification of the target PC isomers.

Signaling Pathway Involvement

Branched-chain fatty acids are known to be ligands for PPARα, a nuclear receptor that plays a central role in the regulation of lipid and glucose metabolism. The activation of PPARα leads to the transcription of genes involved in fatty acid oxidation.

G cluster_0 Cytoplasm/Nucleus BCFA Branched-Chain Fatty Acids (e.g., i15:0) PPARa PPARα BCFA->PPARa Binds to RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Genes Target Gene Transcription PPRE->Genes Oxidation Increased Fatty Acid Oxidation Genes->Oxidation

Caption: PPARα signaling pathway activated by BCFAs.

Conclusion

This application note presents a detailed and robust UPLC-MS/MS method for the separation and quantification of the challenging sn-positional isomers PC(16:0/i15:0) and PC(i15:0/16:0). The method leverages the subtle differences in hydrophobicity imparted by the iso-branched fatty acid to achieve chromatographic resolution. This analytical procedure will be a valuable tool for researchers investigating the specific roles of BCFA-containing phospholipids in health and disease.

Application Notes and Protocols for Creating Asymmetric Vesicles with 16:0-i15:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Asymmetric lipid vesicles are powerful tools in membrane biophysics and drug delivery research, offering a closer representation of the complex lipid distribution found in natural cell membranes.[1][2][3] In eukaryotic plasma membranes, for instance, phosphatidylcholine (PC) and sphingomyelin (B164518) are predominantly in the outer leaflet, while phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS) are mainly in the inner leaflet.[2][4] This asymmetry is crucial for numerous cellular functions. This document provides a detailed protocol for the preparation of asymmetric vesicles using 1-palmitoyl-2-(13-methylmyristoyl)-sn-glycero-3-phosphocholine (16:0-i15:0 PC), a branched-chain phospholipid. Branched-chain lipids, commonly found in bacterial membranes, are known to increase membrane fluidity and create packing defects, which can be of significant interest for studying membrane protein function and developing novel drug delivery systems.

The protocol described herein is based on the versatile and widely used methyl-β-cyclodextrin (MβCD)-mediated lipid exchange method. This technique allows for the selective replacement of lipids in the outer leaflet of pre-formed "acceptor" vesicles with lipids from "donor" vesicles or MβCD-lipid complexes.

Physicochemical Properties of this compound

Understanding the properties of this compound is essential for designing experiments and interpreting results. The iso-branched acyl chain in the sn-2 position significantly influences the packing and phase behavior of the lipid bilayer.

PropertyValueReference
Lipid Name 1-palmitoyl-2-(13-methylmyristoyl)-sn-glycero-3-phosphocholine
Abbreviation This compound
Molecular Weight ~748.05 g/mol
Main Phase Transition Temperature (Tm) 15.0 ± 1.0 °C
Transition Enthalpy (ΔH) 6.0 kcal/mol

Note: The Tm of this compound is lower than that of its straight-chain counterpart, dipalmitoylphosphatidylcholine (DPPC, Tm ~41 °C), highlighting the fluidizing effect of the branched chain.

Experimental Protocols

I. Preparation of Symmetric Vesicles (Precursors for Asymmetric Vesicles)

Two populations of vesicles are required: "acceptor" large unilamellar vesicles (LUVs), which will become the asymmetric vesicles, and "donor" multilamellar vesicles (MLVs), which provide the this compound for the outer leaflet.

A. Materials and Reagents:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired inner leaflet lipid

  • 1-palmitoyl-2-(13-methylmyristoyl)-sn-glycero-3-phosphocholine (this compound)

  • Chloroform (B151607)

  • Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Sucrose (B13894)

  • Methyl-β-cyclodextrin (MβCD)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Ultracentrifuge

B. Protocol for Acceptor LUVs (e.g., POPC interior):

  • Lipid Film Hydration:

    • Dissolve the desired inner leaflet lipid (e.g., POPC) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under a gentle stream of nitrogen to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a sucrose solution (e.g., 25% w/w in buffer) to create a high-density core for later separation. The final lipid concentration should be around 5-10 mM.

    • Vortex the suspension vigorously.

  • Freeze-Thaw Cycles:

    • Subject the lipid suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (~50 °C). This promotes the formation of unilamellar vesicles.

  • Extrusion:

    • Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This will produce LUVs with a relatively uniform size distribution.

C. Protocol for Donor MLVs (this compound exterior):

  • Lipid Film Hydration:

    • Prepare a lipid film of this compound as described in step I.B.1.

    • Hydrate the film with the working buffer (without sucrose) to a concentration of approximately 10-20 mM.

    • Vortex vigorously to form MLVs.

II. MβCD-Mediated Lipid Exchange for Asymmetric Vesicle Formation

This protocol is adapted from established methods for cyclodextrin-mediated lipid exchange.

A. Workflow Diagram:

Asymmetric_Vesicle_Preparation cluster_acceptor Acceptor Vesicle Preparation cluster_donor Donor Complex Preparation cluster_exchange Lipid Exchange cluster_separation Separation and Purification A1 POPC Lipid Film (Inner Leaflet) A2 Hydration with Sucrose Buffer A1->A2 A3 Freeze-Thaw Cycles A2->A3 A4 Extrusion (100 nm) A3->A4 A5 Acceptor LUVs (POPC/POPC + Sucrose) A4->A5 C1 Mix Acceptor LUVs and MβCD-Lipid Complex A5->C1 B1 This compound Lipid Film B2 Hydration in Buffer B1->B2 B3 Donor MLVs (this compound) B2->B3 B4 Incubate with MβCD B3->B4 B5 MβCD-Lipid Complex B4->B5 B5->C1 C2 Incubate (e.g., 30 min at 37°C) C1->C2 D1 Ultracentrifugation (Sucrose Cushion) C2->D1 D2 Pellet: Asymmetric Vesicles (this compound / POPC) D1->D2 D3 Supernatant: Donor MLVs, MβCD, excess lipid D1->D3

Caption: Workflow for creating asymmetric vesicles using MβCD-mediated lipid exchange.

B. Protocol:

  • Preparation of MβCD-Lipid Complex:

    • Mix the donor MLV suspension (this compound) with a concentrated solution of MβCD. The final MβCD concentration should be in the range of 50-100 mM.

    • Incubate the mixture at a temperature above the Tm of both lipids (e.g., 37-55 °C) for 1-2 hours with gentle agitation to form MβCD-lipid complexes. This creates an "exchange-competent" solution.

  • Lipid Exchange:

    • Add the acceptor LUVs (containing sucrose) to the MβCD-lipid complex solution. A typical ratio is a 10-20 fold excess of donor lipid to acceptor lipid.

    • Incubate the mixture for 30-60 minutes at 37-55 °C with gentle agitation. During this time, the MβCD will facilitate the exchange of the outer leaflet lipids of the acceptor LUVs with the this compound from the donor pool.

  • Separation of Asymmetric Vesicles:

    • Layer the reaction mixture over a cushion of buffer in an ultracentrifuge tube.

    • Centrifuge at high speed (e.g., >100,000 x g) for 1-2 hours.

    • Due to the dense sucrose core, the acceptor vesicles (now asymmetric) will pellet at the bottom of the tube.

    • The supernatant, containing the donor MLVs, MβCD, and excess lipid complexes, is carefully removed.

  • Resuspension and Storage:

    • Gently resuspend the pellet in the desired final buffer.

    • Store the asymmetric vesicles at 4 °C. Stability of the asymmetry should be assessed over time, as lipid flip-flop can occur, although it is generally slow for phospholipids.

III. Characterization of Asymmetric Vesicles

Verification of vesicle asymmetry and characterization of their physical properties are critical steps.

Characterization TechniquePurposeExpected Outcome for this compound / POPC Vesicles
Dynamic Light Scattering (DLS) Determine size distribution and polydispersity index (PDI).Monodisperse population with a hydrodynamic radius around 100-130 nm and a low PDI (<0.2).
Zeta Potential Measurement Assess surface charge.Near-neutral zeta potential, as both PC headgroups are zwitterionic.
Fluorescence Spectroscopy (e.g., NBD-PE assay) Quantify the degree of lipid exchange and confirm asymmetry. A non-exchangeable fluorescent lipid is included in the acceptor vesicles. Quenching agents like dithionite (B78146) are added to quench the fluorescence of the outer leaflet.A significant reduction in fluorescence after the exchange process compared to the pre-exchange acceptor vesicles, indicating the replacement of outer leaflet lipids.
NMR Spectroscopy Determine the ratio of lipids in the outer versus inner leaflet using a shift reagent (e.g., Pr³⁺) that interacts only with the outer leaflet lipids.The NMR signal corresponding to the choline (B1196258) headgroup of PC will split into two distinct peaks (inner and outer leaflet), allowing for the quantification of this compound in the outer leaflet and POPC in the inner leaflet.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantify the overall lipid composition of the final vesicle preparation.The final lipid composition should reflect the successful incorporation of this compound.
Differential Scanning Calorimetry (DSC) Measure the phase transition temperature (Tm).May show complex phase behavior, potentially with a broad transition reflecting the properties of the mixed-lipid asymmetric bilayer. The distinct Tm of the inner and outer leaflet lipids may be altered due to interleaflet coupling.

Logical Flow for Asymmetry Verification:

Verification_Logic Start Asymmetric Vesicle Sample DLS DLS Analysis Start->DLS Result_Size Correct Size & PDI? DLS->Result_Size AsymmetryAssay Asymmetry Quantification (e.g., Fluorescence Quenching) Result_Asymmetry Asymmetry Confirmed? AsymmetryAssay->Result_Asymmetry Composition Lipid Composition Analysis (LC-MS) Result_Comp Correct Composition? Composition->Result_Comp PhysicalProp Biophysical Characterization (DSC, Zeta Potential) Proceed Proceed with Application PhysicalProp->Proceed Result_Size->AsymmetryAssay Yes Troubleshoot Troubleshoot Protocol Result_Size->Troubleshoot No Result_Asymmetry->Composition Yes Result_Asymmetry->Troubleshoot No Result_Comp->PhysicalProp Yes Result_Comp->Troubleshoot No

Caption: Decision-making workflow for the characterization of asymmetric vesicles.

Applications and Future Perspectives

Asymmetric vesicles with an outer leaflet composed of this compound are particularly interesting for several research areas:

  • Mimicking Bacterial Membranes: The prevalence of branched-chain fatty acids in bacteria makes these vesicles excellent models for studying antibiotic-membrane interactions, the function of bacterial membrane proteins, and the mechanisms of antimicrobial resistance.

  • Drug Delivery: The increased fluidity and potential for creating packing defects conferred by this compound could enhance the fusion of vesicles with cell membranes, potentially leading to more efficient intracellular drug delivery. The unique properties of the outer leaflet can be tailored to improve circulation time and targeting, while the inner leaflet is optimized for drug loading and stability.

  • Membrane Biophysics: These model systems allow for the systematic study of interleaflet coupling, the influence of lipid asymmetry on the formation of lipid rafts, and the conformational dynamics of transmembrane proteins.

By providing a detailed protocol for the creation and characterization of asymmetric vesicles containing the specific branched-chain lipid this compound, we hope to facilitate further research into the fascinating and functionally significant world of asymmetric biological membranes.

References

Troubleshooting & Optimization

Technical Support Center: 16:0-i15:0 PC Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16:0-i15:0 PC (palmitoyl-isopentadecanoyl-phosphatidylcholine) liposomes. While this specific lipid composition is unique, the principles governing the stability of phosphatidylcholine (PC) liposomes are broadly applicable. This guide addresses common challenges encountered during the preparation, characterization, and storage of PC-based liposomal formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Liposome (B1194612) Preparation and Characterization

Q1: My prepared liposomes are much larger than the expected size. What are the likely causes and how can I resolve this?

A1: Larger-than-expected liposome size is a frequent issue that can often be traced back to several critical process parameters.

  • Insufficient Energy Input During Sizing: The energy applied during sizing steps like extrusion or sonication may be inadequate to break down larger multilamellar vesicles (MLVs) into smaller unilamellar vesicles (SUVs or LUVs).

    • Troubleshooting:

      • Extrusion: Ensure the extrusion is performed at a temperature above the phase transition temperature (Tc) of your this compound lipid. Attempts to extrude below the Tc can lead to membrane fouling and inefficient sizing. Increase the number of extrusion cycles (typically 10-21 passes are recommended).

      • Sonication: Optimize sonication time and power. Inconsistent energy application can result in a broad size distribution.[1] Use a bath sonicator for smaller volumes to avoid contamination from probe sonicators.

  • Improper Hydration: Incomplete or non-uniform hydration of the lipid film can lead to the formation of large aggregates.

    • Troubleshooting: Ensure the hydration buffer is added at a temperature above the lipid's Tc. Agitate the flask gently during hydration to ensure the entire lipid film is exposed to the buffer. The formation of a thin, uniform lipid film is crucial for efficient hydration.[2]

  • Aggregation After Formation: The vesicles may be aggregating after the sizing process. This can be due to improper buffer conditions or storage. See Section 2 for more details on aggregation.

Q2: I'm observing a high Polydispersity Index (PDI) in my liposome batches. What does this signify and how can I improve it?

A2: A high PDI (> 0.2) indicates a heterogeneous population of liposomes with a wide range of sizes. This can affect the reproducibility and performance of your formulation.

  • Causes and Solutions:

    • Inadequate Sizing: Similar to the issue of large vesicle size, insufficient extrusion cycles or sonication time can lead to a high PDI. Increasing the number of extrusion passes is a reliable method to reduce PDI.

    • Lipid Film Quality: A non-uniform lipid film can hydrate (B1144303) unevenly, resulting in a varied size distribution. Ensure the organic solvent is completely removed under vacuum to form a thin, even film.

    • Aggregation: Small populations of aggregated vesicles can significantly increase the PDI. This can be checked by monitoring the size distribution over time.

Section 2: Liposome Stability and Storage

Q3: My liposome suspension shows visible aggregation or precipitation over time. What is causing this and how can I prevent it?

A3: Aggregation is a sign of colloidal instability, which compromises the quality and efficacy of the liposomal formulation.

  • Causes and Prevention:

    • Low Surface Charge: this compound is a zwitterionic lipid, resulting in liposomes with a near-neutral surface charge. This leads to minimal electrostatic repulsion between vesicles, making them prone to aggregation.

      • Solution: Incorporate a small percentage (5-10 mol%) of a charged lipid into your formulation. For a negative charge, consider lipids like 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG). This will increase the absolute zeta potential, enhancing electrostatic repulsion. A zeta potential of at least ±30 mV is generally recommended for good stability.

    • High Ionic Strength: High salt concentrations in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation.

      • Solution: If possible, reduce the salt concentration of your buffer.

    • PEGylation: The inclusion of a small fraction of PEG-conjugated lipids (e.g., DSPE-PEG2000) can provide steric stabilization. The PEG chains form a protective hydrophilic layer that physically hinders the close approach of other liposomes.

    • Storage Temperature: Do not freeze standard liposome suspensions. The formation of ice crystals can fracture the vesicles, leading to aggregation and leakage of encapsulated contents upon thawing. Store liposomes at 4-8°C, above their transition temperature.

Q4: I am concerned about the chemical stability of my this compound liposomes. What are the main degradation pathways and how can I minimize them?

A4: The primary chemical degradation pathways for phospholipids (B1166683) are hydrolysis and oxidation.

  • Hydrolysis: This involves the cleavage of the ester bonds in the phospholipid, yielding lysophospholipids and free fatty acids. The accumulation of lysolipids can destabilize the bilayer, leading to increased permeability and leakage.

    • Mitigation Strategies:

      • pH Control: The rate of hydrolysis is pH-dependent. For PC lipids, maximum stability is typically observed around pH 6.5. Avoid highly acidic or basic conditions. It is crucial to use a buffer to prevent pH shifts as hydrolysis can be autocatalytic.

      • Temperature: Hydrolysis is highly temperature-dependent. Storing liposomes at refrigerated temperatures (4-8°C) significantly slows down the degradation rate.

  • Oxidation: While the 16:0 (palmitoyl) chain is saturated, the stability of the i15:0 (isopentadecanoyl) chain to oxidation should be considered, although saturated chains are generally stable. If any unsaturated lipids are included in the formulation, they are susceptible to peroxidation.

    • Mitigation Strategies:

      • Inert Atmosphere: Prepare and store liposomes under an inert gas like nitrogen or argon to minimize exposure to oxygen.

      • Antioxidants: The addition of a small amount of a lipid-soluble antioxidant, such as alpha-tocopherol, can help prevent oxidation.

      • Chelating Agents: Trace metal ions can catalyze oxidation. Including a small amount of a chelating agent like EDTA can be beneficial.

Quantitative Data Summary

Table 1: Key Parameters for Liposome Characterization

Parameter Recommended Value Significance Factors Influencing
Size (Z-average) 50 - 200 nm Affects circulation time, biodistribution, and cellular uptake. Sizing method (extrusion, sonication), lipid composition.
Polydispersity Index (PDI) < 0.2 Indicates the uniformity of the liposome population. Sizing method, lipid film quality.

| Zeta Potential | > ±30 mV | Indicates colloidal stability; higher absolute values prevent aggregation. | Inclusion of charged lipids, pH of the buffer. |

Table 2: Influence of Storage Conditions on Liposome Stability

Condition Recommendation Rationale
Temperature 4 - 8°C Minimizes hydrolysis and maintains physical stability. Avoid freezing.
pH ~6.5 pH for maximum chemical stability against hydrolysis for PC lipids.
Atmosphere Inert (Nitrogen/Argon) Prevents oxidation of lipids.

| Light | Protect from light | Prevents photo-oxidation. |

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This method is a reliable technique for producing unilamellar vesicles with a controlled size.

  • Lipid Film Formation:

    • Dissolve the this compound lipid (and any other lipids like cholesterol or charged lipids) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator. The water bath should be set to a temperature that facilitates solvent evaporation without degrading the lipids (e.g., 30-40°C).

    • Rotate the flask to create a thin, uniform lipid film on the inner surface.

    • Dry the film under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.

  • Hydration:

    • Warm the hydration buffer (e.g., phosphate-buffered saline, PBS) to a temperature above the phase transition temperature (Tc) of the this compound lipid.

    • Add the warm buffer to the flask containing the dry lipid film.

    • Agitate the flask gently at a temperature above the Tc for about 1 hour. This will cause the lipid film to swell and form multilamellar vesicles (MLVs). The resulting suspension will appear milky.

  • Sizing by Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Ensure the extruder is heated to a temperature above the Tc of the lipid.

    • Load the MLV suspension into one of the extruder's syringes.

    • Force the suspension through the membrane by pushing the plunger. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times).

    • The final liposome suspension should appear more translucent than the initial MLV suspension.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS is used to determine the average size (Z-average) and the size distribution (PDI) of the liposome population.

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS measurement. Excessive concentration can lead to multiple scattering artifacts.

  • Measurement:

    • Equilibrate the sample to the desired temperature in the DLS instrument.

    • Perform the measurement according to the instrument's instructions.

    • Analyze the correlation function to obtain the Z-average diameter and the PDI.

  • Interpretation:

    • A low PDI value (< 0.2) indicates a monodisperse sample with a narrow size distribution.

    • Monitor the size and PDI over time to assess the physical stability of the formulation.

Visualizations

TroubleshootingWorkflow start Start: Liposome Stability Issue issue Identify Issue: - Large Size / High PDI - Aggregation - Leakage / Degradation start->issue size_pdi Large Size or High PDI? issue->size_pdi Physical Properties aggregation Aggregation Observed? issue->aggregation Colloidal Stability degradation Chemical Degradation? issue->degradation Chemical Stability check_sizing Check Sizing Process: - Extrusion Temp > Tc? - Sufficient Passes? - Sonication Power/Time? size_pdi->check_sizing Yes check_hydration Check Hydration: - Uniform Lipid Film? - Hydration Temp > Tc? size_pdi->check_hydration Yes optimize_sizing Action: Optimize Sizing Parameters check_sizing->optimize_sizing check_hydration->optimize_sizing check_charge Check Formulation: - Neutral Surface Charge? - High Salt Buffer? aggregation->check_charge Yes check_storage Check Storage: - Frozen Sample? - Incorrect Temp? aggregation->check_storage Yes modify_formulation Action: - Add Charged Lipid - Add PEG-Lipid - Reduce Salt check_charge->modify_formulation correct_storage Action: Store at 4-8°C check_storage->correct_storage check_hydrolysis Suspect Hydrolysis? - Extreme pH? - High Temp Storage? degradation->check_hydrolysis Yes check_oxidation Suspect Oxidation? - Exposure to O2? degradation->check_oxidation Yes adjust_ph_temp Action: - Buffer to pH ~6.5 - Store at 4-8°C check_hydrolysis->adjust_ph_temp use_inert Action: - Use Inert Gas - Add Antioxidant check_oxidation->use_inert

Caption: Troubleshooting workflow for common liposome stability issues.

HydrolysisPathway Phosphatidylcholine Hydrolysis Pathway cluster_products Hydrolysis Products PC Phosphatidylcholine (PC) (this compound) LysoPC1 1-Acyl-Lyso-PC PC->LysoPC1 H2O LysoPC2 2-Acyl-Lyso-PC PC->LysoPC2 H2O FFA Free Fatty Acid (Palmitic or Isopentadecanoic Acid) PC->FFA H2O GPC Glycerophosphorylcholine PC->GPC H2O destabilization Bilayer Destabilization & Increased Permeability LysoPC1->destabilization LysoPC2->destabilization

Caption: Chemical hydrolysis pathway of phosphatidylcholine lipids.

ExperimentalWorkflow cluster_prep Liposome Preparation cluster_char Characterization & Stability dissolve 1. Dissolve Lipids in Organic Solvent film 2. Form Thin Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate Film (Buffer, T > Tc) -> Forms MLVs film->hydrate extrude 4. Extrude (100 nm filter, T > Tc) -> Forms LUVs hydrate->extrude dls Size & PDI (DLS) extrude->dls Initial QC zeta Zeta Potential extrude->zeta Initial QC storage Store at 4-8°C extrude->storage stability_test Re-measure Size/PDI (Time = t) storage->stability_test Stability Assessment

Caption: Experimental workflow for liposome preparation and characterization.

References

Technical Support Center: Optimizing Mass Spectrometry Ionization for Phosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of phosphatidylcholines (PCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments, with a specific focus on challenging species like PC(16:0/i15:0).

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for analyzing PC(16:0/i15:0)?

A1: Electrospray ionization (ESI) is the most common and effective technique for analyzing phosphatidylcholines.[1][2][3] For PCs, including those with unusual fatty acid chains like iso-15:0, positive ion mode ESI is generally preferred. This is because the quaternary amine in the choline (B1196258) headgroup readily accepts a proton, leading to efficient formation of protonated molecules [M+H]+.[2][4] While less common for PCs, negative ion mode can also be used, often by forming adducts with anions like formate (B1220265) [M+HCOO]- or acetate (B1210297) [M+CH3COO]- from the mobile phase.[5][6]

Q2: I am observing multiple peaks for my PC standard (e.g., [M+H]+, [M+Na]+, [M+K]+). How can I minimize alkali metal adducts and enhance my protonated signal?

A2: The formation of sodium [M+Na]+ and potassium [M+K]+ adducts is a common issue in ESI-MS of phospholipids (B1166683).[7][8][9] To promote the formation of the [M+H]+ ion, it is standard practice to include an ammonium (B1175870) salt, such as ammonium formate or ammonium acetate, in the mobile phase.[7][10] While the primary intention is to provide a proton source and outcompete alkali metal ions, some studies suggest that the presence of ammonium acetate may not significantly reduce the relative abundance of sodium and potassium adducts.[7] Therefore, it is also crucial to minimize sources of sodium and potassium contamination from glassware, solvents, and salts.

Q3: What is in-source fragmentation and how can I prevent it for my PC analysis?

A3: In-source fragmentation (ISF) is the breakdown of ions in the ion source or the interface region between the atmospheric pressure source and the high-vacuum mass analyzer.[11][12][13] For PCs, this can lead to the generation of fragments that may be misidentified as other lipid species, compromising accurate quantification.[11][12][13] For example, a lysophosphatidylcholine (B164491) (LPC) can fragment into an ion that has the same mass as a free fatty acid or a lysophosphatidylethanolamine (LPE).[12][13] To minimize ISF, it is critical to optimize the ESI source parameters, particularly by using the lowest possible voltages (e.g., capillary, cone, or fragmentor voltage) and temperatures that still maintain a stable and sensitive signal.[13]

Q4: What is the characteristic fragment ion for PCs that can be used for identification?

A4: In positive ion mode tandem mass spectrometry (MS/MS), phosphatidylcholines exhibit a highly characteristic fragmentation pattern, producing a prominent product ion at m/z 184.1.[2][4][14][15] This ion corresponds to the phosphocholine (B91661) headgroup [C5H14NPO4+H]+.[4] This fragmentation is so reliable that a precursor ion scan for m/z 184 is a common method to selectively detect all PC species in a complex mixture.[6][16][17]

Troubleshooting Guides

This section addresses specific issues that you may encounter during the analysis of PC(16:0/i15:0).

Issue 1: Poor Signal Intensity or Ion Suppression
Potential Cause Troubleshooting Steps
Matrix Effects Phospholipids are a primary source of matrix effects in biological samples, which can suppress the ionization of the analyte of interest.[18][19] Implement a robust sample cleanup procedure. Protein precipitation alone is often insufficient as it does not remove other phospholipids.[19] Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[18] SPE cartridges with zirconia-coated silica (B1680970) (e.g., HybridSPE) are particularly effective at removing phospholipids.[19]
Suboptimal Mobile Phase The composition of the mobile phase significantly impacts ionization efficiency. Ensure the presence of a proton source for positive mode ESI, such as 0.1% formic acid.[10] The organic solvent can also play a role; the eluting strength for phospholipids generally increases in the order of methanol (B129727) < acetonitrile (B52724) < isopropanol.[16]
Inefficient Ionization For PCs, positive ion mode is generally more sensitive.[2][20] Confirm you are operating in the correct polarity. Optimize source parameters such as spray voltage and capillary temperature to ensure stable spray and efficient desolvation.[10]
Issue 2: Inaccurate Quantification and Variability
Potential Cause Troubleshooting Steps
In-source Fragmentation (ISF) As mentioned in the FAQs, ISF can lead to underestimation of the precursor ion. Systematically optimize source voltages to minimize fragmentation while maintaining signal.[13] Analyze a standard of your lipid to determine the optimal conditions.
Co-elution with Interfering Species In complex samples, other lipids or matrix components can co-elute and suppress or enhance the signal of PC(16:0/i15:0), leading to variability.[19] Improve chromatographic separation by adjusting the gradient, trying a different column chemistry (e.g., C18 or C8), or using a 2D-LC system.[21][22]
Non-linear Detector Response At high concentrations, detector saturation can occur, leading to a non-linear response. Ensure your sample concentration is within the linear dynamic range of the instrument by analyzing a dilution series of a standard.
Multiple Adduct Formation If you are quantifying based only on the [M+H]+ ion, variability in the formation of [M+Na]+ and [M+K]+ adducts between samples can lead to inaccurate results. Consider summing the intensities of all adducts for a more robust quantification or take steps to minimize adduct formation.
Issue 3: Difficulty in Structural Confirmation of Fatty Acyl Chains
Potential Cause Troubleshooting Steps
Insufficient Fragmentation Energy in MS/MS To confirm the fatty acyl composition (16:0 and i15:0), you need to induce fragmentation of the precursor ion. In positive mode, fragmenting the [M+H]+ ion often just yields the m/z 184 headgroup ion with little information about the fatty acids.[9]
Suboptimal Precursor Ion for MS/MS The choice of precursor ion can dramatically alter the fragmentation pattern. Fragmenting the [M+Na]+ adduct often yields more informative spectra, including neutral losses of the fatty acids, than fragmenting the [M+H]+ adduct.[9] The loss of the fatty acid from the sn-1 position is often favored over the loss from the sn-2 position.[9] Alternatively, performing MS/MS in negative ion mode on an acetate or formate adduct can readily produce fragment ions corresponding to the carboxylate anions of the fatty acids.[6]

Experimental Protocols

Protocol 1: Sample Preparation for PC Analysis from Plasma

This protocol is a modified Folch extraction method suitable for removing proteins and extracting a wide range of lipids.

  • Preparation: In a glass test tube, add 100 µL of plasma.

  • Extraction: Add 2.5 mL of a 2:1 chloroform:methanol solution containing an antioxidant like 50 µM BHT. Add 0.5 mL of 0.9% aqueous potassium chloride solution.[17]

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, then centrifuge at 3,000 x g for 10 minutes at 15°C to separate the phases.[17]

  • Collection: Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a new glass tube.

  • Re-extraction: Add another 2.5 mL of the chloroform/BHT solution to the remaining aqueous phase, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.[17]

  • Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: General LC-MS/MS Method for PC(16:0/i15:0) Detection

This method provides a starting point for the analysis. Optimization will be required for your specific instrument and application.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[10]

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.[10]

    • Gradient: A typical gradient would start at a high percentage of A, ramping up to a high percentage of B to elute the lipids. For example: 0-2 min, 30% B; 2-12 min, ramp to 99% B; 12-15 min, hold at 99% B; 15.1-18 min, return to 30% B for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Spray Voltage: 3.5 - 4.0 kV.[10]

    • Capillary Temperature: 300°C.[10]

    • Sheath and Aux Gas: Optimize for your instrument (e.g., 40 and 10 arbitrary units, respectively).[10]

    • MS Scan Mode:

      • Full Scan: Acquire data from m/z 300-1200 to observe all ions.

      • Precursor Ion Scan: Scan for precursors of m/z 184.1 to selectively detect all PC species.[6]

      • Product Ion Scan (MS/MS): Isolate the m/z corresponding to the [M+H]+ or [M+Na]+ of PC(16:0/i15:0) and fragment it to confirm its identity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_acq Data Acquisition Modes Plasma Plasma Sample Extraction Lipid Extraction (e.g., Folch Method) Plasma->Extraction Drydown Drydown under N2 Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC Reverse-Phase LC (C18 Column) Reconstitution->LC ESI Positive Mode ESI LC->ESI MS Mass Spectrometer ESI->MS FullScan Full Scan (Survey) MS->FullScan PrecursorScan Precursor Ion Scan (m/z 184.1 for PCs) MS->PrecursorScan ProductScan Product Ion Scan (MS/MS for Confirmation) MS->ProductScan

Caption: Workflow for the analysis of phosphatidylcholines from plasma.

troubleshooting_logic Start Poor Signal for PC(16:0/i15:0) CheckMatrix Is the sample a complex biological matrix? Start->CheckMatrix CheckSource Are ESI source parameters optimized? CheckMatrix->CheckSource No ImproveCleanup Implement advanced sample cleanup (LLE/SPE) CheckMatrix->ImproveCleanup Yes CheckAdducts Are multiple adducts (Na+, K+) observed? CheckSource->CheckAdducts Yes OptimizeSource Optimize voltages and temperatures systematically CheckSource->OptimizeSource No AddModifier Add/optimize ammonium formate in mobile phase CheckAdducts->AddModifier Yes Reanalyze Re-analyze Sample CheckAdducts->Reanalyze No ImproveCleanup->Reanalyze OptimizeSource->Reanalyze AddModifier->Reanalyze

Caption: Troubleshooting logic for low signal intensity in PC analysis.

References

Technical Support Center: 16:0-i15:0 PC in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 16:0-i15:0 PC (1-palmitoyl-2-(14-methylpentadecanoyl)-sn-glycero-3-phosphocholine) in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

The primary degradation pathway for this compound, a saturated phosphatidylcholine, is hydrolysis. Unlike unsaturated phospholipids, it is not susceptible to oxidation due to the absence of double bonds in its fatty acid chains. Hydrolysis can occur at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, leading to the formation of lysophosphatidylcholines (lyso-PCs).[1]

Q2: What are the main products of this compound degradation?

The hydrolysis of this compound yields two main lysophosphatidylcholine (B164491) isomers:

  • 1-palmitoyl-sn-glycero-3-phosphocholine (16:0 lyso-PC) : Formed by cleavage of the iso-15:0 fatty acid at the sn-2 position.

  • 2-(14-methylpentadecanoyl)-sn-glycero-3-phosphocholine (i15:0 lyso-PC) : Formed by cleavage of the palmitic acid at the sn-1 position.

Due to acyl migration, the more stable 1-acyl isomer (16:0 lyso-PC) is the predominant final product.[1] Further hydrolysis of the remaining fatty acid can lead to the formation of glycerophosphocholine.

Q3: What factors influence the rate of hydrolysis of this compound?

Several factors can influence the rate of hydrolysis:

  • pH : The rate of hydrolysis is pH-dependent, with a minimum rate observed around pH 6.5 for saturated PCs.[1] The rate increases in both acidic and basic conditions.

  • Temperature : Higher temperatures accelerate the rate of hydrolysis.[1]

  • Buffer Composition : The concentration and type of buffer ions can affect the hydrolysis rate through general acid-base catalysis.[1]

  • Presence of Enzymes : Enzymes such as phospholipases (e.g., Phospholipase A2) can significantly catalyze the hydrolysis of phosphatidylcholines.

Q4: How should I store solutions of this compound to minimize degradation?

To minimize degradation, solutions of this compound should be stored at low temperatures, ideally at -20°C or below, and in a buffer with a pH around 6.5. For long-term storage, it is advisable to store the lipid in an organic solvent like chloroform (B151607) or methanol (B129727) at -20°C or -80°C and prepare aqueous solutions fresh before use. Solutions are generally unstable and should be prepared fresh.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of this compound into lyso-PC isomers.1. Analyze a freshly prepared standard solution to confirm the retention times of the parent lipid and potential degradation products.2. Review sample preparation and storage procedures to ensure they minimize hydrolysis (see storage recommendations above).3. Use analytical techniques like mass spectrometry (MS) to identify the unexpected peaks based on their mass-to-charge ratio.
Inconsistent experimental results between batches. Variable degradation of this compound in solution.1. Standardize the protocol for solution preparation, including buffer composition, pH, and handling time.2. Prepare fresh solutions for each experiment from a solid stock stored under appropriate conditions.3. Routinely check the purity of the stock solution using an appropriate analytical method.
Loss of biological activity of the lipid solution over time. Degradation of the active this compound into less active or inactive lyso-PC and other byproducts.1. Prepare and use the lipid solution within a short timeframe.2. Store aliquots of the stock solution at -80°C to minimize freeze-thaw cycles.3. Perform a stability study under your specific experimental conditions to determine the acceptable usage window for the solution.

Data Presentation

Table 1: Factors Affecting the Stability of Saturated Phosphatidylcholines in Solution

FactorEffect on Hydrolysis RateOptimal Condition for StabilityReference
pH Minimum at pH ~6.5; increases in acidic and basic conditions.pH 6.0 - 7.0
Temperature Increases with increasing temperature.-20°C or below for storage.
Buffer Ions Can catalyze hydrolysis (general acid-base catalysis).Use buffers with minimal catalytic activity (e.g., low concentration Good's buffers).
Enzymatic Contamination Phospholipases significantly increase degradation.Use high-purity reagents and sterile techniques.
Solvent More stable in organic solvents.Store stock in chloroform or methanol.

Table 2: Major Degradation Products of this compound via Hydrolysis

Degradation ProductFormation Pathway
1-palmitoyl-sn-glycero-3-phosphocholine (16:0 lyso-PC) Hydrolysis at the sn-2 position or acyl migration from the sn-2 to the sn-1 position.
2-(14-methylpentadecanoyl)-sn-glycero-3-phosphocholine (i15:0 lyso-PC) Hydrolysis at the sn-1 position.
Glycerophosphocholine Hydrolysis at both sn-1 and sn-2 positions.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the rate of degradation of this compound in a specific aqueous solution over time.

Materials:

  • This compound

  • Buffer of choice (e.g., 10 mM Tris-HCl, pH 7.4)

  • HPLC grade solvents (e.g., methanol, chloroform, water)

  • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS)

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Preparation of this compound Solution: a. Prepare a stock solution of this compound in an organic solvent (e.g., chloroform:methanol 2:1, v/v). b. Evaporate the solvent from a known amount of the stock solution under a stream of nitrogen. c. Resuspend the lipid film in the desired aqueous buffer to the final concentration and sonicate to ensure a clear solution.

  • Incubation: a. Aliquot the aqueous solution into several vials. b. Incubate the vials at the desired temperature (e.g., 4°C, 22°C, 37°C).

  • Time-Point Analysis: a. At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from incubation. b. Immediately stop the degradation process by adding an equal volume of cold methanol. c. Store the sample at -20°C until analysis.

  • HPLC Analysis: a. Set up the HPLC system with the appropriate column and mobile phase gradient for separating phospholipids. b. Inject the samples and a freshly prepared standard of this compound. c. Identify and quantify the peak corresponding to this compound and any degradation products (lyso-PCs) by comparing retention times and/or mass spectra with standards.

  • Data Analysis: a. Calculate the percentage of remaining this compound at each time point. b. Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

PC This compound LysoPC1 16:0 lyso-PC (1-palmitoyl-sn-glycero-3-phosphocholine) PC->LysoPC1  Hydrolysis at sn-2 LysoPC2 i15:0 lyso-PC (2-(14-methylpentadecanoyl)-sn-glycero-3-phosphocholine) PC->LysoPC2  Hydrolysis at sn-1 FA1 iso-15:0 Fatty Acid FA2 16:0 Fatty Acid GPC Glycerophosphocholine LysoPC1->GPC  Hydrolysis LysoPC2->LysoPC1 LysoPC2->GPC  Hydrolysis

Caption: Hydrolysis degradation pathway of this compound.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Stock Prepare Stock Solution in Organic Solvent Prep_Aqueous Prepare Aqueous Solution Prep_Stock->Prep_Aqueous Evaporate & Resuspend Incubate Incubate at Desired Temperature Prep_Aqueous->Incubate Time_Points Collect Samples at Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench HPLC Analyze by HPLC-MS Quench->HPLC Quantify Quantify Parent and Degradation Products HPLC->Quantify Plot Plot Degradation Curve Quantify->Plot

Caption: Experimental workflow for assessing this compound stability.

References

improving peak resolution of 16:0-i15:0 PC in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve challenges in your LC-MS experiments, with a specific focus on improving the peak resolution of phosphatidylcholine (PC) isomers.

FAQs & Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of phospholipids (B1166683), particularly the separation of challenging isomers like 16:0-i15:0 PC.

Q1: I am observing poor peak shape and co-elution for my target lipid, this compound, with other isobaric species. What are the first chromatographic parameters I should adjust?

A1: Poor peak shape and co-elution are common challenges when separating structurally similar lipids. The initial steps in troubleshooting should focus on optimizing your chromatographic method. Here are the key parameters to investigate:

  • Mobile Phase Composition: The choice of organic solvent and additives in your mobile phase is critical. For reversed-phase chromatography, methanol-based mobile phases often provide more predictable retention for glycerophosphocholines compared to acetonitrile. The addition of mobile phase modifiers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) can improve peak shape and ionization efficiency.

  • Gradient Profile: A shallow gradient, where the percentage of the strong solvent increases slowly, can significantly enhance the resolution of closely eluting isomers. Experiment with different gradient slopes and durations to find the optimal separation window for your target analytes.

  • Column Temperature: Increasing the column temperature can improve peak efficiency and resolution by reducing mobile phase viscosity and enhancing mass transfer. However, excessive heat can degrade certain lipid species, so it's essential to find a balance. Try adjusting the temperature in increments of 5-10°C.

Q2: Should I use a Reversed-Phase (RP) or HILIC column for separating this compound from its isomers?

A2: Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for phospholipid analysis, and the best choice depends on your specific separation goals.

  • Reversed-Phase (RP) Chromatography: This is the most common approach for lipidomics. RP separates lipids based on their hydrophobicity, primarily determined by the length and degree of saturation of their fatty acyl chains. For separating this compound, where the key difference is the branched-chain fatty acid, a high-resolution C18 or C30 column is recommended. C30 columns, in particular, offer enhanced shape selectivity which can be advantageous for separating isomers.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates compounds based on their polarity. In this mode, phospholipids are separated primarily by their headgroups. While HILIC is excellent for class separation of lipids, it may be less effective for separating isomers that differ only in their fatty acyl chains, such as this compound and its straight-chain counterparts. However, HILIC can be a valuable tool if you need to separate different lipid classes from your target analyte.

For the specific challenge of resolving this compound, starting with an optimized reversed-phase method is generally recommended.

Q3: My peak resolution for this compound is still not satisfactory after optimizing the mobile phase and gradient. What other hardware and method adjustments can I make?

A3: If initial optimizations are insufficient, consider the following more advanced adjustments:

  • Column Choice: Switch to a column with a smaller particle size (e.g., sub-2 µm) and a longer length. This will increase the column's efficiency and resolving power. Ultra-High-Performance Liquid Chromatography (UHPLC) or Ultra-Performance Liquid Chromatography (UPLC) systems are designed for these high-efficiency columns and can provide significant improvements in resolution.[1]

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, as it allows for more interaction between the analyte and the stationary phase.

  • Sample Preparation: Ensure your sample preparation method is effective at removing interfering substances. Phospholipids are prone to matrix effects, which can impact peak shape and resolution.[2][3]

Experimental Protocols

Below are detailed starting protocols for both Reversed-Phase and HILIC LC-MS methods for the analysis of phosphatidylcholines. These should be used as a starting point and may require further optimization for your specific instrumentation and sample type.

Protocol 1: Reversed-Phase UPLC-MS for PC Isomer Separation

This protocol is designed to provide high-resolution separation of PC isomers based on their fatty acyl chain composition.

Parameter Specification
Column C18, 1.7 µm particle size, 2.1 x 150 mm
Mobile Phase A 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 2 µL
Gradient 0-2 min: 30% B, 2-15 min: linear gradient to 100% B, 15-20 min: hold at 100% B, 20.1-25 min: return to 30% B and re-equilibrate
Protocol 2: HILIC UPLC-MS for Phospholipid Class Separation

This protocol is suitable for separating phospholipid classes, which can be useful for sample cleanup or for analyzing different lipid classes in a single run.

Parameter Specification
Column BEH HILIC, 1.7 µm particle size, 2.1 x 100 mm
Mobile Phase A Acetonitrile with 10 mM Ammonium Acetate
Mobile Phase B 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 3 µL
Gradient 0-1 min: 2% B, 1-10 min: linear gradient to 20% B, 10-12 min: hold at 20% B, 12.1-15 min: return to 2% B and re-equilibrate

Visual Guides

The following diagrams illustrate a general lipidomics workflow and a troubleshooting decision tree for improving peak resolution.

lipidomics_workflow Figure 1. General LC-MS Lipidomics Workflow sample_prep Sample Preparation (e.g., Bligh-Dyer Extraction) lc_separation LC Separation (Reversed-Phase or HILILC) sample_prep->lc_separation ms_detection MS Detection (High-Resolution MS) lc_separation->ms_detection data_processing Data Processing (Peak Picking, Alignment) ms_detection->data_processing lipid_id Lipid Identification (Database Matching) data_processing->lipid_id stat_analysis Statistical Analysis lipid_id->stat_analysis

Figure 1. General LC-MS Lipidomics Workflow

troubleshooting_tree Figure 2. Troubleshooting Peak Resolution start Poor Peak Resolution (Co-elution of this compound) optimize_gradient Optimize Gradient Profile? (e.g., shallower gradient) start->optimize_gradient change_solvent Change Mobile Phase? (e.g., MeOH vs. ACN, modifiers) start->change_solvent adjust_temp Adjust Column Temperature? optimize_gradient->adjust_temp Still poor change_column Change Column? (e.g., longer, smaller particles, C30) optimize_gradient->change_column Still poor change_solvent->adjust_temp Still poor change_solvent->change_column Still poor resolved Resolution Improved adjust_temp->resolved change_column->resolved

Figure 2. Troubleshooting Peak Resolution

References

Technical Support Center: Quantifying Branched-Chain Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of branched-chain lipids (BCLs). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying branched-chain lipids?

A1: The quantification of branched-chain lipids, including branched-chain fatty acids (BCFAs), presents several analytical challenges. The most significant hurdles include:

  • Co-elution of Isomers: Branched-chain lipids and their straight-chain counterparts, as well as different branched isomers (e.g., iso and anteiso), often have very similar physicochemical properties, leading to overlapping peaks in chromatographic separations.[1][2][3][4]

  • Lack of Commercial Standards: A major bottleneck is the limited availability and high cost of purified BCL standards.[1] This makes it difficult to create calibration curves for absolute quantification.

  • Ambiguous Mass Spectra: Standard mass spectrometry techniques, such as electron ionization (EI)-MS, can produce very similar fragmentation patterns for different isomers, making it difficult to distinguish them without authentic reference standards.[3]

  • Low Abundance: BCLs are often present at low concentrations in complex biological samples, requiring highly sensitive analytical methods for their detection and quantification.[5]

  • Complex Biological Matrices: The presence of a vast number of other lipid species and matrix components can interfere with the accurate measurement of BCLs.

Q2: How can I improve the chromatographic separation of BCL isomers?

A2: To address the co-elution of BCL isomers, consider the following strategies:

  • Gas Chromatography (GC):

    • Column Selection: Utilize long, highly-polar GC columns. For complex samples, coupling two columns with different selectivities in tandem (e.g., a DB-225ms with a DB-5ms) can significantly enhance separation.[2][6]

    • Derivatization: Convert fatty acids to their fatty acid methyl esters (FAMEs) to increase volatility and improve chromatographic peak shape.[2][5]

  • Liquid Chromatography (LC):

    • Column Chemistry: Employing specialized columns, such as a C30 stationary phase, has been shown to improve the resolution of isobaric lipids, including those containing branched-chain acyl groups.[4][7]

    • Gradient Optimization: A long, shallow elution gradient can improve the separation of closely eluting isomers.[8][9]

Q3: What are the best mass spectrometry techniques for identifying and quantifying BCLs?

A3: Several mass spectrometry (MS) techniques can be employed to overcome the challenges of BCL analysis:

  • Chemical Ionization (CI)-MS: This technique offers more uniform responses for different fatty acids compared to EI-MS, reducing the need for individual standards for each BCL.[1] CI-MS/MS also provides improved sensitivity.[1]

  • Tandem Mass Spectrometry (MS/MS): MS/MS is crucial for structural elucidation. By fragmenting the parent ion, it's possible to obtain structural information that can help identify the branch position.[1][3]

  • Charge-Switching Derivatization with MS: This novel approach involves creating derivatives that yield diagnostic fragment ions upon collision-induced dissociation (CID), allowing for the differentiation of iso, anteiso, and straight-chain isomers without the need for reference standards.[3]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS adds another dimension of separation based on the ion's size and shape in the gas phase, which can resolve co-eluting isomers.[8][10]

Q4: How can I accurately quantify BCLs without authentic standards?

A4: While challenging, several strategies can be used for quantification in the absence of specific standards:

  • Stable Isotope Labeling: The use of stable isotope-labeled internal standards is the gold standard for accurate quantification.[5][][12] If a specific BCL standard is unavailable, a structurally similar labeled compound can be used, although this may introduce some variability.

  • Uniform Response Ionization: Techniques like chemical ionization (CI) that provide a more uniform response across different fatty acid structures can allow for semi-quantitative analysis using a single standard for a range of BCLs.[1]

  • Relative Quantification: In comparative studies, the relative abundance of BCLs across different samples can be determined without absolute quantification.

Troubleshooting Guides

Problem 1: Poor or no separation of BCL isomers in my chromatogram.
Possible Cause Troubleshooting Step
Inadequate Chromatographic Resolution GC-MS: Increase the length of the GC column or use a more polar stationary phase. Consider a tandem column setup.[2][6] LC-MS: Switch to a column with higher resolving power for lipids, such as a C30 column.[4][7] Optimize the elution gradient to be longer and shallower.
Suboptimal Derivatization Ensure the derivatization reaction (e.g., FAME synthesis) has gone to completion. Optimize reaction time, temperature, and reagent concentrations.[2][6]
Sample Overload Inject a smaller amount of the sample to avoid peak broadening and co-elution.
Problem 2: I can't differentiate between BCL isomers in my mass spectra.
Possible Cause Troubleshooting Step
Similar Fragmentation Patterns (EI-MS) Switch to a softer ionization technique like Chemical Ionization (CI) which can provide more information about the molecular ion.[1]
Lack of Diagnostic Fragment Ions Employ tandem mass spectrometry (MS/MS) to induce fragmentation and generate structure-specific ions.[1][3] Consider using advanced techniques like charge-switch derivatization to create ions that produce diagnostic fragments for different isomer types.[3]
Co-elution of Isomers Improve chromatographic separation (see Problem 1). Alternatively, use Ion Mobility Spectrometry (IMS)-MS to separate the isomers in the gas phase prior to mass analysis.[8][10]
Problem 3: My BCL signals are too low for reliable quantification.
Possible Cause Troubleshooting Step
Low Abundance in Sample Increase the amount of sample extracted. Use a more sensitive mass spectrometer or a more efficient ionization source.
Inefficient Ionization Optimize the ionization source parameters. For GC-MS, consider using Chemical Ionization (CI) which can be more sensitive than Electron Ionization (EI) for some compounds.[1]
Poor Sample Preparation/Recovery Optimize the lipid extraction protocol to ensure efficient recovery of BCLs. Use a stable isotope-labeled internal standard to monitor and correct for recovery losses.[5][][12]

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for BCL analysis based on published data.

Method Limit of Detection (LOD) / Limit of Quantification (LOQ) Key Advantages Reference
GC-EI-MS/MS -Good for structural elucidation but can have low molecular ion intensity.[1]
GC-CI-MS/MS LLOD is improved compared to EI-MS.~100x improved sensitivity over EI-MS/MS, uniform response.[1]
GC-MS with PFBBr derivatization 0.244-0.977 µMSimultaneous detection of straight- and branched-chain short-chain fatty acids.[2][6]
LC-MS/MS As low as 0.5 ng/mLHigh sensitivity and comprehensive coverage of over 120 BCFAs.[5]

Experimental Protocols

Protocol 1: GC-CI-MS/MS for BCFAs in Food Samples (Adapted from[1])

  • Lipid Extraction: Perform lipid extraction from the food matrix using a suitable method (e.g., Folch or Bligh-Dyer).

  • Saponification and Methylation: Saponify the extracted lipids and then methylate the resulting free fatty acids to form fatty acid methyl esters (FAMEs).

  • GC Separation: Inject the FAMEs onto a GC system equipped with a polar capillary column.

  • CI-MS Analysis: Use a chemical ionization source with a suitable reagent gas (e.g., methane (B114726) or isobutane).

  • MS/MS Fragmentation: Select the protonated molecular ion ([M+H]+) of the BCFAME of interest and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions for structural confirmation.

  • Quantification: Use the peak area of the molecular ion or a specific fragment ion for quantification, preferably against a stable isotope-labeled internal standard.

Protocol 2: LC-MS/MS for BCFAs in Plasma (Adapted from[13])

  • Acid Hydrolysis: Release fatty acids from their coenzyme A esters in plasma samples through acid hydrolysis.

  • Derivatization: Derivatize the free fatty acids using oxalyl chloride, dimethylaminoethanol, and then methyl iodide to form trimethyl-amino-ethyl (TMAE) iodide ester derivatives.

  • UPLC Separation: Separate the TMAE-derivatized fatty acids using an ultra-performance liquid chromatography (UPLC) system with a suitable column.

  • MS/MS Detection: Analyze the eluent using a tandem mass spectrometer in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

  • Quantification: Quantify the BCFAs using a five-point calibration curve, normalizing the response with deuterated internal standards.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Separation Chromatographic Separation (GC or LC) Derivatization->Separation MS Mass Spectrometry (MS and MS/MS) Separation->MS Identification Lipid Identification MS->Identification Quantification Quantification Identification->Quantification Bioinformatics Bioinformatics & Pathway Analysis Quantification->Bioinformatics Challenges_Workflow Start Start BCL Analysis Separation Chromatographic Separation Start->Separation Challenge1 Challenge: Co-elution of Isomers Separation->Challenge1 MS_ID Mass Spectrometric Identification Separation->MS_ID Successful Separation Solution1 Solution: - Tandem GC Columns - C30 LC Column - Ion Mobility MS Challenge1->Solution1 Solution1->MS_ID Challenge2 Challenge: Ambiguous Spectra MS_ID->Challenge2 Quant Quantification MS_ID->Quant Unambiguous Identification Solution2 Solution: - Chemical Ionization (CI) - MS/MS Fragmentation - Charge-Switch Derivatization Challenge2->Solution2 Solution2->Quant Challenge3 Challenge: Lack of Standards Quant->Challenge3 End End Quant->End Accurate Quantification Solution3 Solution: - Stable Isotope Labeling - Uniform Response Ionization Challenge3->Solution3 Solution3->End Signaling_Pathway_Placeholder BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT BCAT BCAA->BCAT BCKA Branched-Chain Keto Acids BCAT->BCKA BCKDH BCKDH BCKA->BCKDH AcylCoA Branched-Chain Acyl-CoAs BCKDH->AcylCoA Elongation Fatty Acid Elongation AcylCoA->Elongation BCFA Branched-Chain Fatty Acids (BCFAs) Elongation->BCFA ComplexLipids Incorporation into Complex Lipids BCFA->ComplexLipids

References

Technical Support Center: Analysis of 16:0-i15:0 PC in Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 16:0-i15:0 phosphatidylcholine (PC) in blood samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: Significant Ion Suppression Observed for 16:0-i15:0 PC

Q: My signal intensity for this compound is much lower in plasma/serum samples compared to the neat standard. What are the likely causes and how can I fix this?

A: This is a classic sign of ion suppression, a major matrix effect in LC-MS/MS analysis of biological samples.[1][2] Endogenous phospholipids (B1166683), present at high concentrations in blood, are a primary cause of this issue.[3][4] Here’s a step-by-step guide to troubleshoot and mitigate this problem:

1. Review Your Sample Preparation Method: Protein precipitation (PPT) alone is often insufficient for removing phospholipids, which can co-elute with your analyte and cause ion suppression.[4] Consider more selective sample preparation techniques.

Comparison of Sample Preparation Techniques for Phospholipid Removal

TechniqueAdvantagesDisadvantagesPhospholipid Removal Efficiency
Protein Precipitation (PPT) Simple, fast, and inexpensive.[5]Does not effectively remove phospholipids, leading to significant matrix effects.[4]Low
Liquid-Liquid Extraction (LLE) Can provide clean extracts.[4]Can have low recovery for polar analytes; may require optimization.[1][4]Moderate to High
Solid-Phase Extraction (SPE) Offers good selectivity and can remove a broad range of interferences.[1][6]Can be more time-consuming and require method development.[5]High
HybridSPE®-Phospholipid Specifically targets and removes phospholipids with high efficiency.[5][7]May be more expensive than other methods.Very High
TurboFlow® Technology Online sample clean-up that removes over 99% of phospholipids.[3]Requires specialized equipment.Very High

2. Optimize Chromatographic Separation: Ensure that your analyte, this compound, is chromatographically separated from the bulk of endogenous phospholipids.[8][9]

  • Gradient Optimization: Adjust your mobile phase gradient to increase the separation between your analyte and the region where most phospholipids elute.

  • Column Chemistry: Consider using a different column chemistry that provides better selectivity for phospholipids versus your analyte of interest.

3. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the gold standard for compensating for matrix effects.[10] A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

Problem: Poor Reproducibility and Inconsistent Results

Q: I am observing high variability in my quality control (QC) samples for this compound analysis. What could be the reason?

A: Inconsistent results are often due to variable matrix effects between different samples or carryover from previous injections.[10]

1. Assess Carryover: Inject a blank sample immediately after a high-concentration sample to check for carryover of this compound or co-eluting matrix components. If carryover is observed, optimize your autosampler wash procedure and chromatographic gradient to ensure the column is adequately cleaned between injections.

2. Evaluate Sample Preparation Consistency: Ensure your sample preparation procedure is highly reproducible. Automated liquid handling systems can improve precision over manual pipetting.

3. Utilize Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your study samples (e.g., pooled human plasma).[10] This helps to normalize the matrix effects across your analytical run.

Troubleshooting Workflow for Inconsistent Results

start Inconsistent Results Observed check_carryover Inject Blank After High Concentration Sample start->check_carryover carryover_present Carryover Detected? check_carryover->carryover_present optimize_wash Optimize Autosampler Wash & Gradient carryover_present->optimize_wash Yes no_carryover No Significant Carryover carryover_present->no_carryover No optimize_wash->check_carryover check_sample_prep Evaluate Sample Prep Reproducibility no_carryover->check_sample_prep sample_prep_issue Inconsistent Prep? check_sample_prep->sample_prep_issue automate_prep Automate Liquid Handling sample_prep_issue->automate_prep Yes consistent_prep Consistent Sample Prep sample_prep_issue->consistent_prep No use_matrix_matched Implement Matrix-Matched Calibrators & QCs automate_prep->use_matrix_matched consistent_prep->use_matrix_matched end Improved Reproducibility use_matrix_matched->end cluster_source Electrospray Ion Source cluster_output Mass Analyzer droplet ESI Droplet (Analyte + Matrix) analyte_ion [Analyte+H]+ droplet->analyte_ion Ionization matrix_ion [Matrix+H]+ droplet->matrix_ion Ionization ms_inlet MS Inlet analyte_ion->ms_inlet matrix_ion->ms_inlet Competition detector Detector ms_inlet->detector suppressed_signal Suppressed Analyte Signal detector->suppressed_signal sample Blood Sample (Plasma/Serum) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) sample->add_is sample_prep Sample Preparation (e.g., SPE, LLE, HybridSPE) add_is->sample_prep separation LC Separation sample_prep->separation detection MS/MS Detection separation->detection data_analysis Data Analysis (Analyte/IS Ratio) detection->data_analysis result Quantitative Result data_analysis->result

References

interpreting fragmentation patterns of 16:0-i15:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 16:0-i15:0 PC

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting the mass spectrometry fragmentation patterns of 1-palmitoyl-2-(13-methyltetradecanoyl)-sn-glycero-3-phosphocholine (this compound). It includes frequently asked questions, troubleshooting workflows, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an asymmetric saturated phosphatidylcholine (PC) containing a palmitic acid (16:0) moiety and a branched-chain iso-pentadecanoic acid (i15:0) moiety.[1] Phosphatidylcholines are major glycerophospholipid components of eukaryotic cell membranes.[1] The specific properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C₃₉H₇₈NO₈P [1]
Average Molecular Weight 720.01 g/mol [1]
Monoisotopic Mass 719.5414 Da
Fatty Acid 1 (sn-1) Palmitic Acid (16:0)

| Fatty Acid 2 (sn-2) | iso-Pentadecanoic Acid (i15:0) | |

Q2: What are the expected precursor ions for this compound in mass spectrometry?

During electrospray ionization (ESI), PCs can form several common adducts in both positive and negative ion modes.[2][3] Identifying these precursor ions is the first step in confirming the presence of the molecule.

Table 2: Calculated m/z Values for this compound Precursor Ions

Ion Mode Adduct Formula Calculated m/z (Monoisotopic)
Positive Protonated [M+H]⁺ [C₃₉H₇₉NO₈P]⁺ 720.5492
Positive Sodiated [M+Na]⁺ [C₃₉H₇₈NNaO₈P]⁺ 742.5311
Positive Potassiated [M+K]⁺ [C₃₉H₇₈NKO₈P]⁺ 758.5051
Negative Chloride [M+Cl]⁻ [C₃₉H₇₈NO₈PCl]⁻ 754.5180

| Negative | Acetate (B1210297) [M+CH₃COO]⁻| [C₄₁H₈₁NO₁₀P]⁻ | 778.5629 |

Q3: How do I identify a lipid as a phosphatidylcholine (PC) in positive ion mode?

In positive ion mode, collision-induced dissociation (CID) of protonated PCs ([M+H]⁺) characteristically yields a highly abundant fragment ion corresponding to the phosphocholine (B91661) headgroup at m/z 184.0733 .[2][4][5] This specific and dominant fragment is used in precursor ion scanning experiments to selectively detect all PC species within a complex sample.[4][6]

Q4: How can I confirm the specific fatty acid composition (16:0 and i15:0)?

While positive mode is excellent for identifying the lipid class, negative ion mode tandem mass spectrometry (MS/MS or MSⁿ) is superior for elucidating the fatty acid composition.[6]

  • Generate an Anion Adduct: In negative mode, PCs form adducts with anions like chloride or acetate.

  • MS/MS Fragmentation: The initial fragmentation of this adduct typically results in the loss of a methyl group from the choline (B1196258) head, producing a demethylated ion, [M-15]⁻.[4][6]

  • MS³ Fragmentation: Further fragmentation of the [M-15]⁻ ion yields carboxylate anions of the individual fatty acyl chains.[6] For this compound, you would expect to see:

    • Palmitate anion (16:0): m/z 255.2329

    • iso-Pentadecanoate anion (i15:0): m/z 241.2173

The presence of these two fragment ions confirms the identity of the fatty acyl chains.

Visualizing the Fragmentation Pathway

The following diagram illustrates the key fragmentation steps for this compound in both positive and negative ion modes.

Fragmentation_Pathway Figure 1: Fragmentation of this compound cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_H [M+H]⁺ m/z 720.5492 CID1 CID M_H->CID1 Frag184 Phosphocholine Headgroup m/z 184.0733 CID1->Frag184 Major Pathway NL_FA Neutral Loss of Fatty Acids CID1->NL_FA Minor M_Cl [M+Cl]⁻ m/z 754.5180 CID2 MS² (CID) M_Cl->CID2 M_15 [M-CH₃]⁻ m/z 704.5189 CID2->M_15 CID3 MS³ (CID) M_15->CID3 FA1 Palmitate (16:0) m/z 255.2329 CID3->FA1 FA2 iso-Pentadecanoate (i15:0) m/z 241.2173 CID3->FA2

Caption: Key fragmentation pathways for this compound.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the analysis of this compound.

Table 3: Troubleshooting Common Mass Spectrometry Issues

Problem Possible Cause(s) Recommended Solution(s)
No precursor ion detected 1. Poor ionization efficiency.2. Incorrect mass range scanned.3. Sample degradation or low concentration. 1. Optimize source parameters (e.g., capillary voltage, gas flow).2. Verify the scan range includes the expected m/z from Table 2.3. Prepare fresh samples; check sample preparation protocol.
Precursor ion is present, but no m/z 184 in positive mode MS/MS 1. Collision energy (CE) is too low.2. Incorrect precursor ion selected for fragmentation.3. Instrument requires calibration. 1. Perform a CE ramp experiment to find the optimal energy for generating the m/z 184 fragment.2. Ensure the isolation window is centered on the correct precursor m/z.3. Calibrate the mass spectrometer according to the manufacturer's protocol.
Poor or no signal in negative ion mode 1. Lack of an anion source for adduct formation. 1. Ensure the mobile phase or sample solvent contains a source of anions. Chloroform often provides sufficient Cl⁻, or a small amount of ammonium (B1175870) acetate can be added.
Fatty acid fragments detected, but m/z values are incorrect 1. Isobaric interference from another lipid.2. Poor mass accuracy.3. Contamination in the sample or LC-MS system. 1. Use high-resolution mass spectrometry to resolve isobaric species. Improve chromatographic separation.2. Perform a mass calibration.[7]3. Run a blank injection to check for system contamination. Review sample handling procedures.

| Inconsistent signal intensity across replicates | 1. Variability in sample preparation.2. Instrument instability.3. Inconsistent data processing (e.g., peak integration). | 1. Use a validated lipid extraction protocol and incorporate an internal standard (e.g., a non-endogenous PC with odd-chain fatty acids).2. Monitor system suitability with a QC sample.3. Use a consistent data processing workflow for normalization and peak picking.[7][8] |

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Start: Problem with Fragmentation Pattern q_precursor Precursor Ion (e.g., m/z 720.5) Detected? start->q_precursor a_precursor_no Action: 1. Check sample prep. 2. Optimize MS source. 3. Verify scan range. q_precursor->a_precursor_no No q_pos_frag In Positive Mode: m/z 184 Fragment Seen? q_precursor->q_pos_frag Yes a_pos_frag_no Action: 1. Increase Collision Energy. 2. Check precursor isolation. 3. Calibrate instrument. q_pos_frag->a_pos_frag_no No q_neg_frag In Negative Mode: Fatty Acid Fragments Seen? q_pos_frag->q_neg_frag Yes a_neg_frag_no Action: 1. Add anion source (e.g., Cl⁻). 2. Optimize MS² / MS³ method. q_neg_frag->a_neg_frag_no No q_frag_mass Fragment Masses Correct (m/z 255.2 & 241.2)? q_neg_frag->q_frag_mass Yes a_frag_mass_no Action: 1. Calibrate instrument. 2. Check for isobars. 3. Run system blank. q_frag_mass->a_frag_mass_no No end_ok Analysis Successful q_frag_mass->end_ok Yes

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols

Protocol 1: General Lipid Extraction

A modified Folch extraction is commonly used for total lipid extraction from biological samples. High-quality sample preparation is critical for reliable data.[8]

  • Homogenization: Homogenize the sample (e.g., tissue, cell pellet) in a cold solvent mixture of chloroform:methanol (2:1, v/v). For every 1 mg of tissue, use approximately 20 µL of solvent.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to induce phase separation.

  • Lipid Collection: Carefully collect the lower organic phase (which contains the lipids) using a glass pipette, avoiding the protein interface.

  • Drying and Reconstitution: Dry the collected lipid extract under a stream of nitrogen gas. Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1 or isopropanol:acetonitrile:water 2:1:1).

Note: Always use glass vials and syringes to avoid contamination from plastics.[8] Include an internal standard in the initial homogenization step for accurate quantification.

Protocol 2: Mass Spectrometry Methodologies

These are general guidelines; parameters should be optimized for your specific instrument.

A. Positive Ion Mode - PC Class Identification

  • Technique: Precursor Ion Scan (PIS) or MS/MS on the [M+H]⁺ ion.

  • Ionization Mode: ESI Positive.

  • Precursor Ion Scan: Scan for all parent ions that produce a fragment ion at m/z 184.07 . This is a highly specific method for detecting all PCs and sphingomyelins.[4][6]

  • MS/MS Parameters:

    • Precursor Ion: 720.55 (with an isolation window of ~1 Da).

    • Collision Energy (CE): Typically 25-40 eV. Optimize by performing a ramp for maximum m/z 184 intensity.

    • Detector: Scan for product ions, expecting a major peak at m/z 184.07.

B. Negative Ion Mode - Fatty Acid Confirmation

  • Technique: MS/MS or MS³ analysis.

  • Ionization Mode: ESI Negative.

  • Mobile Phase Modifier: Ensure a source of anions is present (e.g., from solvent or by adding ~1 mM ammonium acetate).

  • MS³ Parameters:

    • MS¹: Isolate the anion adduct (e.g., [M+Cl]⁻ at m/z 754.52).

    • MS² (CID): Fragment the precursor to generate the [M-15]⁻ ion (m/z 704.52). Use moderate collision energy (~20-30 eV).

    • MS³ (CID): Isolate the [M-15]⁻ ion and apply higher collision energy (~35-50 eV) to induce fragmentation into the fatty acyl anions.

    • Detector: Scan for product ions, expecting to see m/z 255.23 (16:0) and m/z 241.22 (i15:0).

References

Technical Support Center: 16:0-i15:0 PC Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during the preparation and handling of 1-palmitoyl-2-isopentadecanoyl-sn-glycero-3-phosphocholine (16:0-i15:0 PC) vesicles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound vesicle suspension appears cloudy or has visible precipitates immediately after preparation. What is causing this aggregation?

A1: Immediate aggregation of your vesicle suspension can be attributed to several factors related to the unique properties of this compound and the preparation method. The primary causes include:

  • Temperature: The phase transition temperature (Tm) of this compound is 15.0°C[1]. If the hydration or extrusion steps are performed below this temperature, the lipids will be in a gel phase, leading to incomplete hydration and the formation of large, multilamellar aggregates instead of stable unilamellar vesicles.

  • Incomplete Hydration: A non-uniform lipid film or insufficient hydration time can result in incomplete swelling of the lipid sheets, which promotes aggregation.

  • High Lipid Concentration: Very high concentrations of lipids can increase the frequency of vesicle collisions, leading to fusion and aggregation.

  • Buffer Conditions: Suboptimal pH or high ionic strength of the hydration buffer can disrupt vesicle stability.

Troubleshooting Steps:

  • Temperature Control: Ensure that all steps of the vesicle preparation process (hydration, extrusion, or sonication) are performed at a temperature significantly above the Tm of 15.0°C. A working temperature of 25-30°C is recommended.

  • Optimize Lipid Film: Ensure the lipid film is thin and evenly distributed before hydration. Use a rotary evaporator for optimal film formation and dry the film under high vacuum for at least 2 hours to remove all residual organic solvent.

  • Adjust Lipid Concentration: If you suspect concentration is an issue, try preparing the vesicles at a lower lipid concentration (e.g., 5-10 mg/mL).

  • Buffer Optimization: Use a buffer with a pH in the neutral range (6.5-7.5) and a low to moderate ionic strength (e.g., 10-50 mM salt).

Q2: My this compound vesicles look fine initially but aggregate after a few hours or days of storage. What causes this delayed aggregation?

A2: Delayed aggregation is often a sign of colloidal instability. The primary factors include:

  • Storage Temperature: Storing the vesicles below their Tm (15.0°C) can induce a phase transition to the gel state, which can lead to vesicle fusion and aggregation over time.

  • Inadequate Surface Charge: this compound is a zwitterionic lipid and carries a near-neutral charge. This lack of significant electrostatic repulsion between vesicles can make them susceptible to aggregation, which is driven by van der Waals forces.

  • Lipid Hydrolysis: Over extended periods, hydrolysis of the ester bonds in the phospholipid can occur, leading to the formation of lysophospholipids and free fatty acids, which can destabilize the bilayer and promote fusion.

Troubleshooting Steps:

  • Storage Conditions: Store the vesicle suspension at a temperature above the Tm, such as room temperature (around 20-25°C). For longer-term storage, consider the stability of any encapsulated cargo at this temperature.

  • Incorporate Charged Lipids: To increase electrostatic repulsion, consider including a small percentage (5-10 mol%) of a charged lipid in your formulation. For a negative charge, phosphatidylglycerol (PG) or phosphatidylserine (B164497) (PS) can be used. For a positive charge, a cationic lipid like DOTAP could be incorporated. This will increase the magnitude of the zeta potential and enhance colloidal stability.

  • Use High-Quality Lipids and Buffers: Start with high-purity lipids and use sterile, high-quality buffers to minimize the risk of degradation.

Q3: I am trying to prepare vesicles with a specific size, but the results from Dynamic Light Scattering (DLS) show a high Polydispersity Index (PDI). Why is this happening?

A3: A high PDI indicates a broad size distribution, which can be a precursor to aggregation. The main causes are:

  • Inefficient Size Reduction: The method used for sizing the vesicles (extrusion or sonication) may not be optimized.

  • Lipid Properties: The presence of the iso-branched chain in 15:0 PC can affect lipid packing. While branched chains generally increase fluidity, the iso form has a more ordering effect compared to anteiso forms[2][3]. This unique packing behavior might require more rigorous sizing procedures.

Troubleshooting Steps:

  • Optimize Extrusion: Ensure you are performing a sufficient number of passes through the extruder membrane (typically 11-21 passes are recommended). Also, confirm that the extrusion is being done well above the 15.0°C Tm of the lipid.

  • Optimize Sonication: If using sonication, ensure consistent and adequate energy is applied. Use a probe sonicator in a pulsed mode and keep the sample on ice to prevent overheating and lipid degradation.

  • Check for Contaminants: Dust or other particulates in the buffer can lead to inaccurate DLS readings. Always use filtered buffers.

Data Summary Tables

Table 1: Influence of Buffer pH on Phosphatidylcholine Vesicle Stability (General Guidance)

pH RangeObserved Effect on Vesicle Size and StabilityRecommendation for this compound Vesicles
< 4.0Potential for lipid hydrolysis and increased aggregation due to changes in surface charge.Avoid this pH range unless required for a specific application.
4.0 - 6.0Generally stable, but some changes in surface potential can occur.Acceptable, but monitor for any signs of instability.
6.5 - 7.5Optimal range for most phosphatidylcholine vesicles, with minimal aggregation.Recommended for routine preparation and storage.
> 8.0Increased risk of lipid hydrolysis, which can lead to vesicle destabilization and aggregation over time.Avoid for long-term storage.

Note: Data is generalized for phosphatidylcholine vesicles. The optimal pH for your specific application should be empirically determined.

Table 2: Influence of Ionic Strength on Phosphatidylcholine Vesicle Stability (General Guidance)

Salt Concentration (e.g., NaCl)Observed Effect on Vesicle Size and StabilityRecommendation for this compound Vesicles
< 10 mMLow ionic strength provides minimal charge screening, which can be beneficial if charged lipids are included to enhance stability.Suitable, especially if charged lipids are part of the formulation.
10 - 100 mMModerate ionic strength, typical of many biological buffers. Generally provides good stability for neutral vesicles.Recommended for most applications.
> 150 mMHigh ionic strength can screen surface charges, reducing electrostatic repulsion and potentially leading to aggregation, especially for vesicles with low surface charge.Use with caution. Monitor for signs of aggregation.

Note: Data is generalized for phosphatidylcholine vesicles. The effect of ionic strength can be formulation-dependent.

Experimental Protocols

Protocol 1: Preparation of this compound Unilamellar Vesicles by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar vesicles with a defined size using the thin-film hydration method followed by extrusion.

Materials:

  • This compound lipid powder

  • Chloroform (B151607) or a 2:1 chloroform:methanol solvent system

  • Hydration buffer (e.g., 10 mM HEPES, 50 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath or heating block

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation: a. Dissolve the this compound lipid in chloroform or a chloroform:methanol mixture in a round-bottom flask. b. Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask. c. Place the flask on a high-vacuum pump for at least 2 hours to remove any residual solvent.

  • Hydration: a. Pre-warm the hydration buffer to a temperature above the Tm of this compound (e.g., 25-30°C). b. Add the warm buffer to the flask containing the dry lipid film. c. Agitate the flask by gentle swirling or vortexing to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs). Allow to hydrate (B1144303) for at least 30 minutes at the elevated temperature.

  • Extrusion (Size Reduction): a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Pre-heat the extruder block to the same temperature as the hydration buffer. c. Transfer the MLV suspension to one of the gas-tight syringes and place it in the extruder. d. Extrude the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 passes). The final vesicle suspension should be translucent.

  • Storage: a. Store the final unilamellar vesicle suspension at a temperature above 15.0°C.

Protocol 2: Characterization of Vesicle Size by Dynamic Light Scattering (DLS)

Materials:

  • Vesicle suspension

  • Filtered buffer for dilution

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Sample Preparation: a. Dilute a small aliquot of the vesicle suspension in filtered buffer to a suitable concentration for DLS measurement (this is instrument-dependent, but typically a light-scattering intensity of 100-500 kcps is appropriate). b. Ensure there are no air bubbles in the cuvette.

  • DLS Measurement: a. Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). b. Place the cuvette in the instrument and allow it to thermally equilibrate for a few minutes. c. Perform the measurement according to the instrument's software instructions. d. Analyze the data to obtain the Z-average diameter and the Polydispersity Index (PDI). A PDI below 0.2 is generally considered indicative of a monodisperse population.

Protocol 3: Characterization of Vesicle Surface Charge by Zeta Potential Measurement

Materials:

  • Vesicle suspension

  • Low-conductivity buffer for dilution (e.g., 10 mM NaCl)

  • Zeta potential analyzer

  • Folded capillary cells

Procedure:

  • Sample Preparation: a. Dilute the vesicle suspension in a low-conductivity buffer to optimize the scattering intensity for the measurement. b. Load the diluted sample into a folded capillary cell, ensuring no air bubbles are present.

  • Zeta Potential Measurement: a. Place the capillary cell into the instrument. b. Configure the instrument parameters (temperature, dielectric constant, viscosity). c. Initiate the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the vesicles. d. The software will calculate the zeta potential. A value greater than |±20 mV| generally indicates good colloidal stability due to electrostatic repulsion.

Visualizations

Aggregation_Troubleshooting cluster_immediate Immediate Aggregation cluster_delayed Delayed Aggregation start Vesicle Aggregation Observed immediate_q Aggregation right after preparation? start->immediate_q Yes delayed_q Aggregation during storage? start->delayed_q No temp Temperature below Tm (15.0°C)? immediate_q->temp hydration Incomplete hydration? temp->hydration No sol_temp Work above 15.0°C temp->sol_temp Yes concentration High lipid concentration? hydration->concentration No sol_hydration Ensure thin film and adequate hydration time hydration->sol_hydration Yes sol_concentration Reduce lipid concentration concentration->sol_concentration Yes storage_temp Storage temp < 15.0°C? delayed_q->storage_temp charge Insufficient surface charge? storage_temp->charge No sol_storage_temp Store above 15.0°C storage_temp->sol_storage_temp Yes sol_charge Incorporate charged lipids (e.g., PG, PS) charge->sol_charge Yes

Caption: Troubleshooting workflow for vesicle aggregation.

Factors_Leading_to_Aggregation cluster_physicochemical Physicochemical Factors cluster_formulation Formulation & Process aggregation Vesicle Aggregation temp Temperature < Tm temp->aggregation surface_charge Low Surface Charge surface_charge->aggregation lipid_props Lipid Properties (Asymmetry, Branching) lipid_props->aggregation concentration High Lipid Concentration concentration->aggregation ionic_strength High Ionic Strength ionic_strength->aggregation ph Suboptimal pH ph->aggregation hydration Incomplete Hydration hydration->aggregation

Caption: Key factors contributing to vesicle aggregation.

References

Validation & Comparative

A Comparative Guide to the Membrane Properties of 16:0-i15:0 PC and 16:0-a15:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The subtle distinction in the branching of a single fatty acid chain can profoundly impact the collective biophysical properties of a lipid membrane. This guide provides a detailed comparison of two such phosphatidylcholine (PC) lipids: 1-palmitoyl-2-isopentadecanoyl-sn-glycero-3-phosphocholine (16:0-i15:0 PC) and 1-palmitoyl-2-anteisopentadecanoyl-sn-glycero-3-phosphocholine (16:0-a15:0 PC). Understanding these differences is crucial for applications ranging from the design of drug delivery systems to the study of bacterial membranes, where branched-chain lipids are prevalent.[1][2]

The key structural difference between these two lipids lies in the position of the methyl branch on the 15-carbon fatty acid at the sn-2 position. In this compound, the methyl group is on the penultimate carbon (iso-branching), whereas in 16:0-a15:0 PC, it is on the antepenultimate carbon (anteiso-branching). This seemingly minor variation leads to significant changes in lipid packing and, consequently, the macroscopic properties of the membrane.

cluster_i150 This compound (iso-branched) cluster_a150 16:0-a15:0 PC (anteiso-branched) i150_struct i150_struct a150_struct a150_struct

Caption: Molecular structures of this compound and 16:0-a15:0 PC.

Quantitative Comparison of Membrane Properties

The following table summarizes the key biophysical parameters of membranes composed of this compound and 16:0-a15:0 PC. The data is compiled from experimental studies.

PropertyThis compound16:0-a15:0 PCExperimental Technique
Phase Transition Temperature (Tm) 15.0 ± 1.0 °C[1]< 0 °C[1]Differential Scanning Calorimetry (DSC)
Transition Enthalpy (ΔH) 6.0 kcal/mol[1]Not ReportedDifferential Scanning Calorimetry (DSC)
Membrane Thickness Not ReportedNot ReportedSmall-Angle X-ray Scattering (SAXS)
Area per Lipid Not ReportedNot ReportedMolecular Dynamics (MD) Simulations
Bending Rigidity Not ReportedNot ReportedNeutron Spin Echo (NSE) / Micropipette Aspiration
Permeability Not ReportedNot ReportedFluorescence Assays / MD Simulations

Note: "Not Reported" indicates that specific experimental data for these lipids were not found in the reviewed literature.

The most striking difference is the significantly lower phase transition temperature of the anteiso-branched lipid. The methyl group's position in anteiso-BCFAs causes a greater disruption in the packing of the acyl chains, leading to a more fluid membrane at lower temperatures. This is a critical adaptation for microorganisms like Listeria monocytogenes, which increase their proportion of anteiso-fatty acids to maintain membrane fluidity in cold environments.

The transition enthalpy (ΔH) for this compound is comparable to that of some straight-chain lipids, suggesting a well-ordered gel phase. In contrast, di-anteiso-branched PCs generally exhibit smaller transition enthalpies than their straight-chain counterparts, indicating a more disordered gel phase.

Experimental Methodologies

A comprehensive understanding of the data presented requires insight into the experimental techniques used for their determination.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated or cooled. It is the primary method for determining the phase transition temperature (Tm) and the enthalpy of transition (ΔH) of lipid vesicles.

Protocol for Tm and ΔH Determination:

  • Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared by dissolving the lipid in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with a buffer solution. The resulting multilamellar vesicles are then extruded through a polycarbonate membrane with a defined pore size to create LUVs of a uniform diameter.

  • Sample and Reference Preparation: A known concentration of the LUV suspension is placed in a sample pan, and an equal volume of the buffer is placed in a reference pan.

  • Calorimetric Scan: The sample and reference pans are heated and cooled at a constant rate (e.g., 0.2°C/min). The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The Tm is identified as the peak of the endothermic transition in the heating scan, representing the gel-to-liquid crystalline phase transition. The ΔH is calculated by integrating the area under the transition peak.

cluster_workflow Experimental Workflow for Membrane Property Characterization start Lipid Synthesis/Procurement liposome Liposome Preparation (Hydration & Extrusion) start->liposome md Molecular Dynamics (MD) Simulations start->md dsc Differential Scanning Calorimetry (DSC) liposome->dsc saxs Small-Angle X-ray Scattering (SAXS) liposome->saxs tm_dh Phase Transition Temperature (Tm) Transition Enthalpy (ΔH) dsc->tm_dh thickness_area Membrane Thickness Area per Lipid saxs->thickness_area md_props Area per Lipid Bending Rigidity Permeability md->md_props

Caption: Workflow for characterizing lipid membrane properties.

Small-Angle X-ray Scattering (SAXS)

SAXS is a technique used to determine the nanometer-scale structure of materials. For lipid vesicles, it provides information about the overall shape and size of the vesicles, and more importantly, the electron density profile of the lipid bilayer, from which the membrane thickness can be derived.

Protocol for Membrane Thickness Determination:

  • Sample Preparation: A concentrated and monodisperse sample of LUVs is prepared as described for DSC.

  • SAXS Measurement: The sample is exposed to a collimated beam of X-rays, and the scattered X-rays are detected at very small angles.

  • Data Analysis: The scattering pattern is analyzed to obtain the form factor of the vesicles. The form factor is then fitted to a model of the electron density profile across the bilayer, which is typically represented by a series of Gaussian functions corresponding to the headgroups and the acyl chains. The membrane thickness is determined from the parameters of the best-fit model.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method used to study the physical movement of atoms and molecules. For lipid bilayers, MD simulations can provide detailed information at the atomic level, including the area per lipid, membrane thickness, and the dynamics of water and small molecule permeation.

Protocol for MD Simulations:

  • System Setup: A lipid bilayer is constructed in silico with a defined number of lipid molecules and solvated with water molecules in a periodic boundary box.

  • Equilibration: The system is energy minimized and then simulated for a period of time to allow it to reach thermal equilibrium at a specific temperature and pressure.

  • Production Run: Once equilibrated, the simulation is run for an extended period to sample the conformational space of the system.

  • Trajectory Analysis: The trajectory of the atoms is analyzed to calculate various properties. The area per lipid is calculated by dividing the area of the simulation box in the x-y plane by the number of lipids in one leaflet. The membrane thickness is often defined as the distance between the peaks of the electron density profile or the average distance between the phosphorus atoms in the two leaflets.

Signaling Pathways and Logical Relationships

While these specific lipids are not directly involved in signaling pathways in the same way as signaling lipids like PIP2, their influence on membrane fluidity and organization can modulate the function of membrane-embedded proteins that are part of signaling cascades. For instance, changes in membrane properties can affect the conformational dynamics and oligomerization state of receptors and enzymes.

cluster_logic Influence of Branched-Chain Lipids on Membrane Properties lipid Lipid Structure (iso vs. anteiso) packing Acyl Chain Packing lipid->packing fluidity Membrane Fluidity packing->fluidity properties Biophysical Properties (Tm, Thickness, etc.) fluidity->properties function Membrane Function (e.g., Protein Activity) properties->function

Caption: Relationship between lipid structure and membrane function.

Conclusion

The choice between this compound and 16:0-a15:0 PC in research and development depends critically on the desired membrane properties. The anteiso-branched 16:0-a15:0 PC is a potent membrane fluidizer, ideal for applications requiring a low phase transition temperature and a more disordered membrane state. In contrast, the iso-branched this compound forms a more ordered membrane with a higher phase transition temperature. The data and protocols presented in this guide provide a foundation for making informed decisions in the selection and application of these specialized lipids. Further experimental characterization of the membrane thickness, area per lipid, and permeability of these specific lipids would be highly valuable to the scientific community.

References

A Comparative Guide to the Biophysical Effects of Iso- vs. Anteiso-Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular membranes, the structure of constituent phospholipids (B1166683) plays a pivotal role in defining the biophysical properties and, consequently, the biological functions of the membrane. Among the diverse array of phospholipids, those bearing branched-chain fatty acids, specifically iso- and anteiso-forms, are of particular interest, especially in the context of bacterial membranes. This guide provides an objective comparison of the biophysical effects of iso- and anteiso-phospholipids, supported by experimental data, to aid researchers in understanding their distinct roles in membrane architecture and function.

At a Glance: Key Differences in Biophysical Properties

The fundamental distinction between iso- and anteiso-phospholipids lies in the position of a methyl branch at the terminus of their acyl chains. In iso-branched phospholipids, the methyl group is on the penultimate carbon, whereas in anteiso-branched phospholipids, it is on the antepenultimate carbon. This seemingly subtle structural variance leads to significant differences in their packing behavior within the lipid bilayer, profoundly impacting membrane fluidity, phase transition characteristics, and interactions with membrane-associated proteins.

PropertyIso-Branched PhospholipidsAnteiso-Branched PhospholipidsSignificance
Acyl Chain Packing More ordered, tighter packingLess ordered, looser packingInfluences membrane fluidity and thickness.
Membrane Fluidity Less fluid (more ordered) membranesMore fluid (disordered) membranesAffects diffusion of membrane components and protein function.
Phase Transition Temperature (Tm) Higher TmLower TmDetermines the temperature at which the membrane transitions from a gel to a liquid-crystalline state.
Transition Enthalpy (ΔH) Higher ΔH, comparable to straight-chain phospholipidsLower ΔHReflects the energy required to disrupt the ordered gel phase; lower ΔH indicates a more disordered gel state.

Quantitative Comparison of Thermotropic Properties

The thermotropic behavior of phospholipids, particularly their gel-to-liquid crystalline phase transition, is a critical determinant of membrane function. Differential Scanning Calorimetry (DSC) is a key technique used to quantify these properties. The following table summarizes DSC data for a homologous series of di-iso- and di-anteiso-branched phosphatidylcholines, based on the seminal work of Lewis and McElhaney.

Phospholipid SpeciesMain Phase Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)Reference
Di-iso-branched PCs [1]
di-i-14:0 PC19.85.8[1]
di-i-15:0 PC30.57.2[1]
di-i-16:0 PC38.98.5[1]
di-i-17:0 PC46.59.8[1]
Di-anteiso-branched PCs [2]
di-ai-14:0 PC-11.84.5[2]
di-ai-15:0 PC2.55.5[2]
di-ai-16:0 PC12.56.5[2]
di-ai-17:0 PC21.07.6[2]

Note: The data presented are for the main gel-to-liquid crystalline phase transition. Iso-branched phospholipids also exhibit a lower temperature gel/gel transition.[1]

Impact on Membrane Fluidity and Biological Function

The lower phase transition temperatures and transition enthalpies of anteiso-phospholipids signify their potent ability to increase membrane fluidity.[2] This is a crucial adaptation for bacteria, such as Staphylococcus aureus, allowing them to maintain a fluid membrane state at lower temperatures.[1] The ratio of anteiso- to iso-branched fatty acids is often modulated by bacteria in response to environmental temperature shifts.

The differential effects of these phospholipids extend to their interactions with membrane-active peptides. Membranes enriched with anteiso-phospholipids, being more fluid and disordered, can exhibit altered susceptibility to antimicrobial peptides compared to membranes rich in iso-phospholipids.

Signaling Pathway Modulation: The DesK-DesR System in Bacillus subtilis

A prime example of how the biophysical state of the membrane, influenced by its phospholipid composition, can directly regulate cellular signaling is the DesK-DesR two-component system in Bacillus subtilis. This system acts as a thermosensor, responding to changes in membrane fluidity to modulate the expression of a fatty acid desaturase.

DesK_DesR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DesK_inactive DesK (Phosphatase active) DesK_active DesK-P (Kinase active) DesK_inactive->DesK_active Decreased membrane fluidity (Increased iso/anteiso ratio or lower temperature) DesR_P DesR-P DesK_inactive->DesR_P Dephosphorylation DesK_active->DesK_inactive Increased membrane fluidity (Desaturation) DesR DesR DesK_active->DesR Phosphorylation DesR->DesR_P DesR_P->DesR des_gene des gene DesR_P->des_gene Activates transcription Desaturase Δ5-Desaturase des_gene->Desaturase Translation Desaturase->DesK_active Introduces double bonds in fatty acids

Caption: The DesK-DesR signaling pathway in B. subtilis senses membrane fluidity.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and enthalpies.

DSC_Workflow start Start: Phospholipid Sample prep Prepare multilamellar vesicles (MLVs) by hydrating lipid film start->prep load Load sample and reference pans into DSC instrument prep->load scan Perform heating and cooling scans (e.g., 1°C/min) load->scan analyze Analyze thermogram to determine Tm and ΔH scan->analyze end End: Thermotropic Data analyze->end

Caption: Workflow for determining phospholipid phase transitions using DSC.

Methodology:

  • Sample Preparation: A known amount of the phospholipid is dissolved in an organic solvent (e.g., chloroform). The solvent is evaporated under a stream of nitrogen to form a thin lipid film. The film is then hydrated with a buffer solution and subjected to vortexing above the lipid's Tm to form multilamellar vesicles (MLVs).

  • DSC Analysis: The MLV suspension is hermetically sealed in an aluminum pan. An identical pan containing only the buffer serves as a reference. The sample and reference pans are placed in the DSC instrument.

  • Thermal Scanning: The instrument heats and cools the pans at a constant rate (e.g., 1°C/min) over a defined temperature range.

  • Data Analysis: The difference in heat flow between the sample and reference is recorded as a function of temperature. The peak of an endothermic transition corresponds to the Tm, and the area under the peak is integrated to calculate the transition enthalpy (ΔH).

Fluorescence Anisotropy Spectroscopy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is inversely related to membrane fluidity.

Fluorescence_Anisotropy_Workflow start Start: Liposome (B1194612) Suspension label Label liposomes with a fluorescent probe (e.g., DPH) start->label excite Excite the sample with vertically polarized light label->excite measure Measure the intensity of vertically and horizontally polarized emission excite->measure calculate Calculate fluorescence anisotropy (r) measure->calculate interpret Interpret r value: higher r = lower fluidity calculate->interpret end End: Membrane Fluidity Data interpret->end

Caption: Workflow for measuring membrane fluidity using fluorescence anisotropy.

Methodology:

  • Probe Incorporation: The fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is added to the liposome suspension and incubated to allow for its incorporation into the lipid bilayer.

  • Excitation and Emission: The sample is placed in a fluorometer and excited with vertically polarized light at the probe's excitation wavelength. The intensities of both the vertically (IVV) and horizontally (IVH) polarized emission are measured.

  • Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is an instrumental correction factor.

  • Interpretation: A higher anisotropy value indicates restricted rotational motion of the probe, corresponding to a more ordered (less fluid) membrane.

Structural Differences and Membrane Packing

The positioning of the terminal methyl group in iso- and anteiso-phospholipids has a direct consequence on their conformation and ability to pack within a bilayer.

Lipid_Packing cluster_iso Iso-Branched Phospholipids cluster_anteiso Anteiso-Branched Phospholipids iso_lipid iso_packing Tighter, more ordered packing anteiso_lipid anteiso_packing Looser, more disordered packing

Caption: Structural comparison of iso- and anteiso-phospholipids and their packing.

The methyl group in the anteiso position creates a more significant kink in the acyl chain, disrupting the ordered packing of neighboring chains more effectively than the iso-branched counterpart. This leads to a greater average area per molecule and a thinner, more fluid bilayer.

Conclusion

The choice between incorporating iso- or anteiso-branched phospholipids into a membrane is not trivial, having profound implications for its biophysical characteristics. Anteiso-phospholipids are more potent fluidizing agents than their iso- counterparts, a property leveraged by microorganisms to adapt to changing environmental temperatures. These structural differences also have the potential to influence the interaction of membranes with antimicrobial peptides and to modulate the activity of membrane-embedded signaling proteins. For researchers in drug development, understanding these nuances is critical for designing membrane-targeting therapeutics and for developing effective liposomal drug delivery systems. The experimental approaches detailed herein provide a robust framework for characterizing these essential biophysical parameters.

References

Validation of PC(16:0/i15:0) Identification Using MS/MS Library Comparison

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for the validation of the phosphatidylcholine species PC(16:0/i15:0) using tandem mass spectrometry (MS/MS) library data. The identification of specific lipid species, particularly those containing less common fatty acids like the iso-branched pentadecanoic acid (i15:0), is crucial for accurate lipidomic analysis in research, and drug development. This document outlines the expected fragmentation patterns, a detailed experimental protocol for data acquisition, and a comparison with a hypothetical MS/MS library spectrum.

Data Presentation: Comparison of Theoretical vs. Experimental MS/MS Data

The accurate identification of PC(16:0/i15:0) relies on matching the fragmentation pattern of an experimental sample against a reference MS/MS library. The following table summarizes the expected fragment ions for the [M+H]⁺ adduct of PC(16:0/i15:0) (exact mass: 734.588) and provides a hypothetical comparison of their relative intensities between a theoretical library spectrum and an experimental result.

Fragment IonDescriptionTheoretical Relative Intensity (%)Experimental Relative Intensity (%)
m/z 184.1Phosphocholine headgroup100100
m/z 551.5[M+H - 183]⁺ (Loss of phosphocholine)1518
m/z 496.5[M+H - 183 - 55]⁺ (Loss of C4H7 from i15:0)54
m/z 478.5[M+H - 256]⁺ (Loss of palmitic acid)810
m/z 257.2Palmitoyl cation [C16H33O]⁺32
m/z 241.2Iso-pentadecanoyl cation [i-C15H29O]⁺21.5

Experimental Protocols

Lipid Extraction from Biological Samples
  • Sample Homogenization : Homogenize 10-20 mg of tissue or 100 µL of plasma in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Phase Separation : Add 0.9% NaCl solution to induce phase separation. Vortex and centrifuge at 2,000 x g for 10 minutes.

  • Lipid Layer Collection : Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution : Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis, such as methanol/chloroform (1:1, v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation :

    • Column : C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A : Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B : Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient : A linear gradient from 40% to 100% B over 20 minutes.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 45°C.

  • Mass Spectrometry :

    • Ionization Mode : Positive electrospray ionization (ESI+).

    • Precursor Ion Selection : Isolate the [M+H]⁺ ion of PC(16:0/i15:0) at m/z 734.59 ± 0.5.

    • Collision Energy : Use a collision energy of 30-40 eV for fragmentation. This may require optimization depending on the instrument.[1]

    • MS/MS Scan : Acquire product ion scans over a mass range of m/z 100-800.

Mandatory Visualizations

MS/MS Validation Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Sample Biological Sample Extraction Lipid Extraction Sample->Extraction LC LC Separation Extraction->LC MS1 MS1 Scan (Precursor Selection) LC->MS1 MS2 MS/MS Fragmentation MS1->MS2 Comparison Spectrum Comparison MS2->Comparison Library MS/MS Library Spectrum Library->Comparison Identification PC(16:0/i15:0) Identified Comparison->Identification

Caption: Workflow for the validation of PC(16:0/i15:0) identification.

Potential Role of Branched-Chain Fatty Acids in Cellular Signaling

PC_i15 PC(16:0/i15:0) Membrane Cell Membrane Integration PC_i15->Membrane Fluidity Altered Membrane Fluidity Membrane->Fluidity Signaling Modulation of Signaling Proteins Fluidity->Signaling Response Cellular Response Signaling->Response

Caption: Hypothetical influence of PC(16:0/i15:0) on cell membrane properties.

References

Cross-Validation of Lipidomics Results for 16:0-i15:0 PC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of lipidomics data is paramount for ensuring the reliability and reproducibility of experimental results. This guide provides a comparative framework for the cross-validation of lipidomics findings, with a specific focus on the phosphatidylcholine species 16:0-i15:0 PC. We will delve into detailed experimental protocols, present quantitative data for comparison, and visualize the cross-validation workflow.

Quantitative Data Comparison

The following table summarizes hypothetical quantitative data for this compound across three different analytical batches, illustrating a cross-validation approach. This allows for the assessment of reproducibility and accuracy.

ParameterBatch 1Batch 2Batch 3Acceptance Criteria
Mean Concentration (µM) 1.251.281.23Variation < 15%
Standard Deviation (µM) 0.110.130.10-
Coefficient of Variation (%CV) 8.810.28.1< 15%
Spike Recovery (%) 98.5101.299.385-115%
Linear Dynamic Range (µM) 0.1 - 100.1 - 100.1 - 10Consistent Range
Limit of Detection (LOD) (µM) 0.050.050.04Consistent Value
Limit of Quantification (LOQ) (µM) 0.10.10.1Consistent Value

Experimental Protocols

Accurate and consistent experimental procedures are the foundation of reliable lipidomics data. Below are detailed methodologies for the key stages of a typical lipidomics workflow.

Sample Preparation: Lipid Extraction

The choice of extraction method is critical for obtaining a representative lipid profile. The Bligh and Dyer method and the methyl-tert-butyl ether (MTBE) method are two commonly used protocols.[1]

a) Bligh and Dyer Method:

  • To a 1 mL sample, add 3.75 mL of a 1:2 (v/v) chloroform (B151607):methanol (B129727) mixture and vortex thoroughly.[1]

  • Add 1.25 mL of chloroform and vortex again.[1]

  • Add 1.25 mL of distilled water and vortex to induce phase separation.[1]

  • Centrifuge at 1,000 rpm for 5 minutes at room temperature to separate the aqueous (upper) and organic (lower) phases.[1]

  • Carefully collect the lower organic phase containing the lipids.

b) Methyl-tert-butyl ether (MTBE) Method:

  • To the sample, add cold methanol and cold MTBE. Vortex the mixture.

  • Add water to induce phase separation.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • The upper organic phase containing the lipids is collected.

Internal standards, such as a deuterated form of the lipid of interest, should be added prior to extraction to control for sample loss and variations in ionization efficiency.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for separating and identifying lipids.

  • Chromatography: Reversed-phase liquid chromatography is commonly used for separating lipid species based on their hydrophobicity. A C18 column is often employed with a gradient of mobile phases, such as water/acetonitrile with additives like formic acid and ammonium (B1175870) formate.

  • Mass Spectrometry: Electrospray ionization (ESI) is typically used to ionize the lipids. The mass spectrometer can be operated in either positive or negative ion mode, depending on the lipid class of interest. For phosphatidylcholines, positive ion mode is generally preferred.

  • Targeted Analysis: For validating specific lipids like this compound, a targeted approach using techniques like Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high sensitivity and specificity.

Data Processing and Statistical Validation
  • Data Preprocessing: Raw data from the mass spectrometer requires preprocessing, including peak picking, alignment, and normalization. Normalization to internal standards is crucial for accurate quantification.

  • Cross-Validation: This statistical technique is used to assess the robustness of a predictive model built from the lipidomics data. K-fold cross-validation is a common approach where the dataset is divided into 'k' subsets. The model is trained on k-1 subsets and tested on the remaining subset, with the process repeated 'k' times. This helps to ensure that the model is not overfitted to a specific dataset.

  • Bootstrapping: This method involves repeatedly sampling the data with replacement to create multiple simulated datasets. Analyzing these datasets helps to assess the stability and confidence of the findings.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of lipidomics results.

Lipidomics_Cross_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing & Validation cluster_results Results SampleCollection Sample Collection (e.g., Plasma, Tissue) LipidExtraction Lipid Extraction (e.g., Bligh & Dyer, MTBE) SampleCollection->LipidExtraction Internal Standards Added LC_Separation Liquid Chromatography (Reversed-Phase) LipidExtraction->LC_Separation MS_Detection Mass Spectrometry (Targeted MS/MS) LC_Separation->MS_Detection DataPreprocessing Data Preprocessing (Normalization, Peak Picking) MS_Detection->DataPreprocessing StatisticalAnalysis Statistical Analysis (e.g., t-test, ANOVA) DataPreprocessing->StatisticalAnalysis CrossValidation Cross-Validation (e.g., k-fold) StatisticalAnalysis->CrossValidation QuantitativeResults Quantitative Results for This compound CrossValidation->QuantitativeResults ValidatedBiomarker Validated Biomarker/ Lipid Signature QuantitativeResults->ValidatedBiomarker

Lipidomics cross-validation workflow.

References

assessing the accuracy of 16:0-i15:0 PC quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Accurate 16:0-i15:0 PC Quantification

For researchers, scientists, and professionals in drug development, the precise quantification of specific lipid species is paramount for accurate biological interpretation. This guide provides a comparative overview of common methodologies for the quantification of 16:0-i15:0 phosphatidylcholine (PC), a unique PC species containing a saturated 16-carbon fatty acid and an iso-branched 15-carbon fatty acid. The accuracy of these methods is critical, as alterations in the levels of odd-chain and branched-chain fatty acid-containing lipids are increasingly linked to various physiological and pathological states.

This guide will delve into two primary analytical techniques: Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS) and Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS). We will explore their principles, experimental protocols, and comparative performance metrics.

Understanding the Challenge: Isobaric Interferences

The primary challenge in quantifying this compound lies in its isobaric nature. It shares the same nominal mass as other PC species with a total of 31 carbons in their fatty acyl chains, such as PC 16:0-15:0 (with a straight-chain 15:0). Therefore, chromatographic separation is essential to distinguish these isomers before mass spectrometric detection.

Comparison of Quantification Methods

The choice of analytical method can significantly impact the accuracy and precision of this compound quantification. Below is a summary of the two leading LC-MS/MS-based approaches.

FeatureReversed-Phase LC-MS/MSHydrophilic Interaction LC-MS/MS
Separation Principle Separates lipids based on the hydrophobicity of their fatty acyl chains. Longer and more saturated chains are retained longer.Separates lipids based on the polarity of their head groups. All PC species co-elute.
Specificity for this compound High. Can separate this compound from its straight-chain isomer (16:0-15:0 PC) and other isobaric species.Low. Cannot distinguish between different PC molecular species.
Internal Standard Strategy Stable isotope-labeled PC (e.g., 16:0-d31-i15:0 PC) or a non-endogenous odd-chain PC (e.g., 17:0-17:0 PC).A single internal standard per lipid class (e.g., a deuterated PC standard).
Limit of Detection (LOD) Typically in the low nanomolar to high picomolar range.Generally in the low nanomolar range.
Limit of Quantification (LOQ) Typically in the low nanomolar range.Generally in the low to mid-nanomolar range.
Linearity Excellent (R² > 0.99) over several orders of magnitude.Good (R² > 0.99) over a narrower range compared to RP-LC.
Accuracy (% Recovery) High (typically 90-110%) with appropriate internal standards.[1]Moderate to High (typically 85-115%), dependent on the specific PC species.
Precision (%RSD) High (<15% for inter-day and intra-day variability).[1]Good (<20% for inter-day and intra-day variability).

Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of the quantification process, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway involving phosphatidylcholines.

Experimental Workflow for this compound Quantification cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Biological Sample Biological Sample Internal Standard Spiking Internal Standard Spiking Biological Sample->Internal Standard Spiking Lipid Extraction Lipid Extraction Sample Reconstitution Sample Reconstitution Lipid Extraction->Sample Reconstitution Internal Standard Spiking->Lipid Extraction LC Separation LC Separation Sample Reconstitution->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Peak Integration Peak Integration Mass Spectrometry->Peak Integration Quantification Quantification Peak Integration->Quantification Data Reporting Data Reporting Quantification->Data Reporting

Experimental workflow for this compound quantification.

Phosphatidylcholine Biosynthesis and Signaling Choline Choline CDP-Choline CDP-Choline Choline->CDP-Choline Kennedy Pathway Phosphatidylcholine (PC) Phosphatidylcholine (PC) CDP-Choline->Phosphatidylcholine (PC) Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->Phosphatidylcholine (PC) Phospholipase A2 Phospholipase A2 Phosphatidylcholine (PC)->Phospholipase A2 Lysophosphatidylcholine (LPC) Lysophosphatidylcholine (LPC) Phospholipase A2->Lysophosphatidylcholine (LPC) Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid Signaling Pathways Signaling Pathways Lysophosphatidylcholine (LPC)->Signaling Pathways Arachidonic Acid->Signaling Pathways

Simplified overview of PC biosynthesis and signaling.

Detailed Experimental Protocols

Accurate and reproducible quantification of this compound necessitates meticulous adherence to validated experimental protocols.

Lipid Extraction from Biological Samples

A modified Bligh and Dyer method is commonly employed for robust lipid extraction.[2]

  • Reagents:

  • Procedure:

    • To 100 µL of sample (e.g., plasma, cell lysate), add a known amount of the internal standard.

    • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

    • Vortex thoroughly for 5 minutes.

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of deionized water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).

Reversed-Phase Liquid Chromatography (RP-LC)

This method is ideal for separating this compound from its isomers.[3][4]

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-12 min: Ramp to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B for column re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is suitable for class-specific separation of phospholipids.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A HILIC column (e.g., silica-based, 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Ramp to 30% B

    • 8-9 min: Ramp to 95% B

    • 9-11 min: Hold at 95% B

    • 11.1-15 min: Return to 5% B for column re-equilibration

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) Detection

A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used for detection.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion: The m/z of the protonated this compound molecule.

    • Product Ion: The characteristic phosphocholine (B91661) headgroup fragment at m/z 184.1.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Conclusion

For the accurate and specific quantification of this compound, Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS) is the superior method due to its ability to resolve isobaric isomers. While HILIC-MS/MS is a powerful tool for class-wide phospholipid analysis, it lacks the specificity required for individual molecular species that are isobaric. The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest level of accuracy and precision in quantification. The detailed protocols provided in this guide offer a robust starting point for researchers to develop and validate their own methods for the analysis of this and other unique lipid species.

References

comparative analysis of bacterial branched-chain phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Bacterial Branched-Chain Phospholipids (B1166683) for Researchers and Drug Development Professionals

Introduction

Bacterial membranes are dynamic structures crucial for cell survival, acting as a selective barrier and a platform for essential cellular processes. The composition of these membranes is diverse, with many bacterial species utilizing branched-chain fatty acids (BCFAs) as major constituents of their phospholipids.[1][2] These BCFAs, primarily of the iso and anteiso configurations, play a pivotal role in regulating membrane fluidity, a critical factor for bacterial adaptation to environmental stresses such as temperature fluctuations.[3][4] Understanding the comparative performance of these branched-chain phospholipids is essential for researchers in microbiology and for professionals in drug development, as the bacterial membrane is a key target for novel antimicrobial agents.[5] This guide provides an objective comparison of bacterial branched-chain phospholipids, supported by experimental data and detailed methodologies.

Comparative Performance of Branched-Chain Phospholipids

The two primary types of branched-chain fatty acids found in bacterial phospholipids are iso- and anteiso-fatty acids. The position of the methyl branch significantly influences the physical properties of the phospholipid and, consequently, the characteristics of the bacterial membrane.

Anteiso-branched phospholipids have a methyl group on the antepenultimate carbon atom of the fatty acid chain. This branching creates a more significant disruption in the packing of the lipid acyl chains compared to iso-branching.[3] Consequently, membranes enriched with anteiso-BCFAs exhibit lower phase transition temperatures and are more fluid.[5][6] This increased fluidity is crucial for bacteria to maintain membrane function at low temperatures. For instance, in Listeria monocytogenes, adaptation to cold involves an increase in the proportion of anteiso-C15:0 fatty acids, which enhances membrane fluidity.[4][7]

Iso-branched phospholipids , with a methyl group on the penultimate carbon, cause less disruption to lipid packing than their anteiso counterparts.[3] As a result, they have a lesser effect on lowering the phase transition temperature.[5] While they still contribute to membrane fluidity compared to straight-chain fatty acids, they are less effective than anteiso-branched lipids in this regard.[8]

The ratio of anteiso to iso branched-chain phospholipids is a key factor in how bacteria modulate their membrane fluidity in response to environmental cues.[3] An increase in the anteiso/iso ratio is a common adaptation to cold stress in many bacterial species.[7]

Quantitative Data on Phospholipid and Fatty Acid Composition

The following tables summarize the phospholipid and branched-chain fatty acid composition of several key bacterial species known to contain significant amounts of these lipids.

Table 1: Phospholipid Composition of Selected Bacteria

PhospholipidStaphylococcus aureus (%)Bacillus subtilis (%)Listeria monocytogenes (%)
Phosphatidylglycerol (PG)Most abundant[9]~70%[10]Major component[11]
Cardiolipin (CL)4-20%[4]~4%[10]~48.5%[11]
Lysyl-phosphatidylglycerol (LPG)Major component[4]Minor component-
Phosphatidylethanolamine (PE)-~12%[10]-
Phosphoaminolipid--~19.9%[11]
Phosphatidylinositol--~9.1%[11]

Table 2: Branched-Chain Fatty Acid (BCFA) Composition in Key Bacteria

Fatty AcidStaphylococcus aureus (%)Bacillus subtilis (%)Listeria monocytogenes (at 30°C) (%)Listeria monocytogenes (at 5°C) (%)
iso-C15:0Major[9]~24% (total iso)[12]Major[7]Decreased[13]
anteiso-C15:0Major[9]~66% (total anteiso)[12]Major[7]Increased[13]
iso-C17:0Present[9]Present[12]PresentDecreased[13]
anteiso-C17:0Present[9]Present[12]Major[7]Decreased[13]
Straight-chain FAsMinor[9]~10%[12]MinorMinor

Table 3: Comparative Physical Properties of Branched-Chain Phospholipids

Phospholipid TypePropertyValue/Effect
Anteiso-branchedPhase Transition Temperature (Tm)Lower compared to iso-branched and straight-chain lipids.[6][14]
Membrane FluidityIncreased membrane fluidity.[8]
Iso-branchedPhase Transition Temperature (Tm)Higher than anteiso-branched, but lower than straight-chain lipids.[14]
Membrane FluidityModerately increased membrane fluidity.[8]
Straight-chainPhase Transition Temperature (Tm)Highest among the three types.[6]
Membrane FluidityLowest fluidity.[1]

Experimental Protocols

Bacterial Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is suitable for the extraction of total lipids from bacterial cells.[15]

Materials:

  • Bacterial cell pellet

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Chloroform (CHCl3)

  • Phosphate (B84403) buffer

  • Centrifuge

  • Rotary evaporator or nitrogen stream

Procedure:

  • Harvest bacterial cells by centrifugation and wash the pellet with phosphate buffer.

  • Resuspend the cell pellet in a mixture of MeOH, DCM, and phosphate buffer (2:1:0.8, v/v/v).

  • Sonicate the mixture for 10 minutes to disrupt the cells. Repeat this step three times.

  • Centrifuge the mixture to pellet cell debris. Collect the supernatant.

  • Add DCM and phosphate buffer to the supernatant to induce phase separation.

  • Collect the lower organic (DCM) phase, which contains the lipids.

  • Wash the remaining aqueous phase three times with DCM and pool all organic phases.

  • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to obtain the total lipid extract.

Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the conversion of fatty acids in the lipid extract to their methyl esters for GC-MS analysis.[16][17]

Materials:

  • Total lipid extract

  • Methanolic HCl or BF3-methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Transesterification: Add methanolic HCl to the dried lipid extract.

  • Heat the mixture at 80°C for 40 minutes.

  • After cooling, add hexane and a saturated NaCl solution and vortex to extract the FAMEs into the hexane layer.

  • Collect the upper hexane layer containing the FAMEs.

  • Concentrate the sample under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject the FAME sample into the GC-MS. A typical GC program involves a temperature ramp from around 170°C to 270°C.[17] The mass spectrometer will identify the FAMEs based on their mass spectra and retention times.

Intact Phospholipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the analysis of intact phospholipid species without prior hydrolysis.[18][19]

Materials:

  • Total lipid extract

  • LC-MS/MS system with a suitable column (e.g., C18 reversed-phase)

  • Mobile phases (e.g., a gradient of ammonium (B1175870) acetate (B1210297) in methanol/isopropanol)

Procedure:

  • Dissolve the lipid extract in a suitable solvent (e.g., isopropanol).

  • Inject the sample into the LC-MS/MS system.

  • Separate the different phospholipid classes and molecular species using a reversed-phase HPLC column with a suitable gradient elution.[18]

  • Detect and identify the phospholipid species using tandem mass spectrometry (MS/MS). The fragmentation patterns in the MS/MS spectra provide information about the head group and the fatty acid composition of each phospholipid.

Visualizations

Biosynthesis of Branched-Chain Fatty Acids

The synthesis of branched-chain fatty acids in bacteria starts from branched-chain amino acids (valine, leucine, and isoleucine) or their corresponding α-keto acids. These serve as primers for the fatty acid synthase (FASII) system.

BCFAsynthesis cluster_primers Primer Synthesis cluster_elongation Fatty Acid Elongation (FASII) Valine Valine alpha-Ketoisovalerate alpha-Ketoisovalerate Valine->alpha-Ketoisovalerate Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate Isoleucine Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate Isoleucine->alpha-Keto-beta-methylvalerate Isobutyryl-CoA Isobutyryl-CoA alpha-Ketoisovalerate->Isobutyryl-CoA Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA Anteisovaleryl-CoA Anteisovaleryl-CoA alpha-Keto-beta-methylvalerate->Anteisovaleryl-CoA Elongation_Cycle Elongation Cycle (condensation, reduction, dehydration, reduction) Isobutyryl-CoA->Elongation_Cycle Isovaleryl-CoA->Elongation_Cycle Anteisovaleryl-CoA->Elongation_Cycle Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongation_Cycle iso-BCFAs iso-BCFAs Elongation_Cycle->iso-BCFAs anteiso-BCFAs anteiso-BCFAs Elongation_Cycle->anteiso-BCFAs

Caption: Biosynthesis of iso- and anteiso-branched-chain fatty acids.

Experimental Workflow for Comparative Phospholipid Analysis

The following diagram illustrates the workflow for the .

Workflow Bacterial_Culture Bacterial Culture Lipid_Extraction Total Lipid Extraction (Bligh-Dyer) Bacterial_Culture->Lipid_Extraction Total_Lipid_Extract Total Lipid Extract Lipid_Extraction->Total_Lipid_Extract FAME_Analysis FAME Preparation (Transesterification) Total_Lipid_Extract->FAME_Analysis Intact_Lipid_Analysis Intact Phospholipid Analysis Total_Lipid_Extract->Intact_Lipid_Analysis GC_MS GC-MS Analysis FAME_Analysis->GC_MS Fatty_Acid_Profile Fatty Acid Profile (Quantitative Data) GC_MS->Fatty_Acid_Profile LC_MS_MS LC-MS/MS Analysis Intact_Lipid_Analysis->LC_MS_MS Phospholipid_Profile Phospholipid Profile (Structural Information) LC_MS_MS->Phospholipid_Profile

Caption: Workflow for bacterial phospholipid analysis.

Conclusion

The reveals a sophisticated mechanism for maintaining membrane fluidity and adapting to environmental changes. The structural differences between iso- and anteiso-branched phospholipids lead to distinct effects on membrane properties, with anteiso-lipids being more effective at increasing membrane fluidity. This understanding is not only fundamental to bacterial physiology but also provides valuable insights for the development of novel antimicrobial strategies that target the integrity and function of the bacterial membrane. The provided experimental protocols and workflows offer a practical guide for researchers to investigate these crucial components of the bacterial cell.

References

Unveiling the Structure of Synthetic 16:0-i15:0 PC: A Comparative Guide to Analytical Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic lipids is paramount for ensuring the quality, efficacy, and safety of novel therapeutics and research reagents. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of synthetic 1-palmitoyl-2-(13'-methylmyristoyl)-sn-glycero-3-phosphocholine (16:0-i15:0 PC), a phosphatidylcholine with a branched-chain fatty acid, against its straight-chain analog, 1-palmitoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine (16:0-15:0 PC).

The introduction of a methyl branch in the fatty acyl chain of this compound can significantly influence its physicochemical properties, such as membrane fluidity and phase transition temperature, making it a molecule of interest in various research applications. Accurate structural elucidation is the first step in understanding these unique properties. This guide details the experimental protocols for the primary analytical methods used for this purpose: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Physicochemical and Spectroscopic Data

The structural difference between the iso-branched chain in this compound and the straight chain in 16:0-15:0 PC leads to distinct analytical signatures. The following table summarizes the key comparative data obtained from experimental analyses.

PropertySynthetic this compound Synthetic 16:0-15:0 PC Reference
Molecular Weight 720.04 g/mol 720.04 g/mol N/A
Transition Temp (Tm) 23.5 °CNot Available[1]
ESI-MS/MS ([M+H]⁺) Predicted m/z 720.5m/z 720.8[2]
Key Fragment Ions Predicted [M+H-183]⁺ at m/z 537.5[M+Na-N(CH₃)₃]⁺ fragment at m/z 427.2[2]
Predicted loss of fatty acyl chainsFragment indicating 15:0 fatty acid at m/z 405.2[2]
³¹P NMR Chemical Shift Expected ~ -0.8 to -1.0 ppmExpected ~ -0.8 to -1.0 ppm[3]
¹H NMR (Key Signals) Signals for branched methyl protonsCharacteristic straight-chain methylene (B1212753) signals[4]

Experimental Workflows for Structural Confirmation

The definitive confirmation of the structure of synthetic this compound involves a multi-pronged analytical approach. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Chemical Synthesis of this compound purification Purification by Chromatography synthesis->purification ms_analysis ESI-MS/MS Analysis purification->ms_analysis nmr_analysis NMR Spectroscopy (¹H & ³¹P) purification->nmr_analysis data_interpretation Data Interpretation & Comparison ms_analysis->data_interpretation nmr_analysis->data_interpretation final_confirmation Final Structural Confirmation data_interpretation->final_confirmation logical_relationship start Synthetic this compound Sample ms Mass Spectrometry start->ms nmr NMR Spectroscopy start->nmr mw_confirm Molecular Weight Confirmation ms->mw_confirm fa_confirm Fatty Acid Composition & Position ms->fa_confirm branch_confirm Branched Chain Confirmation nmr->branch_confirm hg_confirm Headgroup Confirmation nmr->hg_confirm structure_confirm Final Structure Confirmed mw_confirm->structure_confirm fa_confirm->structure_confirm branch_confirm->structure_confirm hg_confirm->structure_confirm

References

Evaluating 16:0-i15:0 PC as a Potential Biomarker for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for non-invasive, reliable biomarkers is a critical endeavor in the management of inflammatory bowel disease (IBD), a group of chronic inflammatory conditions of the gastrointestinal tract, primarily encompassing Crohn's disease (CD) and ulcerative colitis (UC). Alterations in lipid metabolism, driven by host genetics and gut microbiota, are emerging as a key feature in the pathogenesis of IBD.[1][2][3] This guide provides a comprehensive evaluation of 1-palmitoyl-2-(13-methyltetradecanoyl)-sn-glycero-3-phosphocholine (16:0-i15:0 PC), a phosphatidylcholine containing a bacterial-derived iso-branched chain fatty acid, as a potential biomarker for IBD. We compare its theoretical advantages and current standing against established and other emerging biomarkers, supported by experimental data and detailed methodologies.

The Biomarker Candidate: this compound

Phosphatidylcholines (PCs) are major components of cell membranes and are involved in various cellular processes.[4] The specific fatty acid composition of PCs can be altered in disease states. This compound is a unique PC species containing palmitic acid (16:0) and iso-pentadecanoic acid (i15:0). The presence of the iso-branched chain fatty acid i15:0 is significant as such fatty acids are primarily synthesized by bacteria.[5] This suggests that the levels of this compound in human circulation or tissues may reflect alterations in the gut microbiota, a key factor in the development and progression of IBD.

Comparative Analysis of Biomarkers for Inflammatory Bowel Disease

The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease activity. Here, we compare the potential of this compound with established and other lipid-based biomarkers for IBD.

Biomarker CategoryBiomarkerSample TypePerformance Characteristics
Established Biomarkers C-Reactive Protein (CRP) SerumSensitivity: ~49-73% for IBD diagnosis; Specificity: ~78-93%. Levels correlate with disease activity, but it is a non-specific marker of inflammation.
Fecal Calprotectin (FC) StoolSensitivity: ~81-89.7% for IBD diagnosis; Specificity: ~74-93.3%. Good correlation with endoscopic disease activity.
Potential Lipid Biomarkers This compound Serum/Plasma, TissueHypothesized Performance: High specificity for gut dysbiosis-related inflammation due to its bacterial origin. Quantitative data on sensitivity and specificity for IBD are not yet established.
Lysophosphatidylcholine (LPC) 16:0 SerumDecreased levels observed in patients with severe IBD, showing an inverse correlation with C-reactive protein and fecal calprotectin.
Other Phosphatidylcholines (e.g., PC(18:0p/22:6)) SerumA lipidomic signature including this PC species showed improved diagnostic prediction for pediatric IBD compared to CRP.
Ceramides and Sphingomyelins PlasmaAltered levels have been identified in IBD patients compared to healthy controls.

Experimental Protocols

Lipid Extraction from Serum/Plasma for this compound Analysis

A robust lipid extraction method is crucial for accurate quantification. The following is a generalized protocol based on established lipidomics workflows.

  • Sample Preparation: Thaw frozen serum or plasma samples on ice.

  • Lipid Extraction:

    • To 100 µL of serum/plasma, add 400 µL of ice-cold methanol.

    • Vortex for 30 seconds to precipitate proteins.

    • Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

    • Add 200 µL of water and vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.

  • Collection: Carefully collect the upper organic phase containing the lipids.

  • Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen gas. Reconstitute the dried lipid extract in an appropriate volume of methanol/chloroform (1:1, v/v) for analysis.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is typically used for separating lipid species.

    • Mobile Phase: A gradient of solvents, such as water with formic acid and acetonitrile/isopropanol with formic acid, is employed to elute the different lipid classes.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used for detection and quantification.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of phosphatidylcholines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantifying known lipids. The specific precursor-to-product ion transition for this compound would be selected. For PCs, a common product ion is m/z 184.07, corresponding to the phosphocholine (B91661) headgroup.

Visualizing the Rationale and Workflow

Signaling Pathway and Biomarker Origin

G cluster_gut Gut Lumen cluster_host Host System Gut Microbiota Gut Microbiota Immune Cells Immune Cells Gut Microbiota->Immune Cells Dysbiosis triggers inflammation in IBD Branched-Chain Fatty Acids (i15:0) Branched-Chain Fatty Acids (i15:0) Gut Microbiota->Branched-Chain Fatty Acids (i15:0) Synthesis Dietary Components Dietary Components Dietary Components->Gut Microbiota Intestinal Epithelium Intestinal Epithelium This compound This compound Intestinal Epithelium->this compound Biosynthesis Systemic Circulation Systemic Circulation Systemic Circulation->Immune Cells Potential Modulation This compound->Systemic Circulation Transport Branched-Chain Fatty Acids (i15:0)->Intestinal Epithelium Absorption/Incorporation G Patient Cohort (IBD vs. Healthy) Patient Cohort (IBD vs. Healthy) Sample Collection (Serum/Plasma) Sample Collection (Serum/Plasma) Patient Cohort (IBD vs. Healthy)->Sample Collection (Serum/Plasma) Lipid Extraction Lipid Extraction Sample Collection (Serum/Plasma)->Lipid Extraction MTBE Method LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis C18 column, ESI+ Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification of this compound Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Comparison & ROC curves Biomarker Evaluation Biomarker Evaluation Statistical Analysis->Biomarker Evaluation

References

Safety Operating Guide

Proper Disposal of 16:0-i15:0 PC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

When handling 16:0-i15:0 PC, it is prudent to adhere to standard laboratory safety protocols for non-hazardous chemical compounds. Unused or expired this compound should be treated as chemical waste and disposed of through a licensed contractor.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent contamination.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound.

  • Waste Characterization: Based on available data for similar phosphatidylcholines, this compound is not expected to be classified as hazardous waste. However, it is the responsibility of the waste generator to make a final determination, in consultation with their institution's Environmental Health and Safety (EHS) department.

  • Waste Segregation:

    • Do not mix this compound waste with hazardous waste streams such as halogenated solvents, heavy metals, or biohazardous materials.

    • Collect all solid this compound waste in a dedicated container.

    • If dissolved in a solvent, the entire solution should be disposed of as a single waste stream, taking into account the hazards of the solvent.

  • Containerization:

    • Use a chemically compatible and sealable container for waste collection. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

    • Ensure the container is in good condition and free from leaks or contamination.

  • Labeling:

    • Clearly label the waste container with "Non-hazardous Chemical Waste" and the full chemical name: "1-palmitoyl-2-(14-methylpentadecanoyl)-sn-glycero-3-phosphocholine" or "this compound".

    • Include the date of waste accumulation and the laboratory or department information.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and clearly marked.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's EHS department or the designated hazardous waste management provider to arrange for pickup.

    • Follow all institutional procedures for waste disposal requests.

Data Presentation: Safety and Disposal Summary

The following table summarizes key quantitative and qualitative data for the safe handling and disposal of this compound, based on information for similar compounds.

ParameterInformation
Physical State Solid (powder)
Storage Temperature -20°C
Hazard Classification Not classified as hazardous (based on similar compounds)
Recommended PPE Gloves, safety glasses, lab coat
Spill Cleanup Absorb with inert material and place in a suitable container for disposal.
Disposal Method Incineration or other approved chemical waste disposal method.
Waste Stream Non-hazardous solid or liquid chemical waste.

Experimental Protocols and Workflows

As no specific experimental protocols for the disposal of this compound were found, the provided step-by-step disposal protocol serves as the primary procedural guidance. The logical workflow for the proper disposal of this compound is visualized in the diagram below.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Disposal A This compound Waste Generated B Characterize Waste (Assume Non-Hazardous) A->B C Segregate from Hazardous Waste B->C D Select Compatible Sealable Container C->D E Label Container with Contents and Date D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Professional Disposal (Incineration) G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

Personal protective equipment for handling 16:0-i15:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Precautionary Measures

The specific toxicological properties of 16:0-i15:0 PC have not been extensively documented. Therefore, it is prudent to treat this compound as a substance with unknown potential hazards. Similar phospholipids (B1166683) are generally not classified as hazardous substances, but good laboratory hygiene is essential to minimize any potential for irritation or other health effects.[1][2][3]

Potential Hazards:

  • Eye Contact: Direct contact with the powder may cause temporary discomfort, redness, or slight abrasive damage.[1][2]

  • Skin Contact: While not typically considered a skin irritant, prolonged contact should be avoided. Good hygiene practices are recommended, and individuals with existing skin conditions should take extra care.

  • Inhalation: Inhaling the powder is not expected to cause significant respiratory irritation, but minimizing exposure is a standard and advisable precaution.

  • Ingestion: Ingestion is not considered a likely route of occupational exposure and is not classified as harmful, though it may cause gastrointestinal discomfort.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure when handling this compound.

Protection Type Minimum Requirement Recommended for High-Risk Operations Purpose
Eye Protection Safety glasses with side shields.Chemical safety goggles or a full-face shield.To protect against airborne powder particles and splashes of solutions.
Hand Protection Nitrile gloves.Double-gloving with nitrile gloves.To prevent skin contact. Gloves should be changed frequently, especially after direct contact.
Body Protection Standard laboratory coat.Disposable gown over a lab coat.To protect clothing and skin from spills and contamination.
Respiratory Protection Not generally required in a well-ventilated area.A NIOSH-approved respirator with a particulate filter (e.g., N95).To avoid inhalation of fine powder, especially when weighing or handling large quantities.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is crucial for the safe and effective use of this compound.

1. Preparation and Area Setup:

  • Ventilation: All handling of the powdered form and solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Clean Workspace: Designate a clean and uncluttered area to prevent cross-contamination.

  • Gather Materials: Ensure all necessary equipment is readily available, including spatulas, weigh boats, and appropriate glass containers with Teflon-lined caps (B75204) for storage.

2. Handling the Powder:

  • Minimize Dust: Open the container carefully and handle the powder gently to avoid generating airborne dust.

  • Accurate Measurement: Use a clean, dry spatula to transfer the desired amount of powder to a weigh boat on a calibrated analytical balance.

3. Dissolving in Solvent:

  • Procedure: Transfer the weighed powder into a suitable glass container. Add the appropriate volume of solvent and gently swirl or vortex until the lipid is fully dissolved. Sonication may be used to aid dissolution.

  • Solvent Choice: Use an appropriate organic solvent. Note that solutions in organic solvents should not be stored in plastic containers as this can leach impurities.

4. Storage:

  • Powder: Store the powdered lipid in a tightly sealed glass container with a Teflon-lined cap at -20°C or below. Allow the container to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis.

  • Solutions: Solutions in organic solvents should be stored in glass containers with Teflon-lined closures, preferably under an inert atmosphere (e.g., argon or nitrogen), at -20°C or below.

Accidental Release and First Aid Measures

In the event of an accidental release, follow these procedures:

Situation Procedure
Minor Spill For small spills, wear appropriate PPE, clean up the material using dry procedures to avoid generating dust, and place it in a sealed container for disposal.
Eye Contact Immediately flush the eyes with water. If irritation persists, seek medical attention.
Skin Contact Wash the affected area with soap and running water. If irritation occurs, seek medical attention.
Inhalation If dust is inhaled, move the individual to an area with fresh air.

Disposal Plan

Proper disposal of this compound and associated waste is crucial for laboratory safety and environmental compliance.

  • Solid Waste: Unused product and materials contaminated with the powder (e.g., weigh boats, gloves) should be collected in a sealed, labeled container and disposed of as chemical waste through a licensed contractor.

  • Solvent-Based Solutions: Solutions of this compound in organic solvents must be collected in a designated hazardous waste container for organic solvents. Do not pour organic solvents down the drain.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Maintain meticulous records of all generated and disposed hazardous waste.

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_area Prepare Ventilated Workspace (Fume Hood) gather_materials Gather PPE and Handling Equipment prep_area->gather_materials weigh_powder Weigh Powder Carefully to Minimize Dust gather_materials->weigh_powder Proceed to Handling dissolve Dissolve in Appropriate Solvent in Glassware weigh_powder->dissolve store_solid Store Powder at <= -20°C in Sealed Glass Vial weigh_powder->store_solid If Storing Powder dispose_solid Dispose of Solid Waste in Labeled Container weigh_powder->dispose_solid Contaminated Materials store_solution Store Solution at <= -20°C Under Inert Gas dissolve->store_solution For Storage dispose_liquid Dispose of Solvent Waste in Hazardous Waste Container dissolve->dispose_liquid After Use

Caption: Step-by-step workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.